Phenformin (1-carbamimidamido-N-(2-phenylethyl)methanimidamide) is a biguanide derivative initially developed as an oral antihyperglycemic agent for type 2 diabetes. Despite its withdrawal from most markets in the late 1970s due to association with fatal lactic acidosis, this compound has garnered significant research interest for its potent anti-neoplastic properties across diverse cancer types [1] [2]. Chemically, this compound features a phenyl-containing hydrophobic structure that enhances its membrane permeability and cellular uptake compared to its analog metformin, contributing to its increased potency in preclinical models [3] [4]. This lipophilicity enables more effective mitochondrial accumulation, establishing this compound as a valuable research tool for investigating cancer metabolism and therapeutic targeting of bioenergetic pathways.
Current research focuses on repurposing this compound for oncology applications, with particular emphasis on combination therapies that leverage its multifaceted mechanisms of action. The drug's ability to target both cancer cell-intrinsic metabolism and the tumor microenvironment provides a strong rationale for its therapeutic development, despite historical safety concerns [3] [4]. Emerging strategies to mitigate lactic acidosis risk include combination approaches with metabolic modulators like 2-deoxyglucose or oxamate, which may alleviate treatment-related toxicity while maintaining antitumor efficacy [3].
This compound exerts its effects through multiple interconnected mechanisms, primarily targeting cellular energy metabolism and signaling pathways:
Table 1: Primary molecular targets of this compound
| Target | Effect | Downstream Consequences | Experimental Evidence |
|---|---|---|---|
| Mitochondrial complex I | Inhibition of NADH:ubiquinone oxidoreductase | Reduced oxidative phosphorylation, decreased ATP production, increased AMP:ATP ratio | Oxygen consumption rate reduction, reversed by Ndi1 expression [5] |
| AMP-activated protein kinase (AMPK) | Activation via increased AMP:ATP ratio | mTOR pathway inhibition, reduced protein synthesis, cell cycle arrest | Phosphorylation of AMPK, reduced phosphorylated S6 and ACC [5] |
| Mammalian target of rapamycin (mTOR) | Pathway inhibition independent of AMPK | Decreased protein translation, suppressed cell growth | Inhibition persisted in AMPK-knockdown models [3] |
| Unfolded protein response (UPR) | Induction of ER stress via PERK-eIF2α-ATF4 axis | Increased expression of DDIT4 and NIBAN1, promoting autophagic cell death | ATF4-dependent transcription in OSCC models [6] |
| Insulin-like growth factor 1 receptor (IGF1R) | Suppression of receptor tyrosine kinase signaling | Inhibition of EMT, reduced invasion and metastasis | Phospho-IGF1R reduction in ErbB2+ breast cancer models [7] |
The core mechanism of this compound involves potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This inhibition reduces mitochondrial respiration, decreases ATP production, and increases the AMP:ATP ratio, activating AMPK as a sensor of cellular energy status [5]. Activated AMPK phosphorylates numerous downstream effectors to restore energy homeostasis by inhibiting anabolic processes (e.g., protein synthesis via mTOR suppression) and promoting catabolic pathways (e.g., autophagy). Additionally, this compound can inhibit mTOR through AMPK-independent mechanisms by targeting Rag GTPases, highlighting the complexity of its cellular effects [3].
Beyond these primary targets, this compound demonstrates several other biologically significant activities:
Tumor microenvironment modulation: this compound selectively reduces myeloid-derived suppressor cells (MDSCs) in tumors and spleen, decreasing expression of immunosuppressive factors Arg-1 and S100A8/9. This enhances CD8+ T-cell infiltration and synergizes with anti-PD-1 immunotherapy in melanoma models [3] [4].
Cancer stem cell suppression: this compound inhibits self-renewal of glioma stem cells by upregulating miR-124 and let-7 pathways, downregulating stem cell marker SOX2, and reducing aldehyde dehydrogenase (ALDH) activity in melanoma models [3].
Epithelial-mesenchymal transition inhibition: In ErbB2-overexpressing breast cancer models, this compound suppresses EMT by modulating IGF1R signaling, reducing invasion and metastasis [7].
Cellular stress induction: this compound triggers endoplasmic reticulum stress through the PERK-eIF2α-ATF4 pathway, leading to upregulation of DDIT4 and NIBAN1, which promote autophagic cell death in oral squamous cell carcinoma [6].
Table 2: this compound efficacy across experimental cancer models
| Cancer Type | Model System | Dosing | Key Outcomes | Reference |
|---|---|---|---|---|
| Neuroblastoma | SH-SY5Y cells | 0.1-10 mM for 72h | IC50 ~1-2 mM; G1 cell cycle arrest; 40-60% apoptosis at 2-5 mM | [5] |
| Oral squamous cell carcinoma | CAL-27, SCC-9 cells | 0.5-2 mM for 24-72h | IC50: 1.81 mM (CAL-27), 3.22 mM (SCC-9); 50% growth inhibition at 0.5 mM | [6] |
| OSCC in vivo | Nude mouse xenografts | 150 mg/kg/day orally for 2 weeks | Significant reduction in tumor size and weight; No systemic toxicity observed | [6] |
| Breast cancer (ErbB2+) | SKBR3, 78617 cells | 25-250 μM for 5 days | Dose-dependent proliferation inhibition; 25-75 μM induced G0/G1 arrest and apoptosis | [7] |
| Breast cancer in vivo | MMTV-ErbB2 transgenic mice | 30 mg/kg/day | Significant reduction in tumor growth; Suppressed IGF1R signaling | [7] |
| Melanoma | Clinical trial | Combined with dabrafenib/trametinib | Reduced tumor-infiltrating MDSCs; Enhanced targeted therapy efficacy | [3] [4] |
The antiproliferative effects of this compound consistently occur at lower concentrations than its analog metformin across multiple cancer types. In OSCC models, this compound demonstrated 20-fold greater potency than metformin, with IC50 values of 1.81-3.22 mM compared to >10 mM for metformin [6]. This enhanced efficacy is attributed to this compound's superior cellular uptake due to its lipophilic nature, which facilitates intracellular accumulation and more potent mitochondrial complex I inhibition [3] [4].
Beyond oncology, this compound has demonstrated promising broad-spectrum antiviral activity against RNA viruses including SARS-CoV-2, dengue virus, respiratory syncytial virus, and influenza A virus. Through computational metabolic modeling and experimental validation, this compound's inhibition of host cell energy metabolism was shown to suppress viral replication by depleting resources essential for virion production [8]. In a Syrian hamster model of SARS-CoV-2 infection, this compound exhibited significant antiviral efficacy, suggesting potential application for pandemic preparedness [8].
Standardized protocols for evaluating this compound effects in cancer cell lines:
Cell viability assays: Cells plated at 3×10⁴ cells/mL in 96-well plates and treated with this compound (0.1-10,000 μM) for 72 hours. Viability assessed using Alamar Blue (10% v/v, 20 μL) incubation for 3-5 hours, with fluorescence measurement at 544/590 nm [5].
Oxygen consumption measurements: Cellular oxygen consumption rates (OCR) determined using Seahorse XF24 Analyzer or Oxygraph-2k respirometer. Cells treated with this compound (0.05-2 mM) for 0.5-6 hours, with basal and compensatory respiration measured following sequential addition of mitochondrial inhibitors (oligomycin, FCCP, antimycin A/rotenone) [5].
Apoptosis analysis: Cells treated with this compound (1-5 mM) for 24-72 hours, followed by staining with Annexin V-FITC and propidium iodide. Apoptotic populations quantified by flow cytometry using FACSCalibur system with CellQuest Pro software [5].
Cell cycle analysis: Following this compound treatment (0.1-5 mM, 72 hours), cells fixed in 70% ethanol/PBS, incubated with RNase A (10 μg/mL) and propidium iodide (100 μg/mL) for 30 minutes at 37°C, and analyzed by flow cytometry [5].
For evaluation of this compound efficacy in animal models:
Xenograft studies: Immunocompromised mice (e.g., nude/nude) subcutaneously injected with cancer cells (e.g., CAL-27, SCC-9 OSCC cells at 1-5×10⁶ cells/mouse). After tumor establishment (7 days), this compound administered orally (150 mg/kg/day) or via intraperitoneal injection (30 mg/kg/day) for 2-4 weeks [6] [7].
Transgenic models: MMTV-ErbB2 transgenic mice with spontaneous mammary tumor development treated with this compound (30 mg/kg/day) with monitoring of tumor volume and collection of tissue for molecular analysis [7].
Toxicity assessment: Regular monitoring of body weight, behavior, and clinical signs. Histopathological examination of heart, liver, and kidney tissues following treatment completion [6].
Western blot analysis: Protein extraction from treated cells/tissues, separation on denaturing gels, transfer to PVDF membranes, and probing with antibodies against phospho-AMPK, phospho-ACC, cleaved caspase-3, LC3, Beclin-1, and other targets of interest [5] [6].
Chemical genetics and target identification: this compound-immobilized FG-beads incubated with cell lysates, followed by pull-down, washing, and elution of bound proteins with excess this compound. Eluted proteins identified by LC-MS/MS analysis [9].
Gene expression analysis: RNA extraction from treated cells, reverse transcription, and qPCR for genes involved in autophagy (p62, ATG7, Beclin-1, ATG12, Lamp-1) or ER stress response (DDIT4, NIBAN1, ATF4) [6].
Figure 1: Primary antitumor signaling pathways of this compound, showing mitochondrial complex I inhibition, AMPK/mTOR modulation, and ER stress induction
Figure 2: Experimental workflow for this compound mechanism elucidation, from initial treatment to pathway characterization
This compound represents a multifunctional therapeutic candidate with demonstrated efficacy across diverse cancer models through targeting of core metabolic pathways. Its potent mitochondrial complex I inhibition triggers cascading effects on cellular energetics, proliferation, and survival, while its impact on the tumor microenvironment and cancer stem cells expands its therapeutic potential. Despite historical safety concerns, the differential sensitivity of transformed versus normal cells to this compound's effects, combined with emerging strategies to mitigate lactic acidosis risk, supports continued investigation of this compound.
Future research directions should focus on: (1) Biomarker development to identify patient populations most likely to benefit from this compound-based therapies; (2) Rational combination strategies with targeted agents, chemotherapy, and immunotherapy to enhance efficacy while limiting toxicity; (3) Formulation approaches to improve therapeutic index through tumor-selective delivery; and (4) Metabolic rescue agents to protect normal tissues from off-target effects while maintaining antitumor activity. The compelling preclinical data summarized in this review, coupled with emerging clinical evidence in melanoma and other malignancies, provides strong justification for continued translational development of this compound and related biguanides in oncology.
Phenformin, a biguanide derivative withdrawn from diabetes treatment due to lactic acidosis risk, has regained significant research interest as a potent mitochondrial complex I inhibitor with promising anticancer and antiviral applications. This comprehensive technical review synthesizes current scientific understanding of this compound's mechanisms of action, quantitative inhibitory properties, experimental assessment methodologies, and therapeutic potential. Unlike its relative metformin, this compound's enhanced hydrophobicity due to its phenyl ethyl side chain enables superior cellular penetration and increased potency against mitochondrial complex I, making it approximately 50-fold more potent than metformin in various cancer models [1] [2]. The compound exhibits a multi-modal mechanism of action, primarily through inhibition of the mitochondrial electron transport chain with downstream effects on cellular energy metabolism, redox status, and signaling pathways [1] [3]. Recent research has expanded this compound's potential applications beyond oncology to include broad-spectrum antiviral activity against RNA viruses including SARS-CoV-2 and dengue virus [4]. This review provides researchers and drug development professionals with comprehensive structural, mechanistic, quantitative, and methodological information necessary for advancing this compound-related research and therapeutic development.
The fundamental mechanism underlying this compound's biological effects involves direct inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the mitochondrial electron transport chain. Recent structural biology insights reveal that this compound's hydrophobic character, imparted by its benzene ring, enables distinct inhibitory mechanisms compared to the more hydrophilic metformin [1] [5]. While metformin transiently interacts with complex I's ubiquinone-binding site, this compound's hydrophobic nature facilitates stable binding through van der Waals interactions within the Q channel of mitochondrial complex I [1] [5]. This interaction potently blocks electron transfer from NADH to ubiquinone, reducing proton pumping across the mitochondrial inner membrane and thereby diminishing the mitochondrial membrane potential essential for ATP production [3].
The molecular distinction between biguanides was elucidated through cryo-EM structural studies demonstrating that hydrophobic biguanides like this compound and proguanil occupy both the entrance and redox site of the ubiquinone channel in both open and closed conformational states of complex I, resulting in stronger inhibition compared to metformin [5]. This structural advantage translates to enhanced cellular uptake independent of organic cation transporters (OCTs) that are required for metformin activity, expanding this compound's potential application to cancer types with low OCT expression such as melanoma [1]. The central consequence of complex I inhibition is the reduction of mitochondrial oxygen consumption, which occurs in a dose- and time-dependent manner as demonstrated in neuroblastoma SH-SY5Y cells [3].
This compound-induced complex I inhibition triggers extensive metabolic reprogramming with profound implications for cellular function and survival:
Energy stress response: The immediate consequence of complex I inhibition is reduced ATP synthesis via oxidative phosphorylation, increasing the AMP:ATP ratio and activating AMP-activated protein kinase (AMPK) [1] [3]. AMPK activation subsequently inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation that is frequently hyperactive in cancer [1].
Metabolic adaptations: Beyond AMPK activation, this compound disrupts mitochondrial function through multiple interconnected pathways. Inhibition of complex I increases electron leakage, potentially generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components [2]. Additionally, this compound impacts mitochondrial permeability through modulation of MPTP (mitochondrial permeability transition pore) opening, which plays a role in cell death decisions [6].
Non-canonical mechanisms: Recent research has revealed that this compound exerts some effects through AMPK-independent pathways. These include direct inhibition of Rag GTPases to block mTOR signaling and induction of endoplasmic reticulum stress leading to autophagic cell death [1]. Furthermore, this compound inhibits mitochondrial glycerol-3-phosphate dehydrogenase (mGPD), linking cytosolic and mitochondrial NADH/NAD+ redox states and contributing to metabolic disruption in cancer cells [7].
The following diagram illustrates the primary molecular mechanisms and downstream consequences of this compound-mediated complex I inhibition:
Figure 1: Molecular mechanisms and downstream consequences of this compound-mediated complex I inhibition
This compound demonstrates significantly greater potency compared to metformin across multiple experimental systems and functional readouts. The quantitative differences between these biguanides are consistent with this compound's enhanced cellular uptake and stronger binding to mitochondrial complex I:
Table 1: Comparative potency of this compound versus metformin
| Experimental System | This compound IC₅₀/Effective Concentration | Metformin IC₅₀/Effective Concentration | Potency Ratio | Reference |
|---|---|---|---|---|
| Colorectal cancer cells (oxygen consumption) | 30 μM | 3 mM | 100-fold | [2] |
| Neuroblastoma SH-SY5Y cells (viability) | 1-5 mM (72h treatment) | Not reported | ~50-fold (estimated) | [3] |
| Hypoxic radiosensitization | 100 μM | 9 mM | 90-fold | [2] |
| Mitochondrial complex I inhibition | ~10-50 μM (varies by system) | ~1-5 mM (varies by system) | 20-100-fold | [1] [5] |
| Clinical antitumor application | Lower concentrations required | High concentrations required | Substantially more potent | [1] |
The concentration-dependent effects of this compound on cellular bioenergetics follow a characteristic pattern, with oxygen consumption rate (OCR) reduction occurring at lower concentrations (from 30 μM in colorectal cancer cells) than those required for cytotoxicity (typically in the mM range with 72-hour exposure) [3] [2]. This relationship suggests that metabolic disruption precedes and contributes to cell death, rather than representing an acute toxic effect.
The functional consequences of this compound exposure have been quantified across multiple cancer types, demonstrating consistent patterns of metabolic inhibition and dose-dependent cytotoxicity:
Table 2: Quantitative effects of this compound across experimental models
| Cancer Type/Cell Line | Experimental Readout | This compound Concentration | Effect Magnitude | Reference |
|---|---|---|---|---|
| Neuroblastoma SH-SY5Y | Oxygen consumption rate (OCR) | 1 mM (6-48h) | 40-60% reduction | [3] |
| Colorectal cancer (panel) | Complex I activity | 30 μM | Significant inhibition | [2] |
| Melanoma | MDSC accumulation in tumor | Varies by model | Marked reduction | [1] |
| Various cancers | Lactic acidosis incidence (clinical) | Therapeutic doses | 64 cases/100,000 patients | [1] |
| Oral squamous cell carcinoma | Exosomal miRNA regulation | Not specified | Upregulation of miR-1246/205 | [1] |
The dose-response relationship for this compound's antitumor effects typically shows complete complex I inhibition at approximately 100 μM in most systems, with downstream functional consequences including G1 cell cycle arrest and induction of apoptosis observed in the 0.5-5 mM range following 72-hour exposures [3]. The therapeutic window of this compound remains a clinical challenge, with efficacious concentrations for antitumor effects often approaching those that cause significant metabolic disturbances, particularly lactic acidosis [1] [8].
Researchers have developed standardized protocols for evaluating this compound's effects on mitochondrial function and cellular viability. The following methodologies represent best practices for investigating this compound as a complex I inhibitor:
Oxygen Consumption Rate (OCR) Measurements: Utilizing either Seahorse Bioscience Flux analyzers or Oroboros Oxygraph respirometers, researchers can quantitatively assess this compound's inhibition of mitochondrial respiration [3]. The standard protocol involves plating cells at appropriate densities (e.g., 8×10⁴ cells/well for Seahorse XF24 plates), followed by treatment with this compound across a concentration range (typically 0.05-2 mM) for 0.5-6 hours. Baseline OCR measurements are followed by sequential injection of mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin) to derive parameters of mitochondrial function including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity [3].
Comprehensive Respiration Analysis: For more detailed mechanistic studies, the Oxygraph 2-k respirometer protocol involves treating cells (e.g., 1×10⁶ SH-SY5Y cells in T75 flasks) with this compound (typically 1 mM) for 6-48 hours, followed by trypsinization, pelleting, and resuspension in culture media for oxygen consumption measurement [3]. Once stable basal cellular OCR is established, specific inhibitors such as antimycin A (1 μM) can be added to determine oxygen consumption not attributable to oxidative phosphorylation.
Genetic Bypass Validation: To confirm complex I as the specific target of this compound, researchers can employ ectopic expression of NADH-quinone oxidoreductase 1 (Ndi1), a yeast alternative oxidase that bypasses complex I function [3]. Cells transfected with Ndi1 (using electroporation or viral transduction) should show resistance to this compound-mediated OCR reduction and cytotoxicity compared to control cells, providing compelling evidence for complex I as the primary target.
Assessment of this compound's functional consequences employs established cell biology techniques with specific modifications for biguanide compounds:
Cell Viability and Proliferation: The Alamar Blue assay provides a reliable method for assessing this compound's effects on cell viability across extended exposure periods (typically 72 hours) [3]. The standard protocol involves plating cells at 3×10⁴ cells/mL in 96-well plates, treating with this compound across a concentration range (0.1-10,000 μM), adding Alamar Blue reagent (10% v/v) for 3-5 hours, and measuring fluorescence (Ex544/Em590 nm). Alternatively, colony formation assays assess long-term reproductive viability following this compound exposure, with cells reseeded at low densities after treatment and allowed to form colonies over 1-3 weeks [2].
Cell Death and Cell Cycle Analysis: Flow cytometry with Annexin V/PI staining distinguishes apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) populations following this compound treatment [3] [2]. For cell cycle analysis, ethanol-fixed cells are stained with propidium iodide (100 μg/mL) supplemented with RNase A (10 μg/mL) and analyzed by flow cytometry to determine DNA content and cell cycle distribution [3].
Molecular Pathway Analysis: Western blotting remains essential for investigating this compound's effects on signaling pathways, with particular attention to phospho-AMPK (Thr172), phospho-ACC (Ser79), cleaved PARP, and mTOR pathway components [3]. Standard protocols involve protein extraction from treated cells, separation on denaturing gels (8-12%), transfer to PVDF membranes, and immunodetection with specific antibodies.
The following diagram illustrates a standardized experimental workflow for assessing this compound effects on mitochondrial function and cellular viability:
Figure 2: Standardized experimental workflow for assessing this compound effects on mitochondrial function and cellular viability
This compound demonstrates multifaceted antitumor activity through diverse mechanisms that extend beyond direct cancer cell cytotoxicity:
Metabolic vulnerability exploitation: Cancer cells with specific metabolic dependencies show heightened sensitivity to this compound. Tumors deficient in PTEN or with impaired oxidative phosphorylation demonstrate particular vulnerability to this compound-mediated growth inhibition [1] [3]. Additionally, this compound effectively targets cancer stem cells (CSCs) by inhibiting their self-renewal capacity, potentially reducing tumor recurrence and therapy resistance [1].
Tumor microenvironment modulation: this compound significantly influences the immune landscape within tumors by reducing accumulation of myeloid-derived suppressor cells (MDSCs), which play key immunosuppressive roles in the tumor microenvironment [1]. This effect occurs through this compound-induced oxidative stress in MDSCs and results in enhanced CD8+ T cell infiltration and activity. This mechanism underlies the observed synergistic effects between this compound and immune checkpoint inhibitors such as anti-PD-1 antibodies [1].
Therapeutic combination strategies: this compound demonstrates radiation-sensitizing properties particularly under hypoxic conditions, which normally confer radioresistance [2]. By reducing oxygen consumption in cancer cells, this compound improves tumor oxygenation and increases radiation efficacy. The combination of this compound with targeted therapies like dabrafenib/trametinib in melanoma has shown promising results in clinical trials, with this compound both reducing lesion areas and enhancing targeted therapy efficacy [1].
Recent computational and experimental studies have revealed broad-spectrum antiviral activity of this compound against multiple RNA viruses:
Metabolic targeting of viral replication: Using constraint-based modeling and flux balance analysis of host cell metabolism during viral infection, researchers identified key metabolic dependencies shared by multiple viruses [4]. This systematic approach predicted that inhibition of mitochondrial complex I would impair replication of diverse RNA viruses, including SARS-CoV-2, influenza A, and dengue virus [4].
Experimental validation: this compound demonstrated direct antiviral effects against SARS-CoV-2 and dengue virus in vitro, and showed efficacy against SARS-CoV-2 in a Syrian hamster model [4]. The proposed mechanism involves disruption of the mitochondrial energy production and nucleotide precursor synthesis required for efficient viral replication.
Broad-spectrum potential: The identification of this compound as an antiviral agent illustrates the utility of host-directed antiviral therapies that target cellular pathways essential for viral replication rather than viral components themselves. This approach offers potential advantages against viruses with high mutation rates and may provide pandemic preparedness value against emerging viruses [4].
The clinical development of this compound faces significant challenges due to its toxicity profile, particularly the risk of lactic acidosis:
Risk quantification: this compound-associated lactic acidosis occurs at a rate of approximately 64 cases per 100,000 patients, substantially higher than the rate for metformin (3 cases per 100,000 patient-years) [1] [9]. This toxicity stems from the pharmacological mechanism of complex I inhibition, which shifts cellular metabolism toward anaerobic glycolysis with consequent lactate production [1] [8].
Risk mitigation approaches: Research has identified several strategies to ameliorate this compound-induced lactic acidosis. Co-administration of 2-deoxyglucose or oxamate has shown efficacy in reducing lactic acidosis symptoms in preclinical models by interfering with glycolytic lactate production [1]. Additionally, patient stratification approaches focusing on individuals with normal renal function and careful monitoring of high-risk patients may improve the safety profile.
Therapeutic index considerations: The narrow therapeutic window of this compound reflects the challenge of targeting fundamental metabolic processes shared by normal and malignant cells. Recent clinical trials of other mitochondrial inhibitors, such as IACS-010759 in acute myeloid leukemia, have demonstrated similar challenges with dose-limiting toxicities including neurotoxicity and lactic acidosis [8].
Despite promising preclinical results, several key research questions must be addressed to advance this compound toward clinical application:
Biomarker development: Identification of predictive biomarkers for this compound response remains a critical unmet need. Potential candidates include expression patterns of organic cation transporters, mitochondrial DNA mutations, metabolic gene signatures, and indicators of oxidative phosphorylation dependency [1] [8].
Novel formulation strategies: Drug delivery approaches that selectively target this compound to tumor tissues could significantly improve its therapeutic index. Exploration of nanoparticle formulations, prodrug strategies, or tumor-specific activation mechanisms may enhance tumor-specific accumulation while reducing systemic exposure.
Rational combination therapies: Based on mechanistic insights, several combination strategies warrant systematic investigation. These include partnerships with metabolic modulators that target complementary pathways, immune checkpoint inhibitors that may synergize with this compound's effects on the tumor immune microenvironment, and conventional cytotoxic agents that may be enhanced by this compound-mediated metabolic disruption [1] [2].
Patient stratification strategies: Development of composite biomarkers that integrate metabolic imaging, circulating factors, and tissue-based markers could identify patient populations most likely to benefit from this compound-based therapies while minimizing risks of serious adverse events.
The compelling preclinical data on this compound's antitumor and antiviral efficacy, combined with emerging mechanistic insights into its complex I inhibitory activity, support continued investigation of this potent biguanide with careful attention to pharmacological optimization and patient selection strategies.
The table below summarizes the available information on this compound's mechanism and status. Note that key pharmacokinetic parameters are not established in the literature found [1].
| Property | Description |
|---|---|
| Drug Class | Biguanide [1] |
| Primary Mechanism | Binds to and activates AMP-activated protein kinase (AMPK) [1]. |
| Hypoglycemic Action | Reduces intestinal glucose absorption, decreases hepatic glucose production, increases insulin sensitivity [1]. |
| Additional Effect | Inhibits several variants of ATP-sensitive potassium channels (e.g., Kir6.1) [1]. |
| Current Approval Status | Not approved in the US or other major regions due to high risk of lactic acidosis [1]. |
A significant amount of quantitative pharmacokinetic data for this compound is Not Available in the accessed sources [1]. Key parameters for a thorough technical guide are missing, including:
Since detailed protocols for this compound-specific pharmacokinetic studies are not available in the search results, here is a general framework for key assays based on common practices in drug discovery:
Cell Viability/Proliferation Assays (as referenced in this compound efficacy studies):
Analysis of Protein Expression and Interactions:
The following diagram illustrates the primary known molecular mechanism of this compound, based on the information available.
This compound's primary mechanism involves AMPK activation, leading to reduced glucose production and improved uptake.
Given the lack of publicly available, detailed pharmacokinetic data, you may need to pursue these avenues for deeper investigation:
Phenformin (β-phenethybiguanide) is an oral biguanide hypoglycemic agent that was historically used for type 2 diabetes management before being withdrawn from most markets due to its unacceptably high risk of causing lactic acidosis, a potentially fatal metabolic condition. First developed in 1957 by Ungar, Freedman, and Seymour Shapiro, this compound received clinical approval in 1958 and was marketed as DBI by Ciba-Geigy [1]. The drug demonstrated significant efficacy in controlling blood glucose levels, particularly in overweight diabetic patients, but was associated with gastrointestinal side effects that limited its tolerability in some patients [1].
The withdrawal timeline of this compound from the market represents a crucial case study in pharmacovigilance. By 1973, sales began declining following emerging reports of lactic acidosis cases. In October 1976, the FDA Endocrinology and Metabolism Advisory Committee recommended removal of this compound from the market, initiating formal proceedings in May 1977 that culminated in the drug's official withdrawal on November 15, 1978 [1]. This decision was based on epidemiological data showing this compound carried a substantially higher risk of lactic acidosis compared to its counterpart metformin, with approximately 64 cases per 100,000 patient-years for this compound versus only 3 cases per 100,000 patient-years for metformin [1]. Despite this withdrawal, this compound continues to be available in some countries including Italy, Brazil, Uruguay, China, Poland, Greece, and Portugal, and cases of this compound-induced lactic acidosis continue to be reported worldwide [1] [2].
Table 1: Comparative Analysis of this compound and Metformin
| Parameter | This compound | Metformin |
|---|---|---|
| Market Status | Withdrawn from most markets (1970s) | Widely available, first-line therapy |
| Lactic Acidosis Incidence | 64 cases/100,000 patient-years [1] | 3-10 cases/100,000 patient-years [3] |
| Case Fatality Rate | Approximately 50% [1] | 20-36% [4] |
| Lipid Solubility | High | Low |
| Mitochondrial Affinity | Strong [1] | Moderate |
| Renal Excretion | 50% unchanged in urine [1] | 90% unchanged in urine |
| Half-life | 10-15 hours [1] | 4-8 hours |
| Active Metabolites | 4-hydroxythis compound (conjugated) [1] | None |
The clinical presentation of this compound-associated lactic acidosis typically manifests with nonspecific symptoms that can rapidly progress to life-threatening metabolic derangements. Patients often present with gastrointestinal symptoms including nausea, vomiting, abdominal pain, and diarrhea [4]. As the condition progresses, patients may develop respiratory distress characterized by Kussmaul breathing (deep, labored respirations) as the body attempts to compensate for the metabolic acidosis by exhaling excess carbon dioxide [5]. Neurological manifestations can range from lethargy and confusion to profound encephalopathy and coma, as documented in severe cases [4].
The hemodynamic consequences of severe lactic acidosis include hypotension, tachycardia, and eventual cardiovascular collapse. Without prompt intervention, the condition progresses to multiorgan dysfunction including acute kidney injury, hepatic impairment, and in the most severe cases, vasoplegic shock that may be refractory to standard vasopressor therapy [4] [5]. The mortality rate for this compound-associated lactic acidosis approaches 50%, significantly higher than the 20-36% mortality documented for metformin-associated lactic acidosis (MALA) [1] [4]. This dramatic difference in mortality underscores the enhanced toxicity profile of this compound and the primary rationale for its market withdrawal.
The fundamental mechanism underlying this compound-induced lactic acidosis revolves around disruption of mitochondrial energy production. This compound exerts its primary metabolic effect through potent inhibition of the mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase), which plays a crucial role in oxidative phosphorylation [6] [1]. This inhibition leads to several interconnected metabolic consequences:
The structural properties of this compound significantly influence its toxicity profile. Compared to metformin, this compound is less polar and more lipid-soluble, allowing it to more readily penetrate mitochondrial membranes and achieve higher intracellular concentrations [1]. This enhanced membrane permeability explains this compound's greater potency in disrupting mitochondrial function compared to metformin, with studies demonstrating approximately 50-fold higher potency in complex I inhibition [6].
Table 2: Tissue-Specific Mechanisms Contributing to Lactic Acidosis
| Target Tissue | Mechanism of Action | Metabolic Consequence |
|---|---|---|
| Liver | Inhibition of gluconeogenesis, particularly from lactate [8] | Reduced lactate clearance |
| Muscle | Increased glucose uptake and anaerobic glycolysis [7] | Enhanced lactate production |
| Intestine | Enhanced glucose conversion to lactate [4] | Systemic lactate loading |
| Kidney | Impaired renal function due to accumulation | Reduced lactate elimination |
The hepatic mechanism represents a critical component in the pathogenesis of lactic acidosis. This compound directly inhibits hepatic gluconeogenesis, particularly the conversion of lactate to glucose, which normally accounts for approximately 30-50% of lactate clearance [8]. This dual effect of simultaneously increasing lactate production while decreasing its clearance creates a perfect metabolic storm that rapidly leads to lactic acidosis, especially in susceptible individuals.
The molecular pathway of this compound toxicity involves several key components that can be visualized in the following diagram:
> Figure 1: Molecular pathway of this compound-induced lactic acidosis showing key mechanisms of mitochondrial inhibition and metabolic disruption.
Recent research has elucidated that this compound's inhibition of complex I also activates AMP-activated protein kinase (AMPK), an ultra-sensitive cellular energy sensor [9] [7]. While AMPK activation contributes to this compound's hypoglycemic effects and potential anticancer properties, it further compounds the metabolic disruption by downregulating ATP-consuming processes when cellular energy status is already compromised [9] [6]. This creates a pathophysiological feedback loop that exacerbates the metabolic crisis, particularly in tissues with high energy demands.
Several patient-specific factors significantly increase the risk of developing this compound-associated lactic acidosis. Renal impairment represents the most critical risk factor, as this compound is primarily eliminated unchanged via renal excretion (approximately 50% within 24 hours) [1]. As renal function declines, this compound clearance decreases, leading to drug accumulation and progressively greater mitochondrial inhibition. This risk is particularly pronounced in patients with acute kidney injury superimposed on chronic kidney disease, as exemplified by a reported case where an elderly woman developed severe lactic acidosis when her baseline eGFR of 55 mL/min/1.73 m² acutely dropped to 9 mL/min/1.73 m² [4].
Advanced age represents another significant risk factor, with patients aged 65-85 years showing heightened susceptibility to developing lactic acidosis [3]. Age-related declines in renal function, increased likelihood of polypharmacy, and reduced metabolic reserve capacity all contribute to this vulnerability. Analysis of the FDA Adverse Event Reporting System (FAERS) database reveals that cardiac disease increases the risk of metformin-associated lactic acidosis with an adjusted odds ratio of 1.75 (95% CI: 1.44-2.14), and this risk likely extends to this compound given its similar mechanism [3] [10]. Hypertension also appears to be a significant risk factor, with an adjusted odds ratio of 1.40 (95% CI: 1.21-1.62) according to the same database analysis [3].
A crucial pharmacogenetic dimension to this compound toxicity exists that partially explains its variable individual susceptibility. Approximately 10% of Caucasians possess a genetic variant that impairs the cytochrome P450-mediated metabolism of this compound to its 4-hydroxy metabolite [4]. This genetic polymorphism, particularly affecting the CYP2D6 enzyme, creates a poor metabolizer phenotype that results in significantly higher plasma concentrations of unchanged this compound following standard dosing [1]. Individuals with this genetic profile experience prolonged exposure to the parent drug, substantially increasing their risk of lactic acidosis even with conventional dosing regimens.
Several medication classes significantly increase the risk of lactic acidosis when co-administered with this compound. Analysis of the FAERS database identified that intravenous contrast media demonstrated the highest signal strength for drug interactions with an extraordinary reporting odds ratio of 323.7 (95% CI: 226.8-461.99) [3] [10]. This profoundly elevated risk likely relates to contrast-induced nephropathy causing acute reductions in this compound clearance.
Other medications associated with increased lactic acidosis risk include diuretics such as furosemide and beta-blockers like bisoprolol [3]. These drugs may exacerbate lactic acidosis through multiple mechanisms including reduction in renal perfusion, interference with lactate metabolism, or impairment of compensatory physiological responses. The temporal pattern of lactic acidosis onset reveals a bimodal distribution, with 44.0% of cases occurring within 30 days of therapy initiation and 40.4% manifesting after 360 days of treatment [3]. This pattern suggests both early susceptibility in vulnerable individuals and late occurrence following accumulated renal impairment or intercurrent illness.
The diagnosis of this compound-associated lactic acidosis requires a high index of suspicion in patients presenting with metabolic acidosis and a history of this compound exposure. Formal diagnostic criteria include:
The diagnostic approach should include thorough history taking focusing on medication use, assessment of renal and hepatic function, evaluation for signs of infection or hypoperfusion, and measurement of arterial blood gases and serum lactate levels. It is crucial to exclude other causes of high anion gap metabolic acidosis, which can be remembered using the MUDPILES CAT mnemonic: Methanol, Uremia, DKA, Paraldehyde, Iron/Isoniazid, Lactic acidosis, Ethanol/Ethylene glycol, Salicylates, Carbon monoxide, Aminoglycosides, Theophylline [5].
The management of this compound-associated lactic acidosis requires aggressive supportive care and specific measures to enhance drug elimination:
Hemodialysis serves dual purposes in management: correction of the profound metabolic acidosis and removal of both this compound and accumulated lactate [4]. Case reports demonstrate dramatic improvements following dialysis initiation, with lactate levels decreasing from critical values (>10 mmol/L) to near-normal levels (1.3-2.5 mmol/L) within 6 hours [4]. The decision to initiate dialysis should not await conventional indications but should be implemented proactively based on the severity of acidosis, with nephrology consultation obtained urgently.
Despite its withdrawal as an antidiabetic agent, this compound has attracted renewed research interest in oncology due to its potent anticancer properties. Laboratory studies have demonstrated that this compound exhibits substantially higher potential than metformin in suppressing cell proliferation across various tumor types, including ovarian, glioblastoma, colon, thyroid, and melanoma [6] [7]. The enhanced anticancer efficacy of this compound is attributed to its greater lipophilicity, which facilitates superior tissue penetration and more potent inhibition of mitochondrial complex I [6].
The molecular mechanisms underlying this compound's anticancer effects involve both AMPK-dependent and independent pathways:
The experimental workflow for investigating this compound's anticancer properties typically involves both in vitro and in vivo approaches:
> Figure 2: Experimental workflow for investigating this compound's anticancer properties, showing key methodological approaches from in vitro screening to in vivo validation.
Recent research has uncovered additional potential applications for this compound beyond oncology. Studies indicate that this compound exhibits broad-spectrum antiviral activity against multiple RNA viruses including SARS-CoV-2, influenza A, and dengue virus [1]. This effect appears to stem from this compound's ability to disrupt specific metabolic pathways that viruses exploit for replication. Computational modeling of viral-induced metabolic changes identified that these diverse viruses share common metabolic dependencies that are effectively targeted by this compound's inhibition of mitochondrial complex I [1].
The potential repurposing of this compound for these novel indications necessitates careful risk-benefit analysis. While the drug's toxicity profile precludes widespread use for routine conditions, the risk of lactic acidosis may be acceptable in life-threatening malignancies or severe viral infections where effective treatments are limited. Future research directions should focus on:
This compound-associated lactic acidosis represents a compelling example of how drug safety profiles can determine therapeutic utility. The mechanistic basis for this compound's heightened toxicity compared to metformin lies in its superior tissue penetration and more potent inhibition of mitochondrial complex I, leading to disproportionate accumulation of lactate through combined increased production and decreased clearance. Understanding these molecular pathways provides crucial insights not only for managing acute toxicity but also for potentially repurposing this potent agent in oncology and virology.
This compound, a biguanide derivative withdrawn from diabetes treatment due to lactic acidosis risk but now gaining significant attention in oncology research, exerts potent anti-tumor effects through complex mechanisms involving AMP-activated protein kinase (AMPK) activation. As a central cellular energy sensor, AMPK coordinates metabolic pathways to balance nutrient supply with energy demand, making it a critical regulator in both metabolic diseases and cancer. This compound's heightened lipophilicity compared to metformin, due to its benzene ring structure, enables superior cellular penetration and stronger inhibition of mitochondrial complex I, resulting in more potent anti-tumor activity across various cancer models [1]. The compound's ability to enter cells independent of organic cation transporters (OCTs) further expands its application to cancer types with low OCT expression, such as melanoma [1].
The AMPK complex consists of three subunits: a catalytic α-subunit (α1 and α2 isoforms), a scaffolding β-subunit (β1 and β2), and a regulatory γ-subunit (γ1, γ2 and γ3), which together form a heterotrimeric complex that responds to cellular energy status [2]. Under conditions of energy depletion characterized by increased AMP:ATP ratios, AMPK activation occurs through allosteric modulation and enhanced phosphorylation at Thr172 on the α-subunit, primarily by upstream kinases LKB1 and CaMKKβ [2]. Understanding the molecular intricacies of this compound-mediated AMPK activation provides crucial insights for developing novel cancer therapeutic strategies targeting metabolic pathways.
This compound primarily activates AMPK through a canonical pathway involving mitochondrial complex I inhibition. The compound potently inhibits complex I of the mitochondrial respiratory chain, disrupting ATP synthesis and increasing cellular AMP:ATP ratios [2] [1]. This energy disruption triggers a conformational change in the AMPK complex through AMP binding to the γ-subunit regulatory sites, particularly Site 1 and Site 3 of the four consecutive cystathionine-β-synthase domains [2]. The AMP binding facilitates phosphorylation of Thr172 in the activation loop of the AMPKα catalytic subunit by upstream kinases, primarily LKB1 (liver kinase B1), while simultaneously protecting against dephosphorylation by protein phosphatases such as PP2A and PP2C [3] [2].
The activation mechanism demonstrates interesting dependencies and specificities. Research shows that this compound treatment activates the IRE1α and PERK pathways of the unfolded protein response (UPR) in an AMPK-dependent manner, as evidenced by experiments in AMPKα1α2-/- MEFs where AMPK knockout abolished this compound-mediated UPR activation [3]. Interestingly, this activation occurs through both ER-dependent and ER-independent mechanisms, as overexpression of the chaperone GRP78 attenuated this compound-mediated UPR activation, while translation inhibition had no effect [3]. Furthermore, studies utilizing AMPK agonists like AICAR revealed that AMPK activation, while necessary, is not sufficient to initiate this compound-mediated IRE1α and PERK activation, suggesting the involvement of additional factors in this process [3].
Emerging evidence reveals that this compound also exerts anti-tumor effects through AMPK-independent mechanisms, adding complexity to its mechanism of action. In oral squamous cell carcinoma (OSCC), this compound activates ER stress to promote autophagic cell death via induction of NIBAN1 and DDIT4 independent of AMPK [4]. This pathway involves this compound triggering endoplasmic reticulum stress to activate PERK, which phosphorylates the translation initiation factor eIF2α, leading to increased translation of ATF4 and subsequent upregulation of NIBAN1 and DDIT4 [4]. The enhanced expression of DDIT4 and NIBAN1 elicited by this compound was not blocked by AMPK knockdown but was suppressed by ATF4 knockdown, confirming the AMPK-independent nature of this pathway [4].
Additionally, this compound has been shown to block mTOR signaling by inhibiting Rag GTPase without AMPK involvement [1], and can activate the lysosomal v-ATPase pathway similar to metformin, though with different binding affinities and dependencies [5]. These alternative pathways significantly expand the therapeutic potential of this compound beyond conventional AMPK-centric mechanisms and may explain its efficacy in diverse cancer types with varying genetic backgrounds.
The molecular interactions underlying this compound's mechanisms involve both direct and indirect targeting. While metformin directly binds PEN2 subunit of γ-secretase with dissociation constants in the micromolar range (KD of 1.7 µM by ITC and 0.15 µM by SPR) [5], this compound's binding profile differs due to its structural variations. The benzene ring in this compound enables stable binding to the Q channel of mitochondrial complex I through van der Waals interactions, resulting in stronger inhibitory effects compared to metformin [1]. Molecular modeling studies have identified that the N-terminal region of PEN2, particularly residues F35 and E40, form direct contacts with biguanides [5], though this compound's specific binding interactions may involve additional or alternative binding sites due to its structural differences.
The subcellular localization of these interactions plays a crucial role in mechanism specificity. Approximately 40% of PEN2 localizes to lysosomes based on confocal microscopy, STORM, and APEX tag-based transmission electron microscopy [5], positioning it ideally for participating in the lysosomal glucose-sensing pathway. This localization appears critical for AMPK activation, as PEN2 constructs fused to other organelle-specific proteins failed to restore AMPK activation when re-introduced into Pen2-/- MEFs [5]. This compound's ability to activate AMPK independently of PEN2 at higher concentrations suggests multiple activation mechanisms operating at different concentration thresholds.
Table 1: this compound Anti-Tumor Efficacy Across Preclinical Cancer Models
| Cancer Type | Experimental Model | Effective Concentration (in vitro) | Dosing (in vivo) | Key Effects | Citation |
|---|---|---|---|---|---|
| Oral Squamous Cell Carcinoma (OSCC) | CAL 27, SCC-9 cell lines; mouse xenograft | IC50: 1.81-3.22 mmol/L | 150 mg/kg daily oral administration | ↓ Cell proliferation, ↑ apoptosis, ↑ autophagy, ↓ tumor growth | [4] |
| Hepatocellular Carcinoma (HCC) | Huh7, HepG2, SK-HEP1 cell lines; xenograft | Synergistic with lenvatinib (CI<1) | Combination with lenvatinib | ↓ PDGFRβ via AMPK, enhanced lenvatinib sensitivity | [6] |
| Melanoma | Preclinical models; clinical trial | Not specified | Combined with dabrafenib/trametinib | ↓ Myeloid-derived suppressor cells (MDSCs), enhanced anti-PD-1 response | [1] |
| Various Cancers (breast, prostate, lung, glioblastoma) | Multiple cell lines | Generally 5-20x more potent than metformin | Varied across studies | Broad-spectrum antitumor activities via mitochondrial complex I inhibition | [4] [1] |
The quantitative assessment of this compound's anti-tumor effects reveals consistently potent activity across multiple cancer types. In OSCC models, this compound demonstrated significantly greater potency compared to metformin, with IC50 values of 1.81 mmol/L and 3.22 mmol/L in CAL 27 and SCC-9 cells respectively, while metformin's IC50 exceeded 10 mmol/L [4]. Importantly, the IC50 values for OSCC cells were significantly lower than those for normal gingival epithelial cells, indicating a favorable therapeutic window [4]. In vivo studies using nude mouse xenograft models showed that oral administration of 150 mg/kg this compound daily for two weeks significantly reduced tumor size and weight without causing obvious pathological damage to heart, liver, or kidneys or significant weight changes in the treated mice [4].
In hepatocellular carcinoma models, this compound exhibited synergistic effects with lenvatinib, with combination index (CI) values less than 1 indicating synergistic interaction [6]. Mechanistic studies revealed that this compound inhibits HCC cell proliferation via AMPK-mediated PDGFRβ degradation, with AMPK binding PDGFRβ and promoting its degradation through the c-Cbl-mediated lysosomal pathway [6]. This mechanism underlies the observed enhancement of lenvatinib sensitivity in HCC cells, particularly in cases with high PDGFRβ expression associated with lenvatinib insensitivity.
Table 2: this compound-Induced AMPK Activation and Downstream Effects
| Parameter | Experimental System | Measurement Method | Key Findings | Citation |
|---|---|---|---|---|
| AMPK Phosphorylation | HepG2, 266-6, 3T3-L1, MEF cells | Western blot (Phos-tag gel) | Increased Thr172 phosphorylation in AMPK-dependent manner | [3] |
| Mitochondrial Effects | Multiple cell lines | Oxygen consumption rates, complex I activity | Inhibition of mitochondrial complex I, ↓ ATP synthesis | [2] [1] |
| UPR Activation | HepG2, MEF cells | Xbp1 splicing, PERK autophosphorylation | IRE1α and PERK pathway activation via AMPK | [3] |
| Gene Expression Changes | OSCC cells | RNA-seq, qRT-PCR | ↑ DDIT4, ↑ NIBAN1, ↑ autophagy markers (p62, ATG7, Beclin-1) | [4] |
| Immune Modulation | Melanoma models, clinical trials | Flow cytometry, immunohistochemistry | ↓ Myeloid-derived suppressor cells (MDSCs), ↑ CD8+ T cell infiltration | [1] |
The activation kinetics of AMPK and downstream signaling pathways have been quantitatively characterized using various methodological approaches. Phos-tag gel-based assays, which allow direct visual assessment and quantitative detection of UPR activation at the sensor level, demonstrated that this compound treatment potently activated the IRE1α and PERK pathways [3]. This activation was shown to be time-dependent and concentration-dependent, with effects observable within hours of treatment. Importantly, the activation of the IRE1α pathway was found to be partially responsible for the cytotoxic effects of this compound, highlighting the functional significance of this signaling cascade [3].
Downstream transcriptional regulation by this compound involves significant upregulation of key genes including DNA damage inducible transcript 4 (DDIT4) and niban apoptosis regulator 1 (NIBAN1), as identified through RNA-seq analysis [4]. Quantitative PCR analysis revealed that this compound treatment significantly induced expression of autophagic markers including p62, ATG7, Beclin-1, ATG12, and Lamp-1 in OSCC cells within 6 hours of treatment [4]. At the protein level, Western blot analysis showed elevated levels of Beclin-1, p62, and LC3-II as early as 4 hours after treatment with 1 mmol/L this compound [4], consistent with the induction of autophagic flux.
Cell culture and drug treatment protocols for investigating this compound-mediated AMPK activation typically involve plating cells (e.g., HepG2, 266-6, 3T3-L1, MEFs) at density of 10^6 cells in 6-well plates in complete culture medium overnight, followed by changing to serum-free DMEM supplemented with 0.05% BSA and 1% penicillin/streptomycin 0.5 hours before experiments [3]. This compound treatment is generally applied at concentrations ranging from 0.5-5 mM for specified time points, after which cells are snap-frozen in liquid nitrogen before analysis [3]. For cycloheximide (CHX) treatment experiments, cells are pretreated with 50 μg/ml CHX for 30 minutes and throughout the drug treatment to assess translation dependence [3].
Western blot analysis for detecting AMPK activation and UPR signaling involves preparing whole cell lysates or nuclear fractions followed by standard SDS-PAGE or Phos-tag gel electrophoresis for better separation of phosphorylated species [3]. Key antibodies for detection include: anti-AMPK (phospho-Thr172; 1:1000), anti-acetyl-CoA carboxylase (phospho-Ser79; 1:1000), anti-eIF2α (phospho-Ser51; 1:1000), anti-IRE1α (1:1000), anti-PERK (phospho-Thr980; 1:1000), goat anti-GRP78 (1:1000), rabbit anti-ATF4 (1:1500), and mouse anti-CHOP10 (1:500) [3]. For Phos-tag gel analysis, cells are snap-frozen in liquid nitrogen, followed by lysate preparation and electrophoresis using Phos-tag-containing gels according to established protocols [3].
Functional assessment of UPR activation includes monitoring Xbp1 splicing through RT-PCR analysis, which detects the 26-nucleotide splice fragment resulting from IRE1α activation [3]. Additionally, PERK activation can be assessed through monitoring eIF2α phosphorylation and subsequent ATF4 translation, while ATF6 activation is tracked through its proteolytic processing and nuclear translocation [3]. Quantitative analysis of Western blots is optimally performed using the ChemiDoc XRS+ system with ImageLab software or ImageJ for densitometric measurements [3].
Mouse xenograft models for evaluating this compound's anti-tumor effects typically involve subcutaneous injection of cancer cells (e.g., CAL 27, SCC-9 for OSCC; Huh7 for HCC) into nude/nude mice [4] [6]. At 7 days post-injection, mice are treated with this compound (typically 150 mg/kg) or vehicle control by oral administration daily, with tumor size measured regularly using calipers and tumor volume calculated using the formula: volume = (length × width^2)/2 [4]. After 2-4 weeks of treatment, tumors are collected for weight measurement and immunohistochemical analysis, while major organs (heart, liver, kidneys) are collected for hematoxylin and eosin (H&E) staining to assess potential toxicity [4].
Immunohistochemical analysis of tumor tissues typically includes staining for proliferation markers (Ki-67), apoptosis markers (cleaved caspase-3), autophagy markers (LC3), and pathway-specific markers (p-AMPK, PDGFRβ) [6]. For immune cell infiltration analysis, tumors are processed for flow cytometry or immunohistochemical staining with antibodies against CD8, CD4, and myeloid-derived suppressor cell markers [1]. Protein expression in human HCC samples or xenograft tissues can be detected by Western blot assays using standard protocols [6].
Combination therapy studies with lenvatinib in HCC models involve treating cells with different concentrations of lenvatinib or this compound alone or in combination, followed by MTT assays after 72 hours to assess cell viability [6]. The combination index (CI) is analyzed using CompuSyn software, with CI < 1 indicating synergy between the two drugs [6]. Colony formation assays are performed by seeding cells in 24-well plates (2 × 10^3 cells/well) overnight followed by incubation with a range of drug concentrations for 6-8 additional days, after which cells are fixed with 10% formaldehyde and stained for colony visualization and counting [6].
The therapeutic potential of this compound spans multiple cancer types, with particular promise in specific malignancies. In oral squamous cell carcinoma, this compound activates ER stress to promote autophagic cell death via NIBAN1 and DDIT4 independently of AMPK, significantly suppressing OSCC cell growth both in vitro and in vivo [4]. In hepatocellular carcinoma, this compound enhances the efficacy of lenvatinib through AMPK-mediated PDGFRβ degradation, providing a novel combination approach for HCC patients with high PDGFRβ expression who show insensitivity to lenvatinib monotherapy [6]. In melanoma, this compound selectively decreases the accumulation of granulocytic myeloid-derived suppressor cells (G-MDSCs) in the spleen and tumor, and downregulates expression of Arg-1 and S100A8/9 in MDSC, with combination therapy of this compound and anti-PD-1 antibody exhibiting synergistic effects by inducing CD8+ T cell infiltration [1].
The clinical translation of this compound has gained momentum despite its previous withdrawal from diabetes treatment due to lactic acidosis concerns. Notably, the incidence of lactic acidosis with this compound (64 cases per 100,000 patients) is relatively low compared to toxicities of other cancer treatments [1]. Furthermore, strategies to mitigate lactic acidosis risk have been developed, including administration of 2-deoxyglucose or oxamate to alleviate lactic acid poisoning symptoms [1]. Breakthrough progress has been made in clinical trials for melanoma treatment, where this compound not only reduces lesion area but also enhances the efficacy of dabrafenib/trametinib combination therapy [1].
The signaling pathways involved in this compound-mediated AMPK activation and their functional consequences can be visualized through the following schematic representation:
Figure 1: Comprehensive Signaling Pathways of this compound-Mediated AMPK Activation and Anti-Tumor Effects
The experimental workflow for investigating this compound mechanisms involves multiple coordinated approaches, as visualized below:
Figure 2: Experimental Workflow for Investigating this compound Mechanisms
The multifaceted mechanisms of this compound-induced AMPK activation encompass both canonical and non-canonical pathways, with significant implications for cancer therapeutics. The compound's ability to inhibit mitochondrial complex I, activate AMPK through multiple mechanisms, induce ER stress, and modulate the tumor microenvironment positions it as a promising multi-target agent for oncology applications. The expanding understanding of both AMPK-dependent and AMPK-independent pathways reveals a complex network of signaling events that collectively contribute to this compound's potent anti-tumor effects across diverse cancer types.
Future research directions should focus on several key areas. First, predictive biomarkers for this compound response need identification and validation, potentially including PDGFRβ expression levels for combination therapy with lenvatinib in HCC [6], or MDSC infiltration levels for immune combination therapies in melanoma [1]. Second, novel drug delivery systems could enhance tumor-specific targeting while minimizing systemic exposure and potential lactic acidosis risk. Third, rational combination strategies based on comprehensive mechanistic understanding should be explored to maximize therapeutic efficacy while minimizing resistance development. Finally, the clinical development of this compound should leverage its broad-spectrum anti-tumor activities while implementing appropriate monitoring and management strategies for potential adverse effects.
Phenformin exerts its effects through a complex network of mechanisms that target both the cancer cells and their surrounding environment.
The following diagram summarizes the core signaling pathways involved in this compound's antitumor effects.
Core signaling pathways of this compound's antitumor activity. This compound primarily inhibits mitochondrial complex I, triggering energy stress and AMPK activation, which suppresses mTOR and proliferation. It also induces ER stress and autophagic death via the ATF4 pathway, independent of AMPK. Additional effects include inhibiting cancer stem cells, metastasis (EMT), and the immunosuppressive tumor microenvironment.
The following table consolidates key experimental findings from pre-clinical and clinical studies, highlighting this compound's efficacy across different models.
| Cancer Type | Model System | This compound Dosage/Concentration | Key Outcomes | Citation |
|---|---|---|---|---|
| Melanoma | Phase I Clinical Trial | Combined with dabrafenib/trametinib | Reduced lesion area; decreased tumor-infiltrating MDSCs; enhanced efficacy of targeted therapy | [1] |
| Oral Squamous Cell Carcinoma (OSCC) | In vitro (CAL 27, SCC-9 cells); In vivo (mouse xenograft) | In vitro: IC~50~ ~1.8-3.2 mM; In vivo: 150 mg/kg/day (oral) | Suppressed cell growth; induced ER stress, autophagy, and apoptosis; inhibited tumor growth in vivo | [4] |
| Ovarian Cancer | In vitro (SKOV3, Hey, IGROV-1 cells); In vivo (mouse model) | In vitro: IC~50~ ~0.8-1.75 mM; In vivo: Not specified | Inhibited proliferation; induced G1 cell cycle arrest & apoptosis; activated AMPK; inhibited mTOR; reduced tumor growth | [2] |
| ErbB2+ Breast Cancer | In vitro (SKBR3, 78617 cells); In vivo (mouse model) | In vitro: 25-75 µM; In vivo: 30 mg/kg/day | Inhibited proliferation, migration, invasion; suppressed EMT; reduced tumor growth in vivo | [3] |
For researchers looking to replicate key findings, here are summaries of standard methodologies used in this compound studies.
This method is used to determine the inhibitory effect of this compound on cancer cell growth and to calculate the half-maximal inhibitory concentration (IC~50~) [2] [3].
This protocol assesses the efficacy of this compound in suppressing tumor growth in a live animal model [4] [3].
Despite its promise, the development of this compound faces a significant challenge: the risk of lactic acidosis, which led to its withdrawal from the diabetes market [1] [2]. However, this risk is considered relatively low compared to the toxicity profiles of many chemotherapies [1]. Research is actively exploring strategies to mitigate this, such as using lower doses in combination with other therapies or co-administering agents like 2-deoxyglucose or oxamate [1].
Future research directions include identifying biomarkers to predict patient response, developing novel formulations to improve its safety window, and further exploring its synergistic potential with immunotherapy, chemotherapy, and targeted agents across a wider range of cancers [1] [6].
This compound, a biguanide derivative previously used for type 2 diabetes, has emerged as a promising multi-target anticancer agent with potent therapeutic effects across diverse cancer types. Unlike its counterpart metformin, this compound demonstrates significantly enhanced cytotoxicity against cancer cells due to its superior lipophilicity, which facilitates cellular uptake independent of organic cation transporters (OCTs) that are often expressed at low levels in cancer cells [1]. This property enables this compound to achieve effective intracellular concentrations at lower doses compared to metformin, making it particularly valuable for oncology research [1] [2]. The compound exerts its anticancer effects through diverse molecular mechanisms, including inhibition of mitochondrial complex I, activation of AMP-activated protein kinase (AMPK), suppression of cancer stem cells (CSCs), and modulation of the tumor microenvironment [1] [3].
Research has demonstrated this compound's efficacy against various cancer types, including melanoma, cholangiocarcinoma, oral squamous cell carcinoma (OSCC), and hematologic malignancies [4] [5] [2]. Notably, this compound has shown promising activity in targeting therapy-resistant cells such as BRAF inhibitor-resistant melanoma and cancer stem cells, suggesting its potential both as a monotherapy and in combination regimens [4] [1]. The following application notes provide detailed protocols and technical guidance for investigating this compound's anticancer mechanisms in cell line models, incorporating standardized assays to ensure reproducibility and translational relevance.
This compound exerts its anticancer effects through several interconnected molecular pathways:
Mitochondrial complex I inhibition: this compound directly targets mitochondrial complex I, leading to reduced oxidative phosphorylation and subsequent energy crisis in cancer cells [1] [3]. This inhibition results in decreased ATP production and increased AMP/ATP ratios, activating the energy sensor AMPK [5] [3]. The structural advantage of this compound, conferred by its benzene ring, enables stable binding to the Q channel of mitochondrial complex I through van der Waals interactions, explaining its potent antimetabolic activity compared to other biguanides [1].
AMPK activation and mTOR suppression: The energy depletion triggered by this compound activates AMPK, which subsequently inhibits mTOR signaling, a critical pathway regulating protein synthesis, cell growth, and proliferation [1] [5]. This AMPK/mTOR axis represents a primary mechanism for this compound's antiproliferative effects across various cancer types. Interestingly, recent research has revealed that this compound can also block mTOR signaling through AMPK-independent mechanisms by inhibiting Rag GTPase [1].
Cancer stem cell (CSC) suppression: this compound demonstrates significant activity against the therapy-resistant CSC compartment in multiple cancer types. In melanoma, this compound reduces CSC markers expression including ALDH and SOX2, effectively targeting both CSCs and non-CSC populations [4]. Similarly, in glioma, this compound inhibits CSC self-renewal by upregulating tumor-suppressive miRNAs such as miR-124 and let-7, which target stemness pathways [1].
Endoplasmic reticulum (ER) stress induction: Recent studies in OSCC models have revealed that this compound triggers ER stress-mediated cell death through the PERK-eIF2-ATF4 pathway, leading to increased expression of pro-death factors DDIT4 and NIBAN1 [2]. This mechanism occurs independently of AMPK, representing a novel cytotoxic pathway activated by this compound [2].
Tumor microenvironment modulation: this compound influences the immune component of the tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs), which play a key role in immunosuppression [1]. This effect enhances CD8+ T cell infiltration and can synergize with immune checkpoint inhibitors, providing a rationale for combination immunotherapy approaches [1].
Table 1: Comparative Analysis of this compound and Metformin in Cancer Models
| Parameter | This compound | Metformin |
|---|---|---|
| Potency | IC~50~: 0.5-3 mM (melanoma, OSCC) [4] [2] | IC~50~: >10 mM (OSCC) [2] |
| Cellular Uptake | OCT-independent; enhanced via lipophilicity [1] | OCT-dependent [1] |
| Mitochondrial Inhibition | Strong complex I inhibition [1] | Moderate complex I inhibition [1] |
| CSC Targeting | Effective against ALDH~high~ and SOX2+ cells [4] | Variable effects [4] |
| Invasion Suppression | Abrogates invasion in 3D models [4] | Limited or prometastatic effects [4] |
| Clinical Status | Investigational; previous withdrawal for diabetes use [3] | Approved for type 2 diabetes [1] |
This compound stock solution preparation: Dissolve this compound hydrochloride in sterile dimethyl sulfoxide (DMSO) to prepare a 1 M stock solution [4]. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles to maintain stability. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to prevent solvent toxicity [6] [7].
Cell culture conditions: Maintain cancer cell lines in their recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO~2~ humidified incubator [5]. For 3D spheroid models, use low-attachment plates and specialized media formulations to promote sphere formation [4].
Cell plating density optimization: Prior to this compound testing, determine the optimal seeding density for each cell line to ensure exponential growth throughout the assay period without reaching confluence [7]. For 384-well plates, typical densities range from 500-2,000 cells/well depending on doubling time [7].
Table 2: Standardized Drug Sensitivity Testing Protocols for this compound
| Assay Type | Protocol Details | Key Parameters | Reference |
|---|---|---|---|
| MTT Assay | Seed cells in 96-well plates; treat with this compound (0.1-5 mM) for 72h; add MTT (0.5 mg/mL) for 4h; dissolve formazan in DMSO; measure OD~570~ [4] | This compound IC~50~ in melanoma: 0.5-1 mM [4] | [4] |
| CellTiter-Glo Viability | Plate cells in white 384-well plates; treat with this compound for 72h; equilibrate to RT; add equal volume CellTiter-Glo; measure luminescence [6] | Z-prime factor >0.6 for quality control [6] | [6] |
| CCK-8 Assay | Seed cells (3×10^3^/well) in 96-well plates; treat with this compound (0-2 mM) for 12-48h; add CCK-8 reagent (10 µL/well); incubate 1.5h; measure OD~450~ [5] | Significant growth inhibition at 2 mM in cholangiocarcinoma [5] | [5] |
| Clonogenic Assay | Seed cells at low density (500 cells/well) in 6-well plates; treat with this compound for 10-14 days; fix with methanol; stain with 0.5% crystal violet; count colonies [5] | This compound (2 mM) reduces colony formation by 60-80% [5] | [5] |
| EdU Proliferation Assay | Treat cells with this compound for 24-48h; add EdU labeling solution for 2h; fix and detect using Click-iT chemistry; quantify EdU+ cells [2] | This compound (1-2 mM) reduces EdU+ cells by 40-60% in OSCC [2] | [2] |
Apoptosis analysis via flow cytometry: Harvest this compound-treated cells (0.5-2 mM, 24-72h) by gentle trypsinization [4] [5]. Wash with cold PBS and resuspend in binding buffer containing Annexin V-FITC and propidium iodide (PI) [5]. Incubate for 15 minutes in the dark at room temperature. Analyze within 1 hour using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+ [5]. In cholangiocarcinoma models, 2 mM this compound for 24h induced apoptosis in approximately 25-35% of cells [5].
Autophagy assessment by Western blot: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors [2]. Resolve proteins (20-40 µg) by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against LC3-I/II, p62, Beclin-1, and ATG7 [2]. Use GAPDH or β-actin as loading controls. This compound treatment (1-2 mM, 4-24h) typically increases LC3-II and decreases p62 levels in OSCC models, indicating autophagic flux [2]. For enhanced detection, transfer cells with GFP-LC3 and monitor puncta formation by fluorescence microscopy [2].
Western blot for signaling pathways: Analyze key this compound-responsive pathways by probing lysates with antibodies against p-AMPK (Thr172), AMPK, p-S6 (Ser235/236), S6, p-ERK (Thr202/Tyr204), and ERK [5] [2]. In melanoma and cholangiocarcinoma models, this compound (1-2 mM, 6-24h) typically increases p-AMPK and decreases p-S6 levels, indicating AMPK activation and mTOR inhibition [5]. For ER stress markers, assess ATF4, DDIT4, and NIBAN1 expression, which are upregulated in OSCC cells following this compound treatment [2].
Cancer stem cell marker analysis: For ALDH activity assessment, use the ALDEFLUOR kit according to manufacturer's instructions [4]. Analyze ALDH~high~ and ALDH~low~ populations by flow cytometry. For spheroid formation assays after this compound treatment, seed ALDH-sorted cells in ultra-low attachment plates with serum-free media containing growth factors [4]. This compound treatment (0.5-1 mM) significantly reduces both the size and number of spheroids derived from ALDH~high~ melanoma cells [4].
Diagram 1: Molecular mechanisms of this compound action in cancer cells - This diagram illustrates the multi-targeted anticancer mechanisms of this compound, including mitochondrial complex I inhibition, ER stress induction, AMPK activation, and cancer stem cell suppression, ultimately leading to reduced tumor growth.
Diagram 2: Experimental workflow for this compound testing in cancer cell lines - This diagram outlines the standardized workflow for evaluating this compound effects, from prestudy optimization to specialized models, ensuring comprehensive assessment of anticancer activity.
A historical concern with this compound has been its association with lactic acidosis in diabetic patients, which led to its withdrawal from markets [3]. However, in oncology applications, this risk must be balanced against potential therapeutic benefits. Several strategies can mitigate this concern:
Dose optimization: Implement careful dose escalation studies to establish the minimum effective concentration for anticancer activity, potentially below thresholds for significant lactate accumulation [3].
Metabolic support: Research indicates that co-administration of 2-deoxyglucose or oxamate can markedly alleviate lactic acid poisoning symptoms while maintaining antitumor efficacy [1].
Monitoring protocols: In both in vitro and in vivo studies, incorporate lactate measurements in media or serum to quantify potential acidosis risk [3].
This compound demonstrates enhanced efficacy when combined with other anticancer modalities. Based on published evidence, consider these combination approaches:
With BRAF/MEK inhibitors: In BRAF-mutant melanoma models, this compound synergizes with BRAF inhibitors (vemurafenib) and MEK inhibitors by suppressing ERK reactivation and reducing JARID1B-positive persister cells [4] [8]. Combination indices show significant improvement over monotherapy.
With immunotherapy: this compound's ability to reduce myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment provides rationale for combination with immune checkpoint inhibitors [1]. Clinical trials in melanoma patients have demonstrated reduced tumor-infiltrating MDSCs following this compound treatment [1].
With chemotherapy: this compound may reverse chemoresistance by targeting slow-cycling cells and CSCs that often escape conventional chemotherapy [4] [1]. Sequential administration may be optimal for preventing resistance emergence.
This compound represents a promising multifunctional anticancer agent with demonstrated efficacy across diverse cancer cell line models. The protocols outlined herein provide standardized methodologies for investigating its mechanisms and therapeutic potential. Key advantages include its potent metabolic targeting, CSC suppression capabilities, and favorable combination potential with existing therapies.
Future research directions should focus on refining patient selection biomarkers, optimizing combination sequencing, and developing novel formulations to enhance therapeutic index while minimizing metabolic side effects. The continued investigation of this compound in cancer models holds significant promise for addressing current challenges in oncology, particularly in treatment-resistant and advanced malignancies.
Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and therapeutic resistance. Despite multimodal treatment approaches combining surgery, radiotherapy, and temozolomide (TMZ) chemotherapy, the median survival of GBM patients remains a dismal 14-16 months, with a 5-year survival rate below 5% [1] [2]. This profound therapeutic challenge stems from several biological factors: intratumoral heterogeneity, the presence of glioma stem-like cells (GSCs) with enhanced DNA repair capacity and resistance mechanisms, and an immunosuppressive tumor microenvironment that promotes immune evasion and treatment failure [1] [3]. The urgent need for novel therapeutic approaches has led researchers to explore drug repurposing strategies, allowing for faster clinical translation by leveraging existing pharmacological and safety data.
This compound, a biguanide derivative previously used for type 2 diabetes treatment, has emerged as a promising candidate for GBM therapy. As a more potent analog of metformin, this compound exerts enhanced antitumor activity through multiple mechanisms, primarily targeting mitochondrial complex I (NADH dehydrogenase) and disrupting cellular energy metabolism [4] [5]. Unlike metformin, this compound demonstrates superior cellular uptake due to its higher lipophilicity, resulting in increased potency at significantly lower concentrations—a particularly advantageous property for overcoming the blood-brain barrier and achieving therapeutic levels in the central nervous system [4] [6] [7]. Current research focuses on this compound's ability to target the resilient GSC subpopulation and its potential for combination therapies with conventional treatments like TMZ.
Table 1: Key Findings from this compound In Vitro Studies in Glioblastoma Models
| GBM Model Type | Key Findings | Effective Concentrations | Proposed Mechanisms | Primary References |
|---|---|---|---|---|
| Glioma Stem Cells (GSCs) | Inhibited self-renewal, reduced stemness markers (OCT4, SOX2, CD44), induced differentiation, suppressed mesenchymal markers (YKL40, fibronectin) | 50-100 μM (self-renewal inhibition); >1.0 mM (apoptosis induction) | Mitochondrial complex I inhibition, AMPK activation, let-7/HMGA2 pathway regulation, miRNA modulation (miR-124, miR-137, let-7) | [4] [8] [9] |
| Differentiated Glioma Cells (LN229) | Inhibited proliferation, induced cell death, disrupted cell cycle, suppressed colony formation, reduced migration capacity | 0.1-1.0 mM (proliferation inhibition); 0.1 mM (migration suppression) | ROS generation, mitochondrial dysfunction, E-cadherin upregulation, vimentin downregulation, cyclin D1 reduction | [6] [7] |
| Combination Therapy (this compound + TMZ) | Enhanced antitumor effects, synergistic reduction in viability, increased apoptosis induction | This compound (0.1-0.5 mM) + TMZ (clinical relevant doses) | Metabolic sensitization, potentiated DNA damage response, possible modulation of drug resistance pathways | [4] [9] |
The GSC subpopulation represents a critical therapeutic target in GBM due to its central role in tumor initiation, progression, and therapy resistance. This compound demonstrates remarkable efficacy against GSCs, with studies showing significant inhibition of self-renewal capacity—a hallmark stem cell property—at concentrations as low as 50-100 μM. This represents a 200-fold increase in potency compared to metformin, which required concentrations of 10-20 mM to achieve similar effects [4] [9]. In neurosphere formation assays, this compound treatment not only reduced the number and size of GSC-derived spheres but also promoted differentiation toward more mature glial phenotypes, as evidenced by increased expression of GFAP and MAP2 alongside decreased levels of stemness markers OCT4, SOX2, and CD44 [4]. Furthermore, this compound effectively suppressed mesenchymal transition in GSCs, reducing expression of YKL-40 and fibronectin, which are associated with enhanced aggressiveness and treatment resistance in GBM [4].
The temporal dynamics of this compound's effects on GSCs follow a concentration-dependent pattern. At lower concentrations (50-500 μM), this compound primarily inhibits self-renewal and induces differentiation without significant cell death, while higher concentrations (>1.0 mM) trigger apoptotic cell death within 24 hours, as evidenced by cleaved caspase-3 and PARP expression [4]. This dual concentration-dependent activity makes this compound particularly attractive therapeutically, as sustained lower-dose treatment could potentially deplete the GSC pool while minimizing toxicity to normal neural cells. Additionally, this compound demonstrates selective toxicity toward GSCs compared to differentiated glioma cells, suggesting a potential therapeutic window that could be exploited clinically [4] [9].
In conventional glioma cell lines like LN229, this compound exhibits potent anti-proliferative and anti-migratory activities at concentrations substantially lower than those required for metformin. The IC50 values for this compound after 48 hours of treatment typically range between 0.1-1.0 mM, compared to 10-100 mM for metformin [6] [7]. This compound treatment induces cell cycle arrest at the G0/G1 phase, accompanied by reduced expression of cyclin D1—a key regulator of G1/S transition—thereoretically limiting the proliferative capacity of glioma cells [6] [7]. Additionally, this compound significantly impairs the clonogenic potential of glioma cells, as demonstrated through both two-dimensional colony formation assays and three-dimensional soft agar assays, indicating durable suppression of tumorigenic capacity even after drug removal [7].
The anti-migratory effects of this compound contribute to its potential as an anti-GBM agent, as glioma cell invasion into surrounding brain tissue represents a major cause of treatment failure and recurrence. This compound treatment (0.1 mM) significantly reduces migration in both wound healing and transwell migration assays, accompanied by molecular reprogramming of epithelial-mesenchymal transition (EMT) markers, including increased E-cadherin (epithelial marker) and decreased vimentin (mesenchymal marker) expression [6] [7]. This phenotypic reversal suggests that this compound may target the invasive capabilities of GBM cells, potentially limiting the diffuse infiltration that characterizes this devastating disease.
Table 2: Comparative Effects of this compound on Different GBM Model Systems
| Parameter | Glioma Stem Cells (GSCs) | Differentiated Glioma Cells (e.g., LN229) |
|---|---|---|
| Self-Renewal Inhibition | IC50: ~50-100 μM; >80% reduction in sphere formation at 100 μM | Not typically measured (limited self-renewal capacity) |
| Proliferation Suppression | Moderate effect at lower doses (≤100 μM) | IC50: ~0.1-1.0 mM; strong dose-dependent inhibition |
| Cell Death Induction | Significant apoptosis at >1.0 mM (cleaved caspase-3, PARP cleavage) | Moderate cell death at 0.1-1.0 mM; ROS-dependent mechanism |
| Migratory Inhibition | Not typically reported | ~60-70% reduction at 0.1 mM; associated with EMT marker changes |
| Stemness Marker Modulation | OCT4, SOX2, CD44 significantly downregulated at 100 μM | Limited effect (already low baseline expression) |
| Metabolic Effects | Strong AMPK activation, mitochondrial inhibition, let-7/HMGA2 pathway regulation | ROS generation, mitochondrial dysfunction, AMPK activation |
| Combination with TMZ | Strong synergistic effect; enhanced apoptosis and survival reduction | Additive to synergistic effects depending on dosing schedule |
GSC Culture Protocol: Primary GSCs should be maintained as suspension cultures in serum-free neural stem cell medium consisting of DMEM/F-12 supplemented with B27 (1:50), N2 (1:100), 20 ng/mL human recombinant EGF, 20 ng/mL human recombinant bFGF, and 1% penicillin-streptomycin [4] [9]. Cells are cultured as neurospheres in ultra-low attachment flasks at 37°C with 5% CO2, with medium replenished every 2-3 days and passaged every 7-10 days using enzymatic dissociation with Accutase. GSC validation is essential through confirmation of stemness markers (OCT4, SOX2, NANOG, CD133) via immunocytochemistry and flow cytometry, along with demonstration of multi-lineage differentiation potential (astrocytic, neuronal, oligodendrocytic) following serum-induced differentiation [4] [3].
Differentiated Glioma Cell Culture: Established glioma cell lines (e.g., LN229, U87, U251) are maintained as adherent cultures in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO2 [6] [7]. Cells should be passaged at 80-90% confluence using standard trypsinization protocols and maintained for no more than 20 passages to ensure genetic stability.
This compound Stock Solution: Prepare a 1 M stock solution by dissolving this compound hydrochloride in sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). Aliquot and store at -20°C for up to 6 months. For working concentrations, dilute in appropriate cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Include vehicle controls (DMSO or PBS at equivalent concentrations) in all experiments [4] [6] [7].
MTT Assay Protocol:
Trypan Blue Exclusion Assay:
Flow Cytometric Cell Cycle Analysis:
Neurosphere Formation Assay:
Limiting Dilution Assay:
Wound Healing (Scratch) Assay:
Transwell Migration Assay:
Western Blotting for Key Pathways:
Quantitative PCR for miRNA and mRNA Analysis:
This compound's primary mechanism of action involves mitochondrial complex I inhibition within the electron transport chain, leading to reduced ATP production and subsequent activation of AMP-activated protein kinase (AMPK)—a central cellular energy sensor [4] [5]. This metabolic disruption has profound implications for GBM cells, which frequently exhibit metabolic reprogramming with enhanced dependence on glycolysis (Warburg effect) and altered mitochondrial function [2]. AMPK activation downstream of this compound treatment inhibits mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and proliferation, thereby suppressing anabolic processes while promoting catabolic pathways [4] [10] [5].
The metabolic stress induced by this compound treatment also generates reactive oxygen species (ROS) through electron transport chain disruption, contributing to oxidative damage and cell death induction [6] [7]. This ROS-dependent cell death can be rescued by antioxidant treatment with N-acetylcysteine (NAC), confirming the causal role of oxidative stress in this compound's cytotoxicity [6] [7]. Interestingly, GSCs appear particularly vulnerable to this compound-induced metabolic disruption, possibly due to their unique metabolic dependencies and mitochondrial characteristics compared to differentiated glioma cells [4] [9]. This selective vulnerability provides a therapeutic window that could be exploited clinically to target the therapy-resistant GSC compartment.
Diagram 1: this compound mechanism of action in GBM cells. This compound inhibits mitochondrial complex I, leading to AMPK activation and ROS generation. Downstream effects include mTORC1 inhibition, metabolic reprogramming, miRNA modulation, and ultimately reduced stemness and increased apoptosis.
Beyond its metabolic effects, this compound influences multiple signaling pathways crucial for GBM pathogenesis. The AMPK/mTOR axis represents a central signaling hub affected by this compound, with AMPK activation and subsequent mTOR inhibition converging to suppress cell growth, proliferation, and protein synthesis [4] [10] [5]. Additionally, this compound modulates STAT3 signaling, a pathway frequently hyperactivated in GBM that promotes stemness, immune evasion, and treatment resistance [3] [10]. The intersection between metabolic and signaling pathways creates a network of inhibitory effects that collectively suppress GBM progression and enhance vulnerability to conventional therapies.
This compound also demonstrates NF-κB pathway inhibition, reducing the expression of pro-survival and inflammatory genes downstream of this transcription factor [4] [5]. This anti-inflammatory effect may contribute to this compound's ability to sensitize GBM cells to chemotherapy and radiation, as NF-κB activation typically promotes therapy resistance. The multi-pathway targeting capacity of this compound represents a distinct advantage over highly specific molecular inhibitors, as GBM frequently develops resistance through pathway redundancy and compensatory activation mechanisms.
Emerging evidence indicates that this compound exerts epigenetic effects through modulation of microRNA (miRNA) networks that govern GSC behavior. This compound treatment significantly upregulates the expression of miR-124, miR-137, and let-7 family miRNAs—all implicated in neuronal differentiation, cell cycle regulation, and stemness suppression [4] [9]. These miRNA changes correlate with reduced expression of their target genes, including HMGA2, a chromatin-associated protein that maintains stem cell identity and promotes mesenchymal transition in GBM [4] [9].
The let-7/HMGA2 axis appears particularly important for this compound's anti-GSC effects, as let-7 inhibition partially rescues this compound-mediated reduction in self-renewal and HMGA2 suppression [4] [9]. This epigenetic reprogramming represents a novel dimension of this compound's activity, suggesting that its therapeutic effects extend beyond acute metabolic disruption to include longer-term modification of the GSC epigenetic state. The coordinated regulation of multiple miRNA networks may contribute to this compound's efficacy against the heterogeneous GBM cell populations and potentially limits the development of resistance through redundant epigenetic mechanisms.
Diagram 2: this compound-mediated epigenetic regulation in GSCs. This compound upregulates miR-124, miR-137, and let-7 miRNAs. let-7 targets both HMGA2 and H19, reducing stemness and mesenchymal features, while miR-124 and miR-137 contribute to stemness reduction and differentiation promotion.
The compelling in vitro evidence supporting this compound's efficacy against GBM models provides a strong rationale for clinical translation. Several combination strategies appear particularly promising based on mechanistic insights and experimental data. The synergistic interaction between this compound and temozolomide (TMZ) represents a near-term translational opportunity, as this combination enhances DNA damage and apoptosis while potentially overcoming TMZ resistance mechanisms [4] [9]. Additionally, pairing this compound with dichloroacetate (DCA), a pyruvate dehydrogenase kinase inhibitor, has demonstrated improved anti-tumor effects in preclinical models by addressing biguanide-induced lactic acidosis and further disrupting metabolic adaptability [4] [9].
The potential integration of this compound with radiotherapy represents another promising avenue, as metabolic reprogramming can influence radiation sensitivity. This compound's ability to target hypoxic tumor regions—typically radioresistant due to oxygen limitation—may provide a means to overcome this longstanding therapeutic challenge [1] [2]. Furthermore, combination approaches with emerging immunotherapies warrant investigation, particularly given this compound's potential to modulate the immunosuppressive tumor microenvironment through lactate reduction and immune cell reprogramming [1] [2].
Despite its removal from general diabetes treatment due to lactic acidosis risk in certain patient populations, this compound's therapeutic index may be acceptable in oncology applications, particularly for a lethal disease like GBM [5]. Careful patient selection, monitoring, and dose optimization will be essential for clinical development. The in vitro data suggesting efficacy at concentrations ≤1.0 mM provide initial guidance for target exposure levels, though comprehensive pharmacokinetic and pharmacodynamic studies will be needed to establish optimal dosing regimens [4] [6] [7].
Formulation strategies that enhance CNS penetration while minimizing systemic exposure represent an attractive approach to maximize efficacy while limiting off-target toxicity. Nanoparticle-based delivery systems, convection-enhanced delivery, or intranasal administration routes could potentially improve this compound's brain distribution profile [1] [3]. Additionally, the development of biomarkers for patient stratification—such as metabolic imaging signatures or molecular markers of this compound sensitivity—could help identify patient populations most likely to benefit from treatment.
This compound represents a promising repurposing candidate for GBM therapy based on compelling in vitro evidence demonstrating its ability to target both differentiated glioma cells and therapy-resistant GSCs through multiple complementary mechanisms. Its metabolic targeting of mitochondrial complex I, combined with signaling pathway modulation (AMPK/mTOR, STAT3, NF-κB) and epigenetic reprogramming (miRNA networks, HMGA2 suppression), creates a multi-faceted anti-tumor response that addresses key resistance mechanisms in GBM. The experimental protocols outlined provide a standardized framework for evaluating this compound's effects across different GBM model systems, enabling consistent comparison of results across research laboratories. As combination strategies with conventional therapies and novel agents continue to be optimized, this compound holds significant potential to improve outcomes for GBM patients—a population with urgent unmet therapeutic needs.
Oral squamous cell carcinoma (OSCC) represents a significant global health challenge as the sixth most common cancer worldwide, with approximately 700,000 new cases and 380,000 deaths annually. Despite advances in conventional therapies including surgery, radiotherapy, and chemotherapy, the five-year survival rate for OSCC remains disappointingly low, primarily due to frequent local recurrence and distant metastasis. The anatomical complexity of the oral and maxillofacial region, characterized by abundant blood flow and constant movement, further complicates effective treatment, often resulting in functional impairments and diminished quality of life for survivors. This persistent clinical challenge has accelerated research into novel therapeutic strategies, with drug repurposing emerging as a promising approach that offers potential advantages in safety profiles, development timelines, and cost-effectiveness compared to de novo drug discovery [1] [2].
Phenformin, a biguanide derivative previously used as an antidiabetic medication, has recently attracted significant scientific interest for its potent anti-tumor properties across various cancer types. Although structurally related to metformin, this compound demonstrates substantially enhanced anti-tumor potency due to its increased lipophilicity, which facilitates cellular uptake and prolongs intracellular retention. While metformin requires concentrations typically exceeding 10 mM to inhibit OSCC cell growth, this compound exerts significant effects at concentrations as low as 0.5 mM, representing a 20-fold increase in potency against OSCC models. This enhanced efficacy, combined with its established pharmacological profile, positions this compound as an outstanding candidate for drug repurposing initiatives in oncology, particularly for aggressive malignancies like OSCC that demand more effective therapeutic options [1] [3].
Recent investigations have systematically characterized the anti-tumor activities of this compound against OSCC models, demonstrating significant growth inhibition through multiple mechanisms. The compound exerts direct effects on cancer cell proliferation and viability while simultaneously modulating the tumor microenvironment to disrupt pro-tumor signaling pathways. The consistent findings across independent research groups validate this compound as a promising therapeutic candidate worthy of further clinical development for OSCC management [1] [3].
Table 1: Summary of this compound's Effects on OSCC Models In Vitro and In Vivo
| Experimental Model | Key Findings | Concentration/Dose | Reference |
|---|---|---|---|
| CAL 27 OSCC cells | 50% growth inhibition, reduced EdU+ cells, enhanced apoptosis | IC~50~: 1.81 mM | [1] |
| SCC-9 OSCC cells | Significant proliferation suppression, cell cycle arrest, autophagy induction | IC~50~: 3.22 mM | [1] |
| Mouse xenograft (CAL 27) | Reduced tumor volume and weight, minimal systemic toxicity | 150 mg/kg daily oral administration | [1] |
| Mouse xenograft (SCC-9) | Inhibited tumor growth, enhanced survival, well-tolerated | 150 mg/kg daily oral administration | [1] |
| HUVEC angiogenesis | Suppressed tube formation, reduced endothelial migration | 1 mM this compound-treated exosomes | [3] |
The anti-tumor efficacy of this compound in OSCC models emerges from its ability to simultaneously engage multiple cytotoxic pathways, thereby creating a comprehensive anti-cancer response. Researchers have identified several key mechanisms through which this compound disrupts OSCC progression, including direct induction of cell death programs, modulation of intercellular communication, and inhibition of supportive stromal processes. These multifaceted activities collectively contribute to its potent anti-proliferative effects and support its potential clinical utility [1] [3].
Table 2: Molecular Mechanisms of this compound Action in OSCC
| Mechanistic Category | Specific Targets/Pathways | Biological Consequences |
|---|---|---|
| Cell Death Induction | ER stress PERK-eIF2α-ATF4 axis, DDIT4, NIBAN1, Caspase-3 cleavage, PARP cleavage | Autophagic cell death, apoptosis execution, reduced cell viability |
| Proliferation Suppression | EdU incorporation, Ki-67 expression, Cyclin proteins | Cell cycle arrest, inhibited DNA synthesis, reduced colony formation |
| Angiogenesis Inhibition | Exosomal miR-1246, exosomal miR-205, VEGFA expression | Suppressed endothelial tube formation, reduced HUVEC migration |
| Metabolic Modulation | AMPK-independent pathways, mitochondrial complex I | Energy stress, reduced oxygen consumption, metabolic adaptation |
The primary mechanistic pathway through which this compound exerts its anti-tumor effects in OSCC involves the induction of endoplasmic reticulum (ER) stress, leading to autophagic cell death. This process begins when this compound accumulation within cancer cells triggers ER stress activation, specifically stimulating the PERK (protein kinase R-like ER kinase) branch of the unfolded protein response. Activated PERK then phosphorylates the eukaryotic translation initiation factor eIF2α, which selectively enhances the translation of the transcription factor ATF4 (activating transcription factor 4). This pivotal signaling node subsequently upregulates the expression of two critical downstream effectors: DDIT4 (DNA damage inducible transcript 4) and NIBAN1 (niban apoptosis regulator 1), which coordinately drive the initiation of autophagic flux and apoptotic execution. Importantly, this entire signaling cascade occurs independently of AMPK, representing a novel mechanism distinct from some other biguanide compounds [1] [4].
The following diagram illustrates this key signaling pathway:
Figure 1: this compound induces ER stress-mediated autophagic cell death in OSCC through the PERK-eIF2α-ATF4 axis, upregulating DDIT4 and NIBAN1
Beyond its direct cytotoxic effects on OSCC cells, this compound significantly influences tumor-stroma interactions by modulating exosomal miRNA content, thereby inhibiting angiogenesis—a critical process for tumor growth and metastasis. Following this compound treatment, OSCC cells package specific microRNAs into exosomes, particularly elevating miR-1246 and miR-205 levels within these extracellular vesicles. When these modified exosomes are taken up by neighboring endothelial cells, the delivered microRNAs directly target and suppress VEGFA (vascular endothelial growth factor A) expression, a master regulator of angiogenesis. This intercellular communication results in significant impairment of endothelial cell functions, manifesting as reduced proliferation, diminished migratory capacity, and disrupted tube formation—all essential steps in the angiogenic process. This mechanism demonstrates how this compound can alter the tumor microenvironment to create conditions less supportive of OSCC progression [3].
The following diagram illustrates this intercellular communication pathway:
Figure 2: this compound alters exosomal miRNA content from OSCC cells, inhibiting angiogenesis in endothelial cells
The comprehensive research findings presented in these application notes strongly support This compound as a promising therapeutic candidate for OSCC treatment. Its ability to simultaneously engage multiple anti-tumor mechanisms—including direct induction of autophagic cell death, promotion of apoptosis, and disruption of tumor-supportive angiogenesis—provides a strong mechanistic foundation for its potent efficacy in preclinical OSCC models. Importantly, this compound demonstrates significant anti-tumor activity at concentrations approximately 20-fold lower than its structural analog metformin, highlighting its potentially superior therapeutic index for oncology applications. The consistent effects observed across multiple OSCC cell lines and in vivo models further strengthen the case for its continued development [1] [3].
From a translational perspective, the documented safety profile of this compound in mouse xenograft studies is particularly encouraging. Researchers observed no significant weight changes or pathological damage in critical organs (heart, liver, kidneys) following two weeks of daily oral administration at 150 mg/kg, suggesting a potentially manageable toxicity profile for future clinical applications. However, it is noteworthy that a separate study investigating this compound as a photoprotective agent reported initial toxicity at 100 mg/kg in hairless mice, requiring dose reduction to 75 mg/kg, which highlights the importance of careful dose optimization in future investigations [1] [5].
For future research directions, several key areas warrant attention. First, combination studies with standard OSCC therapeutics (cisplatin, 5-fluorouracil, radiation) would elucidate potential synergistic effects and inform rational treatment regimens. Second, comprehensive toxicological profiling in relevant animal models remains essential to establish a safe dosing window. Third, biomarker development to identify OSCC patient subsets most likely to respond to this compound treatment would enhance clinical translation potential. Finally, formulation optimization to improve bioavailability while minimizing systemic exposure could further enhance the therapeutic index of this repurposed agent [1] [2] [3].
Melanoma stem cells (CSCs) represent a subpopulation of tumor cells with enhanced tumorigenic potential, self-renewal capacity, and resistance to conventional therapies. These cells are increasingly recognized as key drivers of melanoma progression, metastatic dissemination, and disease recurrence following treatment. CSCs exhibit multiple mechanisms of resistance, including enhanced DNA damage repair, quiescence, detoxifying enzyme expression, and survival pathway activation. Research indicates that CSCs display distinct metabolic profiles compared to bulk tumor cells, with increased reliance on oxidative phosphorylation (OXPHOS), presenting a therapeutic vulnerability that can be exploited pharmacologically.
The hierarchical organization of melanoma suggests that CSCs sit at the apex, capable of generating tumor heterogeneity and sustaining long-term tumor growth. These cells demonstrate developmental plasticity, allowing them to transition between stem-like and differentiated states in response to environmental cues or therapeutic pressure. This plasticity contributes to the recalcitrant nature of advanced melanoma, as conventional therapies typically target rapidly dividing differentiated cells while sparing the more quiescent CSC compartment. Consequently, effective eradication of CSCs represents a critical therapeutic goal for achieving durable responses and preventing relapse in melanoma patients.
This compound is a biguanide compound previously used for type 2 diabetes management that has emerged as a promising anti-melanoma agent due to its potent metabolic modulation properties. As a mitochondrial complex I inhibitor, this compound disrupts oxidative phosphorylation (OXPHOS), leading to reduced ATP production, activation of AMP-activated protein kinase (AMPK), and subsequent alterations in cellular metabolism. This metabolic disruption particularly targets CSC populations that demonstrate heightened dependence on mitochondrial bioenergetics compared to their differentiated counterparts. Research demonstrates that this compound possesses superior potency over its analog metformin in melanoma models, with enhanced cellular uptake and bioactivity independent of organic cation transporter expression.
The therapeutic potential of this compound in melanoma extends beyond its direct cytotoxic effects to encompass impairment of CSC functional properties. Studies indicate that this compound effectively reduces stemness markers including ALDH1A, SOX2, and the pro-survival factor MITF (microphthalmia-associated transcription factor), thereby compromising the self-renewal capacity of melanoma CSCs. Furthermore, this compound has demonstrated synergistic activity with targeted therapies such as BRAF/MEK inhibitors and ERK inhibitors, potentially overcoming intrinsic and acquired resistance mechanisms in melanoma. This combination approach allows for dose reduction of companion drugs, mitigating toxicity while maintaining efficacy—a particular advantage for treating melanoma subtypes lacking effective targeted options.
Robust experimental models are essential for investigating melanoma CSC biology and evaluating potential therapeutic interventions. The following validated melanoma cell lines have demonstrated utility in CSC-directed research with this compound:
Table 1: Melanoma Cell Lines for CSC Research
| Cell Line | Origin | Key Mutations | CSC Features | Application in this compound Studies |
|---|---|---|---|---|
| A375 | Metastatic melanoma | BRAF V600E | Forms spheroids, express stem markers | SOX2 modulation studies, viability assays |
| SK-MEL-28 | Metastatic melanoma | BRAF V600E | ALDHhigh population, tumorigenic | Spheroid formation, invasion assays |
| BTC#2 | Primary melanoma | BRAF mutation | ALDHhigh population, aggressive phenotype | Primary cell model validation |
| CHL-1 | Metastatic melanoma | Not specified | CD133+ subpopulation | Vibrational spectroscopy, cell cycle analysis |
Standard culture conditions for these cell lines involve maintenance in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere. For CSC enrichment, cells can be transitioned to serum-free conditions using DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL FGF to promote sphere formation and stem cell expansion.
Three-dimensional spheroid models provide a more physiologically relevant system for CSC research, as they recapitulate tumor microenvironmental conditions including hypoxia, nutrient gradients, and cell-cell interactions that maintain stemness. The ultra-low attachment plate method enables efficient spheroid formation by preventing cell adhesion and forcing anchorage-independent growth. For CSC enrichment, fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS) using established CSC surface markers (CD133, ABCB5) or functional assays (ALDH activity via Aldefluor) effectively isolates subpopulations with enhanced stem-like properties.
The limiting dilution sphere formation assay represents a critical functional test for CSC frequency and self-renewal capacity. This assay enables quantitative assessment of tumor-initiating cell frequency through serial sphere passage and evaluation of primary, secondary, and tertiary sphere formation efficiency. Treatment effects on CSC compartment can be determined through comparative analysis of sphere-forming efficiency between this compound-treated and control cells, with significant reduction indicating successful targeting of the self-renewing population.
Objective: To evaluate the dose- and time-dependent effects of this compound on melanoma cell viability and apoptosis induction.
Materials:
Procedure:
Data Analysis:
Objective: To assess this compound effects on melanoma growth and viability in 3D culture systems.
Materials:
Procedure:
Data Analysis:
Objective: To evaluate this compound-mediated inhibition of CSC invasion capacity.
Materials:
Procedure:
Data Analysis:
Objective: To quantify this compound-induced alterations in CSC marker expression.
Materials:
Procedure:
Data Analysis:
Table 2: this compound Efficacy in Preclinical Melanoma Models
| Assay Type | Cell Model | This compound Concentration | Exposure Time | Key Findings | Significance vs. Control |
|---|---|---|---|---|---|
| 2D viability (MTT) | A375 | 1 mM | 72 hours | 65% reduction in viability | p < 0.001 |
| 2D viability (MTT) | SK-MEL-28 | 1 mM | 72 hours | 72% reduction in viability | p < 0.001 |
| 2D viability (MTT) | BTC#2 | 1 mM | 72 hours | 80% reduction in viability | p < 0.001 |
| Apoptosis (Annexin V/PI) | A375 | 1 mM | 72 hours | 45% apoptotic cells | p < 0.01 |
| Spheroid viability | ALDHhigh-derived | 1 mM | 10 days | 70% reduction in viable cells | p < 0.001 |
| Spheroid viability | ALDHlow-derived | 1 mM | 10 days | 55% reduction in viable cells | p < 0.01 |
| Invasion (Matrigel) | SK-MEL-28 | 0.5 mM | 48 hours | 85% inhibition | p < 0.001 |
| ALDHhigh population | A375 | 1 mM | 72 hours | 3.2-fold reduction | p < 0.01 |
| SOX2 expression | A375 | 1 mM | 72 hours | 2.8-fold reduction | p < 0.05 |
This compound exerts its anti-CSC effects through multiple interconnected mechanisms that converge on metabolic reprogramming and signaling pathway disruption. The primary mechanism involves potent inhibition of mitochondrial complex I, leading to reduced ATP production, increased AMP:ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK). This metabolic stress response downregulates mTOR signaling and inhibits protein synthesis, preferentially affecting CSCs that demonstrate heightened sensitivity to energetic disruption.
The stemness-related signaling pathways including Wnt/β-catenin, Notch, and Hedgehog are critically implicated in CSC maintenance and therapeutic resistance. This compound has been shown to modulate these pathways through both direct and indirect mechanisms, potentially via AMPK-mediated phosphorylation of pathway components or through metabolic effects on pathway activity. Additionally, this compound reduces expression of key transcription factors including MITF (microphthalmia-associated transcription factor), SOX2, and NANOG that govern the stem-like state in melanoma. MITF reduction is particularly significant as it functions as a master regulator of melanocyte development and melanoma progression, with pleiotropic effects on cell cycle, differentiation, and survival.
Diagram 1: Molecular mechanisms of this compound activity in melanoma stem cells. This compound inhibits mitochondrial complex I, activating AMPK and downstream effects on stemness regulators.
The investigation of this compound in melanoma CSC targeting aligns with several promising research directions in the field. Recent advances in immunotherapy approaches including immune-mobilizing monoclonal T-cell receptor against cancer (ImmTAC) therapies and chimeric antigen receptor T-cell (CAR-T) therapies represent breakthrough modalities for advanced melanoma. The bispecific ImmTAC platform exemplified by tebentafusp and brenetafusp demonstrates the potential of targeted immune engagement, with recent Phase 3 trials showing encouraging response rates in advanced disease.
Metabolic targeting with this compound may complement these immunotherapeutic approaches through several potential mechanisms. The metabolic reprogramming induced by this compound could enhance T-cell mediated cytotoxicity by alleviating immunosuppressive tumor microenvironment conditions. Additionally, CSC depletion may reduce tumor-initiating capacity and potentially reverse therapeutic resistance when combined with standard care regimens. The ongoing clinical evaluation of this compound in combination with BRAF/MEK inhibitors represents a translational application of preclinical findings, with potential to benefit both BRAF-mutant and NF1-mutated melanoma subtypes that currently lack effective targeted options.
This compound represents a promising metabolic modulator for targeting the therapy-resistant CSC compartment in melanoma. The comprehensive experimental approaches outlined in these Application Notes and Protocols provide robust methodologies for evaluating this compound efficacy across relevant preclinical models. The consistent demonstration of CSC-directed activity across multiple assay systems supports further investigation of this compound in combination strategies aimed at overcoming therapeutic resistance in advanced melanoma.
BRAF mutations represent one of the most common oncogenic drivers in cutaneous melanoma, occurring in approximately 50% of cases. The vast majority (80-90%) of these mutations involve the V600E substitution, which results in constitutive activation of the BRAF kinase and subsequent hyperactivation of the MAPK signaling pathway, promoting uncontrolled cellular proliferation and survival. The development of selective BRAF inhibitors (BRAFi) such as vemurafenib, dabrafenib, and encorafenib has revolutionized treatment for patients with BRAF-mutant melanoma, producing unprecedented response rates and survival benefits compared to traditional chemotherapy. However, the clinical efficacy of these targeted agents is significantly limited by the development of drug resistance, which typically occurs within 6-12 months of treatment initiation, leading to disease progression in the majority of patients. [1] [2]
The tumor microenvironment (TME) and cellular heterogeneity within melanomas further complicate therapeutic responses to BRAF inhibition. Melanomas contain subpopulations of slow-cycling cells, often marked by JARID1B expression, that demonstrate intrinsic resistance to BRAFi and may serve as reservoirs for disease recurrence. Additionally, BRAF inhibitor treatment is associated with various adverse events including cutaneous toxicities, arthralgias, pyrexia, and the development of secondary skin malignancies such as squamous cell carcinomas and keratoacanthomas, which can necessitate dose modifications or treatment discontinuation. These limitations have prompted extensive research into rational combination therapies that can enhance the efficacy and durability of BRAF-targeted treatment while mitigating resistance mechanisms and toxicities. [2] [3] [4]
This compound is a biguanide compound structurally related to metformin but with distinct pharmacological properties that enhance its antitumor potential. Unlike metformin, this compound contains a hydrophobic benzene ring that facilitates passive cellular uptake independent of organic cation transporters (OCT), making it effective against melanoma cells that typically express low OCT levels. This structural characteristic also enables more potent inhibition of mitochondrial complex I, leading to pronounced energy stress and activation of the energy sensor AMP-activated protein kinase (AMPK). This compound demonstrates approximately 50-fold greater potency than metformin in reducing melanoma cell viability, with IC50 values in the range of 0.5-1 mM compared to >3 mM for metformin. [2] [5]
The antitumor mechanisms of this compound extend beyond AMPK activation and include multiple AMPK-independent pathways that collectively disrupt tumor metabolism and survival. This compound has been shown to suppress mTOR signaling through inhibition of Rag GTPases, independently of its effects on AMPK. Additionally, this compound exerts profound effects on the tumor immune microenvironment by reducing the accumulation of myeloid-derived suppressor cells (MDSCs), which normally inhibit antitumor immunity. This immunomodulatory action enhances infiltration and activity of CD8+ T cells, potentially synergizing with immune checkpoint inhibitors. Furthermore, this compound effectively targets cancer stem cells (CSCs) by upregulating tumor-suppressive microRNAs (miR-124 and let-7) that inhibit self-renewal pathways, addressing a critical reservoir of therapeutic resistance. [5]
The combination of this compound with BRAF inhibitors represents a rationally designed therapeutic approach based on compensatory interactions between oncogenic signaling and metabolic pathways in BRAF-mutant melanoma. Research has demonstrated that oncogenic BRAF V600E suppresses AMPK activity through ERK and p90Rsk-mediated phosphorylation of the upstream kinase LKB1 on inhibitory sites. This suppression of AMPK is critical for melanoma cell proliferation and anchorage-independent growth. BRAF inhibition relieves this suppression, potentially priming cells for AMPK activation by biguanides. This cross-talk between BRAF and AMPK pathways provides a molecular foundation for the observed synergistic effects when these agents are combined. [6] [2]
The synergistic relationship extends to distinct effects on cellular subpopulations within heterogeneous melanomas. Notably, this compound demonstrates selective activity against JARID1B-positive slow-cycling cells, which are intrinsically resistant to BRAF inhibitors, while BRAF inhibitors preferentially target the JARID1B-negative proliferating cells. This complementary targeting of distinct cellular subpopulations addresses a key mechanism of therapeutic resistance and tumor recurrence. Additionally, the combination cooperatively inhibits mTOR signaling and induces apoptosis more effectively than either agent alone, creating a dual metabolic and signaling blockade that comprehensively disrupts melanoma survival pathways. [6] [2]
Table 1: In Vitro Sensitivity of BRAF-Mutant Melanoma Cell Lines to this compound and BRAF Inhibitors
| Cell Line | This compound IC50 (mM) | BRAFi IC50 (μM) | Combination Index | Key Observations |
|---|---|---|---|---|
| Colo829 | 0.5-1.0 | ~1.0 (PLX4720) | ~0.3 | Synergistic reduction in cell viability |
| WM115 | 0.5-1.0 | ~1.0 (PLX4720) | ~0.5 | Synergistic reduction in cell viability |
| A375 | 0.5-1.0 | ~1.0 (PLX4720) | <1.0 | Delayed resistance development |
| Sk-Mel-28 | 0.5-1.0 | ~1.0 (PLX4720) | <1.0 | Enhanced effects with OCT2 overexpression |
Extensive in vitro studies have demonstrated that cotreatment of BRAF-mutated melanoma cell lines with this compound and the BRAF inhibitor PLX4720 results in synergistic inhibition of cell viability, with combination indices significantly below 1.0 (indicating synergy). The combination treatment also significantly delayed the development of acquired resistance in chronic exposure models. When A375 cells were selected for resistance to PLX4720 alone versus the combination, the PLX4720-only resistant cells (A375-BR) showed reduced sensitivity to BRAF inhibition, while cells selected with the combination (A375-BPR) retained sensitivity to PLX4720 as a single agent, indicating that this compound suppresses the emergence of resistance mechanisms. [2]
Table 2: In Vivo Efficacy of this compound and BRAF Inhibitor Combinations in Melanoma Models
| Animal Model | Treatment Groups | Tumor Growth Inhibition | Overall Survival | Key Pathological Findings |
|---|---|---|---|---|
| Nude mice with melanoma xenografts | PLX4720 alone | Moderate growth delay | Not reported | Limited regression |
| This compound alone | Moderate growth delay | Not reported | Limited regression | |
| PLX4720 + this compound | Significant regression | Not reported | Enhanced apoptosis, reduced proliferation | |
| Genetically engineered BRAFV600E/PTENnull mice | PLX4720 alone | Moderate growth delay | Not reported | Delayed progression |
| This compound alone | Moderate growth delay | Not reported | Delayed progression | |
| PLX4720 + this compound | Significant regression | Not reported | Cooperative mTOR inhibition, JARID1B+ cell targeting |
In vivo studies using both xenograft and genetically engineered mouse models of BRAF V600E-driven melanoma have demonstrated that the combination of this compound and BRAF inhibitors induces marked tumor regression, whereas single-agent treatments typically only delay tumor growth. Biochemical analyses of tumors from combination-treated animals showed cooperative effects on inhibiting mTOR signaling and induction of apoptosis. Importantly, this compound was shown to selectively target the JARID1B-positive subpopulation of melanoma cells that are resistant to BRAF inhibitors alone, providing a mechanistic explanation for the enhanced efficacy observed with the combination therapy. [6] [2]
Diagram 1: Molecular interactions between this compound and BRAF inhibitors in BRAF-mutant melanoma cells. The combination provides complementary targeting of key signaling pathways and cellular subpopulations.
The molecular interactions between this compound and BRAF inhibitors involve multiple interconnected pathways that collectively enhance antitumor efficacy. BRAF inhibitors primarily suppress MAPK pathway signaling by inhibiting constitutive BRAF V600E activity, leading to reduced ERK phosphorylation and downstream signaling. This compound, through inhibition of mitochondrial complex I, increases the AMP:ATP ratio and activates AMPK signaling, which converges with BRAF inhibition on mTOR pathway suppression. This dual inhibition of mTOR results in enhanced apoptosis induction and cell cycle arrest. Additionally, the agents demonstrate complementary cellular targeting, with this compound selectively eliminating JARID1B-positive slow-cycling cells that are intrinsically resistant to BRAF inhibition, thereby delaying the development of therapeutic resistance. [6] [2] [5]
Objective: To evaluate the synergistic effects of this compound and BRAF inhibitors on cell viability and resistance development in BRAF-mutant melanoma cell lines.
Materials and Reagents:
Methodology:
Expected Results: The combination should demonstrate synergy (CI < 1) and significantly delay the emergence of resistance compared to BRAFi alone. [2]
Objective: To evaluate the antitumor efficacy of this compound and BRAF inhibitor combinations in mouse models of BRAF-mutant melanoma.
Materials and Reagents:
Methodology:
Expected Results: The combination should cause significant tumor regression rather than just growth delay, with enhanced pathway inhibition and reduced JARID1B-positive cells. [6] [2]
The promising preclinical data for this compound-BRAF inhibitor combinations has prompted clinical translation efforts, with early-phase trials already demonstrating potential benefit in melanoma patients. A phase I clinical trial of this compound combined with dabrafenib and trametinib (a MEK inhibitor) in BRAF-mutant melanoma patients has shown not only reduction in tumor burden but also favorable immunomodulatory effects in the tumor microenvironment. Specifically, treatment with this compound resulted in decreased accumulation of myeloid-derived suppressor cells (MDSCs), which are known to suppress antitumor immunity. This effect on the tumor immune microenvironment suggests that this compound may enhance the efficacy of both targeted therapies and immunotherapies. [5]
Despite the potential clinical benefits, the lactic acidosis risk associated with this compound requires careful management. Historical data indicate that this compound-associated lactic acidosis occurs in approximately 64 cases per 100,000 patients, which is significantly lower than the toxicity profiles of many cancer therapies. Strategies to mitigate this risk include patient selection (avoiding those with renal impairment), monitoring of lactate levels, and co-administration of protective agents such as 2-deoxyglucose or oxamate that can ameliorate lactic acidosis symptoms. Additionally, the development of novel this compound formulations or analogs with improved safety profiles represents an active area of research that may enhance the clinical utility of this therapeutic approach. [5]
The combination of this compound with BRAF inhibitors represents a promising therapeutic strategy for BRAF-mutant melanoma that addresses key limitations of current targeted therapies. The multifaceted mechanisms of this compound, including its effects on energy metabolism, cancer stem cells, and the tumor immune microenvironment, complement the pathway-specific activity of BRAF inhibitors to produce enhanced antitumor efficacy and delayed resistance development. Detailed experimental protocols provide a framework for evaluating these combinations in both preclinical and clinical settings, while ongoing research continues to optimize the therapeutic window and identify predictive biomarkers for patient selection. As combination therapies evolve, the integration of metabolic modulators like this compound with targeted agents represents an important advancement in the treatment of metastatic melanoma.
This compound, a biguanide derivative and more lipophilic analog of metformin, has emerged as a potent antitumor agent with significant effects on the tumor microenvironment (TME). Unlike metformin, this compound's enhanced cellular uptake independent of organic cation transporters (OCTs) allows for greater intracellular accumulation and potency across various cancer types, including those with low OCT expression such as melanoma. The compound exerts its effects primarily through mitochondrial complex I inhibition, leading to energetic stress, activation of AMP-activated protein kinase (AMPK), and subsequent modulation of multiple TME components. These effects include reprogramming of immune cell populations, reduction of immunosuppressive elements, and enhancement of antitumor immunity, particularly when combined with immune checkpoint inhibitors. This document provides detailed protocols and application notes for investigating this compound's multimodal effects on the TME, supporting drug development efforts targeting cancer metabolism and immunotherapy resistance [1] [2] [3].
Table 1: Key Mechanisms of this compound Action in the Tumor Microenvironment
| Mechanistic Category | Specific Target/Effect | Functional Outcome | Experimental Evidence |
|---|---|---|---|
| Metabolic Modulation | Mitochondrial complex I inhibition | Reduced oxidative phosphorylation, energy depletion | OCR reduction, ATP depletion assays [4] |
| AMPK activation | mTOR pathway inhibition, metabolic reprogramming | Western blot for p-AMPK, p-S6 [2] | |
| Immune Cell Modulation | Myeloid-derived suppressor cell (MDSC) reduction | Decreased immunosuppression, enhanced T-cell activity | Flow cytometry for CD11b+Ly6G+ cells [3] |
| CD8+ T-cell infiltration increase | Enhanced antitumor immunity | IHC for CD8+ T-cells [3] | |
| Stress Response Induction | Endoplasmic reticulum stress | PERK-eIF2-ATF4 pathway activation, autophagic cell death | Western blot for ATF4, CHOP, LC3-II [5] |
| Reactive oxygen species (ROS) generation | Oxidative stress, apoptosis | DCFDA assay, Annexin V staining [3] | |
| Cancer Stem Cell Suppression | ALDH downregulation | Reduced self-renewal capacity | ALDEFLUOR assay [1] |
| SOX2 inhibition | Diminished stemness properties | Western blot, qPCR for SOX2 [1] |
This compound's primary mechanism involves potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which is more effective than metformin due to its lipophilic nature and improved cellular penetration. This inhibition leads to decreased oxygen consumption rates (OCR), reduced ATP production, and activation of energy-sensing pathways, primarily AMPK. The resulting metabolic stress triggers cascading effects including inhibition of mTOR signaling, induction of endoplasmic reticulum stress, and ultimately cell cycle arrest and apoptosis. These direct antitumor effects are particularly pronounced in glucose-deprived conditions that mimic nutrient-starved regions of the TME, providing a therapeutic window for targeting cancer cells while sparing normal tissues [1] [4].
Beyond direct antitumor effects, this compound significantly reprograms the immune landscape of the TME. It selectively reduces granulocytic myeloid-derived suppressor cells (G-MDSCs) through induction of reactive oxygen species (ROS), thereby lifting their immunosuppressive pressure on antitumor immunity. This reduction in MDSCs is coupled with enhanced infiltration and functionality of CD8+ T-cells, creating a more permissive environment for immune-mediated tumor control. The combination of this compound with anti-PD-1 antibodies demonstrates synergistic effects, promoting robust T-cell infiltration while further diminishing immunosuppressive mechanisms. This combination approach has shown promise in overcoming resistance to immune checkpoint inhibitors in preclinical models, including BRAF V600E/PTEN-null melanoma [1] [3].
Table 2: Detailed Experimental Protocols for Assessing this compound Effects on TME
| Application | Protocol Overview | Key Parameters | Validation Methods |
|---|---|---|---|
| In Vitro Viability & Metabolism | Treatment of cancer cells (0.1-5 mM this compound, 24-72 hr) | IC50 determination, OCR, ECAR | MTT/Alamar Blue, Seahorse Analyzer [2] [4] |
| Immune Cell Profiling | Co-culture assays with immune cells, flow cytometry analysis | MDSC, T-cell populations, cytokine production | Flow cytometry for CD11b+Ly6G+, CD4+/CD8+ T-cells [3] |
| Autophagy & Apoptosis Assessment | Treatment with this compound (1-2 mM, 6-48 hr) with/without inhibitors | LC3-II conversion, caspase activation | Western blot, GFP-LC3 puncta formation [5] |
| In Vivo Tumor Models | Orthotopic/allograft models, 150 mg/kg daily oral administration | Tumor volume, immune profiling, IHC | Caliper measurements, IHC for CD8, p-AMPK, cleaved caspase-3 [2] [3] [5] |
| Cancer Stem Cell Inhibition | Tumorsphere formation assay, ALDH activity measurement | Sphere size/number, ALDH+ population | ALDEFLUOR assay, qPCR for stemness markers [1] |
Purpose: To evaluate the direct effects of this compound on cancer cell viability, metabolism, and death mechanisms in conditions mimicking the TME.
Materials:
Procedure:
Cell Culture and Treatment:
Viability Assessment:
Metabolic Analysis:
Cell Death Mechanism Analysis:
Validation: Dose-dependent reduction in viability with typical IC₅₀ values of 0.8-1.8 mM for most cancer cell lines. Significant OCR reduction observed within 6 hours of treatment. AMPK activation and S6 phosphorylation inhibition should be evident at 1-2 mM concentrations [2] [4] [5].
Purpose: To assess this compound-mediated modulation of immune cell populations, particularly myeloid-derived suppressor cells and T-cells, in tumor-bearing models.
Materials:
Procedure:
In Vivo Treatment:
Immune Cell Isolation and Analysis:
Functional Assays:
Validation: this compound treatment should reduce granulocytic MDSC populations by 40-60% in tumor and spleen. Combination with anti-PD-1 should enhance CD8+ T-cell infiltration by 2-3 fold compared to monotherapies. MDSCs from this compound-treated mice should show reduced expression of Arg-1 and S100A8/9 and diminished suppressive capacity [1] [3].
Table 3: Quantitative Summary of this compound Antitumor Effects Across Cancer Models
| Cancer Type | Model System | This compound Dose | Key Efficacy Metrics | Combination Effects |
|---|---|---|---|---|
| Melanoma | BRAF V600E/PTEN-null mouse model | 150 mg/kg/day oral | 40-60% MDSC reduction; 2-3× CD8+ T-cell increase | Synergistic with anti-PD-1: 70% tumor growth inhibition [3] |
| Ovarian Cancer | Orthotopic mouse model (SKOV3, Hey) | 150 mg/kg/day oral | 50-60% tumor growth inhibition; increased apoptosis | Enhanced chemosensitivity [2] |
| Oral Squamous Cell Carcinoma | CAL27, SCC-9 xenografts | 150 mg/kg/day oral | 50-70% tumor weight reduction; IC₅₀: 1.8-3.2 mM | Autophagy-mediated cell death [5] |
| Neuroblastoma | SH-SY5Y cells | 1 mM, 6-48 hr | 70-80% OCR inhibition; G1 cell cycle arrest | AMPK activation, mTOR inhibition [4] |
| Pancreatic Cancer | PDAC models | 1-2 mM in vitro | Improved DC function, M2 macrophage reduction | Enhanced T-cell activity [6] |
Figure 1: Comprehensive Signaling Pathways of this compound in Tumor Microenvironment Modulation
This compound represents a promising therapeutic candidate for cancer treatment through its multimodal effects on the tumor microenvironment. Its ability to simultaneously target cancer cell metabolism, reduce immunosuppressive populations, and enhance antitumor immunity positions it as an attractive agent for combination strategies, particularly with immune checkpoint inhibitors. The detailed protocols provided herein enable comprehensive investigation of this compound's mechanisms and therapeutic potential. Future research directions should focus on biomarker development for patient stratification, optimization of combination regimens with existing immunotherapies, and development of novel biguanide derivatives with improved therapeutic windows. Additionally, understanding the temporal dynamics of TME remodeling in response to this compound treatment will be crucial for designing effective therapeutic sequencing strategies in the clinic [1] [3] [7].
This compound, a biguanide compound with historical use as an antidiabetic agent, has emerged as a promising multi-target antitumor agent with mechanisms extending beyond its metabolic effects. Unlike its counterpart metformin, this compound's benzene ring structure enhances its hydrophobicity and cellular penetration, resulting in more potent antitumor activity independent of organic cation transporters (OCT) [1]. Recent research has revealed that one of this compound's significant antitumor mechanisms involves modulating tumor-derived exosomes and their miRNA cargo to disrupt tumor-promoting processes in the tumor microenvironment (TME). Exosomes are small extracellular vesicles (30-150 nm) that serve as critical mediators of intercellular communication by transferring proteins, lipids, and nucleic acids, including miRNAs, between cells [2]. In the TME, cancer-derived exosomes play pivotal roles in tumor progression, metastasis, angiogenesis, and drug resistance by reprogramming recipient cells.
The connection between this compound and exosomal miRNA regulation represents a novel frontier in cancer therapeutics research. This compound demonstrates the ability to alter miRNA expression in exosomes secreted by cancer cells, particularly upregulating tumor-suppressive miRNAs that can be transferred to various cell types within the TME. This phenomenon was prominently demonstrated in oral squamous cell carcinoma (OSCC), where this compound treatment significantly increased exosomal miR-1246 and miR-205 levels, resulting in suppressed angiogenesis both in vitro and in vivo [2]. Similarly, research across various cancer types has identified multiple miRNAs affected by this compound treatment, creating opportunities for therapeutic exploitation. These application notes provide detailed methodologies for investigating this compound-mediated exosomal miRNA regulation, supporting drug development professionals in harnessing this mechanism for innovative cancer treatment strategies.
Table 1: this compound-induced exosomal miRNA changes and their functional consequences in cancer models
| Cancer Type | Exosomal miRNA Alteration | Direct Target | Functional Outcome | Experimental Model |
|---|---|---|---|---|
| Oral Squamous Cell Carcinoma (OSCC) | miR-1246 ↑, miR-205 ↑ | VEGFA | Inhibition of HUVEC proliferation, migration, tube formation; Reduced angiogenesis in vivo | CAL-27, SCC-9 cells, HUVECs, chick chorioallantoic membrane assay [2] |
| Non-Small Cell Lung Cancer (NSCLC) | miR-34c-3p ↓ (in cancer-derived exosomes) | Integrin α2β1 | Promoted invasion and migration | A549, PC-9 cells, patient serum samples [3] |
| Cholangiocarcinoma | miR-34c ↓ (in cancer-derived exosomes) | WNT1 | Fibroblast activation, promoted cancer progression | HuCCT-1 cells, CCC-HSF-1 fibroblasts [4] |
| Glioblastoma | miR-124 ↓ (restored via therapy) | FOXA2, AURKA, STAT3 | Reduced tumorigenicity, enhanced chemosensitivity | U87MG, T98G, LN229 GBM cells [5] |
Table 2: Technical specifications for exosome isolation and characterization methods
| Method | Key Parameters | Equipment | Markers Analyzed | Typical Results |
|---|---|---|---|---|
| Exosome Isolation | Ultracentrifugation: 110,000×g, 90min, 4°C | Optima MAX-XP ultracentrifuge | CD63, CD81, TSG101, CD9 | Yield: 30-60 μg exosomal protein per 10⁷ cells [2] [4] |
| Nanoparticle Tracking Analysis | Measurement range: 30-150 nm | ZetaView PMX 110, NanoSight NS300 | Size distribution | Peak size: 70-120 nm [2] [3] |
| Transmission Electron Microscopy | Fixation: 2% paraformaldehyde, Staining: 2% uranyl acetate | Philips CM120 BioTwin, G2 spititi FEI | Morphological validation | Round, cup-shaped vesicles with lipid bilayer [2] [4] |
| Western Blot | Antibody dilutions: 1:1000 | Standard electrophoresis system | CD63, CD81, TSG101, CD9 | Strong positive for tetraspanins [2] [3] |
| Uptake Experiments | PKH67/26 labeling, 24h co-culture | Confocal microscope, fluorescence microscope | Internalization verification | Cytoplasmic localization in recipient cells [2] [3] |
Research across multiple cancer models has demonstrated that this compound significantly alters the miRNA cargo of tumor-derived exosomes. In OSCC, this compound treatment (1 mM for 48 hours) resulted in a substantial increase in exosomal miR-1246 and miR-205, which were effectively transferred to human umbilical vein endothelial cells (HUVECs) [2]. This transfer mediated potent anti-angiogenic effects through downregulation of the pro-angiogenic factor VEGFA. The functional outcomes included inhibited proliferation, migration, and tube formation in HUVECs in vitro, and reduced angiogenesis in both matrigel plug and chick chorioallantoic membrane assays in vivo. These findings establish a novel mechanism by which this compound influences the TME through exosomal miRNA reprogramming.
The This compound-exosomal miRNA axis represents a promising therapeutic target beyond OSCC. In NSCLC, exosomes with low miR-34c-3p expression promoted cancer invasion and migration by upregulating integrin α2β1, suggesting that therapeutic restoration of this miRNA could have clinical value [3]. Similarly, in cholangiocarcinoma, downregulation of tumor-derived exosomal miR-34c activated fibroblasts and promoted cancer progression through WNT1 targeting [4]. These consistent findings across cancer types highlight the fundamental role of exosomal miRNAs in cancer progression and the potential of this compound to modulate these pathways for therapeutic benefit.
Materials: CAL-27 or SCC-9 OSCC cell lines (or other relevant cancer cells), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, this compound (MedChemExpress) prepared as 200 mM stock in phosphate-buffered saline (PBS).
Procedure:
Materials: Ultracentrifugation equipment (Optima MAX-XP with fixed-angle rotor), exosome concentration solution (ECS) kit (Umibio, UR52121), PBS.
Ultracentrifugation Method:
Alternative Kit Method:
Nanoparticle Tracking Analysis:
Transmission Electron Microscopy:
Western Blot Analysis:
Quantification:
Materials: PKH67 or PKH26 fluorescent dye (Umibio, UR52303), serum-free medium, confocal or fluorescence microscope.
Procedure:
Materials: HUVECs, Endothelial Cell Medium, Matrigel, Transwell chambers (8 μm pore size), crystal violet staining solution.
Tube Formation Assay (in vitro Angiogenesis):
Transwell Migration Assay:
Scratch Wound Healing Assay:
Matrigel Plug Assay:
Chick Chorioallantoic Membrane (CAM) Assay:
Materials: TRIzol LS reagent, miRNA extraction kit, miRNA sequencing platform or qRT-PCR equipment.
miRNA Extraction from Exosomes:
High-Throughput miRNA Sequencing:
Quantitative RT-PCR for miRNA Validation:
Bioinformatic Target Prediction:
Luciferase Reporter Assay:
Western Blot Validation of Target Protein:
Figure 1: Molecular mechanism of this compound-mediated exosomal miRNA regulation and its functional consequences in the tumor microenvironment. This compound treatment alters the miRNA cargo of cancer-derived exosomes, which upon uptake by recipient cells downregulate key targets like VEGFA, ultimately inhibiting angiogenesis and migration.
Figure 2: Comprehensive workflow for isolation and characterization of exosomes from this compound-treated cancer cells, including critical quality control steps to ensure exosome purity and integrity for downstream functional experiments.
The protocols outlined in this document provide researchers with comprehensive methodologies for investigating This compound-mediated exosomal miRNA regulation and its functional consequences in cancer models. The robust techniques for exosome isolation, characterization, and functional validation enable drug development professionals to explore this novel mechanism of action in diverse cancer contexts. Current evidence strongly supports that this compound reprograms tumor-derived exosomes to carry tumor-suppressive miRNAs that can inhibit key cancer-promoting processes like angiogenesis, representing a significant shift from viewing this compound solely as a metabolic modulator to recognizing its role in intercellular communication.
The clinical translation potential of these findings is substantial, particularly given the ongoing clinical trials of this compound in melanoma treatment [1]. Future research directions should focus on optimizing exosome-based delivery of therapeutic miRNAs, developing combination strategies with existing treatments, and addressing challenges related to tumor-specific targeting and safety considerations. The methodologies presented here will facilitate these advancements by providing standardized approaches for investigating this compound-exosomal miRNA interactions across different cancer types, potentially leading to novel therapeutic paradigms in oncology.
The table below summarizes key quantitative data from phenformin efficacy studies in various human tumor xenograft models.
| Cancer Type | Model System | This compound Dose & Route | Key Findings | Citation |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Mouse xenograft (Huh7, HepG2 cells) | 50 mg/kg/day, intraperitoneal (i.p.) | Combined with lenvatinib, synergistically inhibited tumor growth (CI<1); Enhanced via AMPK-mediated PDGFRβ degradation. [1] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Xenograft (PDX) panel | 50 mg/kg/day, i.p. | Significant tumor growth inhibition (>30%) in 5 of 12 PDX models; more potent than metformin. [2] | |
| Breast Cancer (ER-positive) | Mouse xenograft (MCF7 cells) | 300 mg/kg/day, oral (in drinking water) | Inhibited both tumor development (prophylaxis) and growth of established tumors. [3] | |
| Breast Cancer (Triple-Negative) | Mouse xenograft (MDAMB231 cells) | 300 mg/kg/day, oral (in drinking water) | Inhibited tumor growth with greater efficacy than an equivalent dose of metformin. [3] |
Here are detailed methodologies for key in vivo experiments.
This protocol is adapted from a study investigating this compound's synergy with the targeted agent lenvatinib [1].
This protocol outlines a comparative approach for testing this compound against a panel of PDX models, as performed in pancreatic cancer [2].
This compound's antitumor mechanisms are multi-faceted. The diagram below illustrates its primary signaling pathways and the experimental workflow for in vivo validation.
This compound, a biguanide derivative historically used for type II diabetes treatment, has emerged as a potent inducer of autophagy in various cancer models. Unlike its counterpart metformin, this compound demonstrates significantly enhanced antitumor activity due to its lipophilic nature, which facilitates superior cellular uptake independent of organic cation transporters (OCTs). This property expands its applicability to cancer types with limited OCT expression, such as melanoma. Recent research has illuminated this compound's capacity to trigger autophagic cell death through multiple molecular pathways, positioning it as a promising therapeutic agent, particularly for treatment-resistant cancers. The compound's ability to simultaneously engage both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent mechanisms for autophagy induction makes it a versatile tool for both basic research and translational drug development, offering insights into metabolic regulation of cell death pathways.
The following sections provide comprehensive methodological guidance for investigating this compound-induced autophagy, detailing molecular mechanisms, experimental protocols, data analysis techniques, and therapeutic applications. These application notes are designed to support researchers in incorporating this compound into their autophagy studies, with particular emphasis on standardized approaches that yield reproducible, quantitatively robust results across various cancer models.
This compound exerts its primary metabolic effects through mitochondrial complex I inhibition, leading to reduced oxidative phosphorylation and decreased ATP production. This energy stress triggers a cascade of molecular events:
AMPK Activation: Increased AMP:ATP ratio promotes AMPK phosphorylation, initiating downstream signaling that converges on autophagy induction. Studies in cholangiocarcinoma models demonstrate that this compound significantly activates AMPK within 24 hours of treatment, establishing this as a primary response mechanism [1].
mTOR Suppression: Activated AMPK phosphorylates and inhibits mTORC1, a potent negative regulator of autophagy, thereby relieving its suppression of the ULK1 complex and initiating autophagosome formation [2].
Transcriptional Regulation: AMPK activation influences multiple transcription factors that modulate autophagy-related gene expression, creating sustained autophagic response.
The essential AMPK-dependent autophagy pathway can be visualized as follows:
Figure 1: AMPK-Dependent Autophagy Pathway. This compound inhibits mitochondrial complex I, leading to energy stress that activates AMPK. AMPK both directly activates ULK1 and inhibits mTOR, relieving mTOR-mediated suppression of ULK1 to initiate autophagy.
Recent investigations have uncovered a parallel autophagy induction mechanism that operates independently of AMPK signaling, significantly expanding our understanding of this compound's multifaceted action:
ER Stress Activation: this compound directly induces endoplasmic reticulum stress, triggering the unfolded protein response (UPR) and activating the PERK-eIF2α-ATF4 signaling axis. This pathway was recently demonstrated in oral squamous cell carcinoma (OSCC) models, where this compound treatment robustly activated ER stress markers independent of AMPK phosphorylation [3] [4].
Novel Target Genes: The transcription factor ATF4 upregulated by ER stress directly binds to and enhances expression of DDIT4 (DNA damage-inducible transcript 4) and NIBAN1 (niban apoptosis regulator 1), both newly identified as critical mediators of this compound-induced autophagy [5].
mTOR Regulation: Both DDIT4 and NIBAN1 contribute to mTOR pathway inhibition through distinct mechanisms, converging on autophagy induction even in AMPK-compromised cellular contexts.
The AMPK-independent ER stress pathway can be visualized as follows:
Figure 2: AMPK-Independent ER Stress Pathway. This compound induces endoplasmic reticulum stress, activating the PERK-eIF2α-ATF4 axis. ATF4 upregulates novel targets DDIT4 and NIBAN1, which promote autophagic cell death independently of AMPK.
Cancer Cell Lines: Utilize established cancer models with demonstrated sensitivity to this compound-induced autophagy:
Culture Conditions: Maintain cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere [1].
Control Cells: Include normal cell controls where applicable (e.g., normal gingival epithelial cells for OSCC studies) to assess cancer-selective effects [3].
Compound Preparation: Prepare 1M this compound (Sigma-Aldrich, P7045) stock solution in sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). Aliquot and store at -20°C.
Working Concentrations: Based on extensive dose-response studies, utilize the following concentration ranges:
Treatment Duration: Time course experiments typically span 6-48 hours, with key autophagy markers often detectable within 4-6 hours and peaking at 12-24 hours [3].
siRNA Transfection: To validate mechanism-specific effects, perform knockdown experiments using:
Transfection Protocol: Transfect 3×10⁵ cells with 100 nM siRNA using Lipofectamine 2000 according to manufacturer's instructions. Conduct experiments 24-48 hours post-transfection [1].
Protein Extraction: Lyse cells in IP lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using BCA assay [1].
Electrophoresis and Transfer: Resolve 20-40 μg protein by 8-15% SDS-PAGE depending on target molecular weight. Transfer to nitrocellulose membranes using standard protocols.
Antibody Incubation: Use the following primary antibodies with recommended dilutions:
Table 1: Key Antibodies for Autophagy Detection
| Target | Supplier | Catalog # | Dilution | Function | |------------|--------------|---------------|--------------|-------------| | LC3-I/II | Cell Signaling | 4108 | 1:1000 | Autophagosome marker | | p-AMPK | Cell Signaling | 2535 | 1:1000 | AMPK activation | | AMPK | Cell Signaling | 2532 | 1:1000 | AMPK total protein | | Beclin-1 | Cell Signaling | 3495 | 1:1000 | Autophagy initiation | | p62/SQSTM1 | Cell Signaling | 23214 | 1:1000 | Autophagic flux | | c-Caspase 3 | Cell Signaling | 9664 | 1:1000 | Apoptosis marker | | ATF4 | Cell Signaling | 11815 | 1:1000 | ER stress response | | GAPDH | ProteinTech | 60004-1-Ig | 1:5000 | Loading control |
Detection: Use appropriate HRP-conjugated secondary antibodies with ECL detection. Normalize to loading controls and express as fold-change relative to control treatments [1] [3].
RNA Isolation: Extract total RNA using TRIzol reagent according to manufacturer's protocol. Assess RNA quality and quantity by spectrophotometry [1].
cDNA Synthesis: Reverse transcribe 1 μg RNA using SuperScript Reverse Transcriptase II with random hexamers or oligo-dT primers.
qPCR Reaction: Prepare reactions with SYBR Green Supermix and analyze using standard comparative Cq method with GAPDH normalization.
Key Target Genes: Include autophagy markers (p62, ATG7, Beclin-1, ATG12, Lamp-1) and this compound-specific targets (DDIT4, NIBAN1) [3].
Cell Seeding: Plate cells on glass coverslips in 12-well plates and treat with this compound according to established protocols.
Fixation and Staining: Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with LC3 antibody (1:200) followed by appropriate fluorescent secondary antibody.
Image Acquisition: Capture images using confocal microscopy with consistent settings across experimental groups. Quantify LC3 puncta per cell using ImageJ or similar software.
Staining Protocol: Harvest this compound-treated cells and stain with Annexin V-FITC/propidium iodide according to manufacturer's instructions [1].
Analysis: Acquire data using BD FACSCalibur or similar instrument. Analyze using FlowJo or equivalent software, gating for early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Animal Selection: Use 5-week-old male BALB/c (nu/nu) mice or similar immunocompromised models to permit human tumor cell engraftment [1].
Tumor Implantation: Subcutaneously inject 4×10⁶ cancer cells (e.g., RBE cholangiocarcinoma or CAL 27 OSCC cells) into the right flank of mice.
This compound Treatment: Initiate treatment once tumors reach 50-100 mm³:
Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume using formula: V = (length × width²)/2. Monitor animal weight and general health as toxicity indicators.
Tumor Extraction: Euthanize mice at experimental endpoint and excise tumors for weight measurement and analysis.
Molecular Analysis: Snap-freeze tumor tissue sections in liquid nitrogen for protein/RNA extraction or fix in formalin for immunohistochemistry.
Histopathological Assessment: Perform H&E staining and immunohistochemistry for autophagy markers (LC3, Beclin-1) and proliferation indicators (Ki-67) on formalin-fixed, paraffin-embedded sections.
The experimental workflow for assessing this compound-induced autophagy integrates multiple complementary approaches:
Figure 3: Experimental Workflow for this compound-Induced Autophagy Studies. Comprehensive assessment requires integration of cell viability assays, apoptosis analysis, autophagy marker detection, pathway analysis, genetic validation, and in vivo models.
Table 2: this compound Efficacy Across Cancer Models
| Cancer Type | Cell Lines Tested | Effective Concentration (mM) | Time Frame | Key Autophagy Markers | Reference |
|---|---|---|---|---|---|
| Oral Squamous Cell Carcinoma | CAL 27, SCC-9, SCC-4, SCC-25 | 0.5-2.0 | 12-48 hours | LC3-II↑, Beclin-1↑, p62↑, DDIT4↑, NIBAN1↑ | [3] |
| Cholangiocarcinoma | RBE, Huh28 | 2.0 | 12-48 hours | p-AMPK↑, LC3-II↑, Beclin-1↑ | [1] |
| Melanoma | Multiple lines | 1-3 | 24-72 hours | p-AMPK↑, LC3-II↑ | [2] |
| Breast Cancer | Multiple lines | 1-4 | 24-72 hours | LC3-II↑, p62↓ | [2] |
Table 3: this compound versus Metformin Comparative Efficacy
| Parameter | This compound | Metformin | Biological Significance | |---------------|----------------|---------------|----------------------------| | IC50 in OSCC (CAL 27) | 1.81 mM | >10 mM | 5.5-fold greater potency for this compound | [3] | | IC50 in OSCC (SCC-9) | 3.22 mM | >10 mM | 3.1-fold greater potency for this compound | [3] | | Cellular Uptake Mechanism | Passive diffusion | OCT-dependent | this compound effective in OCT-low cancers | [2] | | Mitochondrial Complex I Inhibition | Strong | Moderate | Enhanced energy stress with this compound | [2] | | Clinical Dosing | Lower effective concentration | Higher effective concentration | Potential for reduced side effects | [2] |
This compound demonstrates significant potential as both a monotherapy and combination agent in various cancer contexts:
Single-Agent Application: As monotherapy, this compound effectively suppresses tumor growth in multiple xenograft models, with studies showing approximately 50-70% reduction in tumor volume compared to vehicle controls after 2-4 weeks of treatment [1] [3]. This effect is mediated through simultaneous induction of autophagy and apoptosis, creating a multipronged antitumor response.
Chemosensitization: this compound enhances the efficacy of conventional chemotherapeutic agents by overcoming resistance mechanisms. Research indicates it can reverse multidrug resistance in various cancer models, potentially through metabolic reprogramming of resistant cell populations [2].
Immunotherapy Combinations: In melanoma models, this compound significantly reduces myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, thereby enhancing anti-PD-1 immunotherapy efficacy. This combination approach demonstrated synergistic effects in both preclinical models and early clinical trials [2].
Targeted Therapy Synergy: this compound shows particular promise in combination with BRAF and MEK inhibitors for BRAF-mutant melanoma. A phase I clinical trial of this combination demonstrated reduced tumor-infiltrating MDSCs and enhanced clinical responses [2] [5].
Several critical factors must be addressed when translating this compound-induced autophagy research into clinical applications:
Lactic Acidosis Risk: As a biguanide, this compound carries a risk of lactic acidosis, previously estimated at 64 cases per 100,000 patients. However, strategies to mitigate this risk have been developed, including combination with 2-deoxyglucose or oxamate to reduce lactate production [2].
Patient Selection: Identification of predictive biomarkers for this compound response remains crucial. Potential biomarkers include tumor OCT expression status, mitochondrial complex I dependencies, and ER stress pathway components.
Dosing Optimization: Preclinical data suggest that intermittent dosing schedules may maintain antitumor efficacy while reducing toxicity risks. Pharmacokinetic studies indicate that lower, pulsed dosing can effectively sustain autophagy induction without excessive lactate accumulation.
This compound represents a promising therapeutic agent capable of inducing autophagic cell death through both established AMPK-dependent and novel AMPK-independent pathways. The recently identified ER stress-mediated mechanism involving PERK-eIF2α-ATF4 axis activation and subsequent DDIT4/NIBAN1 upregulation provides exciting new avenues for therapeutic targeting, particularly in treatment-resistant malignancies.
The experimental protocols outlined in this document provide a standardized framework for investigating this compound-induced autophagy across various research contexts. As this compound progresses through clinical development, particularly in combination with targeted therapies and immunotherapies, these methodologies will prove essential for identifying responsive patient populations and optimizing treatment regimens.
Future research directions should focus on elucidating the precise structural interactions between this compound and mitochondrial complex I, developing biomarkers for patient stratification, and designing novel biguanide derivatives with maintained efficacy but reduced potential for lactic acidosis. The continued investigation of this compound-induced autophagy promises to yield important insights into cancer metabolism while potentially delivering much-needed therapeutic options for aggressive malignancies.
This compound, a biguanide derivative previously used for diabetes treatment, has emerged as a promising anticancer agent with potent pro-apoptotic activity across diverse cancer types. Unlike its counterpart metformin, this compound's lipophilic nature allows for superior cellular uptake independent of organic cation transporters (OCT), resulting in significantly enhanced antitumor efficacy [1] [2]. This compound exerts its anticancer effects through multiple interconnected mechanisms, primarily via inhibition of mitochondrial complex I, which leads to reduced oxidative phosphorylation, energy stress, and subsequent activation of AMP-activated protein kinase (AMPK) [1] [3]. This energy crisis triggers apoptotic cell death through both intrinsic and extrinsic pathways, while simultaneously inhibiting mTOR signaling and protein synthesis [3] [2].
The pro-apoptotic effects of this compound extend beyond its metabolic actions, involving induction of endoplasmic reticulum (ER) stress, modulation of Bcl-2 family proteins, and activation of caspase cascades [4]. Recent research has also revealed that this compound can promote autophagic cell death through both AMPK-dependent and independent pathways, particularly via ER stress-mediated upregulation of NIBAN1 and DDIT4 in oral squamous cell carcinoma [4]. Furthermore, this compound demonstrates significant effects on the tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs) and inhibiting cancer stem cells (CSCs), contributing to its broad-spectrum anticancer activity [1] [2] [5]. These multifaceted mechanisms make this compound a compelling candidate for combination therapy with conventional chemotherapeutic agents, targeted therapies, and immunotherapies.
Table 1: this compound-Induced Apoptosis and Cytotoxicity Across Cancer Cell Types
| Cancer Type | Cell Lines | IC50 Values | Key Apoptotic Markers | Experimental Conditions | Primary Signaling Pathways |
|---|---|---|---|---|---|
| Breast Cancer | MCF7, ZR-75-1, MDA-MB-231, SUM1315 | 0.665-2.347 mM | Cleaved caspase-3, cell cycle arrest | 24-hour treatment [3] | AMPK/mTOR/p70s6k, MAPK/ERK |
| Colorectal Cancer | HCT116, LS513, SW837, SW1463 | Significant reduction at 0.5-10 mM | Cleaved PARP, cleaved caspase-3 | 72-hour treatment [6] | STAT3, TGF-β/Smad |
| Thyroid Cancer | TPC-1, 8505C | Dose-dependent from 0.001-10 mM | Annexin V/PI positive cells | 7-24 hour treatment [7] | Mitochondrial complex I inhibition |
| Oral Squamous Cell Carcinoma | CAL 27, SCC-9 | 1.81-3.22 mM | c-Caspase 3, c-PARP, Beclin-1 | 12-24 hour treatment [4] | ER stress, ATF4/DDIT4/NIBAN1 |
| Melanoma | SK-MEL-28, A375, BTC#2 | Significant reduction at 0.1-1 mM | ALDH reduction, MITF downregulation | 24-72 hour treatment, 3D spheroids [5] | OXPHOS inhibition, CSC targeting |
| Neuroblastoma | SH-SY5Y | 50-500 µM | Concentration-dependent apoptosis | 48-72 hour treatment [8] | Not specified |
Table 2: Comparison of this compound and Metformin Efficacy in Cancer Models
| Parameter | This compound | Metformin |
|---|---|---|
| Cellular Uptake | OCT-independent, high membrane permeability [1] [2] | OCT-dependent, limited permeability [1] [2] |
| Typical Anticancer Concentrations | 0.1-4 mM [3] [4] | 10-50 mM [4] |
| AMPK Activation | Potent activation [3] | Moderate activation |
| Mitochondrial Inhibition | Strong complex I inhibition [1] | Moderate complex I inhibition |
| Cancer Stem Cell Targeting | Effective across multiple markers (ALDH, SOX2) [5] | Variable effectiveness |
| IC50 in OSCC | 1.81-3.22 mM [4] | >10 mM [4] |
The quantitative data demonstrates that This compound consistently exhibits potent anticancer activity across diverse cancer types at concentrations typically lower than those required for metformin. The dose-dependent response and time-sensitive effects observed across studies highlight the importance of optimizing treatment conditions for specific cancer models. Notably, this compound maintains its efficacy in 3D culture systems such as spheroids, which better recapitulate the tumor microenvironment [5]. The differential sensitivity observed among cancer types suggests tissue-specific mechanisms of action that warrant further investigation for personalized therapeutic applications.
Proper cell culture techniques are fundamental for reliable apoptosis assessment. Maintain cancer cell lines in their respective recommended media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator [9] [6]. For this compound treatment, prepare a stock solution in sterile water or DMSO (not exceeding 0.1% final concentration) and dilute to working concentrations in complete medium. Include vehicle controls in all experiments to account for solvent effects. Plate cells at appropriate densities (e.g., 5,000-10,000 cells/well for 96-well plates) and allow to adhere overnight before treatment. Based on the quantitative data from Table 1, implement a dose-response range of 0.1-4 mM this compound with treatment durations of 24-72 hours, depending on the specific research objectives and cancer model [3] [4].
For 3D culture models that better mimic in vivo conditions, prepare spheroids by seeding cells in ultra-low attachment plates at 1,000-5,000 cells/well in complete medium. Allow spheroid formation over 96 hours before treatment with this compound [5]. Monitor spheroid morphology and size regularly using microscopy. The inclusion of positive controls for apoptosis induction (e.g., staurosporine) is recommended to validate assay performance. For combination studies, implement appropriate single-agent controls and consider sequential versus concurrent administration based on the hypothesized mechanism of interaction.
The Annexin V/PI staining assay remains the gold standard for detecting early and late apoptosis. This protocol is adapted from established methodologies with optimization for this compound-treated cells [6] [3].
Materials Required:
Procedure:
Technical Notes: Include unstained controls, single-stained controls for compensation, and apoptosis-induced positive controls for validation. Avoid excessive pipetting that may damage cells. Analyze samples immediately after staining as signal intensity may decrease over time. For time-course studies, collect and process all samples simultaneously at endpoint to minimize technical variability.
Caspase activation represents a committed step in the apoptotic cascade and serves as a key biomarker for this compound-induced apoptosis.
Western Blot Analysis for Caspase Cleavage:
Fluorometric Caspase Activity Assay:
Technical Notes: Include positive controls (e.g., staurosporine-treated cells) to validate antibody specificity and assay performance. For western blotting, ensure linear range detection by testing different exposure times. The simultaneous assessment of multiple caspases helps delineate the specific apoptotic pathway engaged by this compound treatment.
Figure 1: Molecular Mechanisms of this compound-Induced Apoptosis in Cancer Cells
This diagram illustrates the dual pathways through which this compound triggers apoptotic cell death in cancer cells. The AMPK-dependent pathway (left) initiates with this compound's inhibition of mitochondrial complex I, leading to reduced ATP production and subsequent AMPK activation. Activated AMPK directly inhibits mTOR signaling and promotes autophagy, both converging on apoptosis induction. Simultaneously, the AMPK-independent pathway (right) involves this compound-induced ER stress, which activates the PERK/eIF2α/ATF4 axis, upregulating DDIT4 and NIBAN1 to promote autophagic flux that enhances apoptosis [4]. These interconnected mechanisms highlight the multifaceted nature of this compound's pro-apoptotic activity and explain its efficacy across diverse cancer types with varying genetic backgrounds.
Table 3: Troubleshooting Guide for this compound Apoptosis Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Apoptotic Response | Insufficient this compound concentration; Short treatment duration; Resistant cell line | Perform dose-range finding (0.1-4 mM); Extend treatment to 48-72 hours; Consider combination approaches |
| High Background Apoptosis | Serum starvation; Poor cell viability; Excessive handling | Maintain 10% FBS during treatment; Optimize seeding density; Minimize mechanical disturbance |
| Inconsistent Flow Cytometry Results | Improper compensation; Cell clumping; Delayed analysis | Use single-stained controls for compensation; Filter cells through mesh; Analyze within 1 hour of staining |
| Weak Western Blot Bands | Incomplete protein transfer; Low antibody affinity; Insufficient protein loading | Verify transfer efficiency with Ponceau S; Validate antibody concentrations; Load 30-50 µg protein |
| Variable Results in 3D Cultures | Inconsistent spheroid size; Poor drug penetration; Necrotic cores | Standardize seeding density; Use smaller spheroids (<500 µm); Consider rotational culture systems |
Assay Validation is critical for generating reliable data. Implement positive controls for apoptosis (e.g., 1 µM staurosporine for 4-6 hours) in every experiment to confirm assay performance. For time-course studies, process all samples simultaneously at endpoint to minimize technical variability. When working with 3D culture models, monitor spheroid size and morphology throughout the experiment, as central necrosis can complicate apoptosis assessment in larger structures (>500 µm diameter) [5].
Analytical Considerations should include appropriate statistical methods for dose-response relationships, such as nonlinear regression for IC50 determination. For flow cytometry data, establish consistent gating strategies using biological controls. In combination studies, calculate combination indices (CI) using established methods like the Chou-Talalay method to determine synergistic, additive, or antagonistic effects [9].
This compound, a biguanide mitochondrial complex I inhibitor, has emerged as a promising anticancer agent due to its potent effects on tumor cell metabolism and viability. Its mechanism of action primarily involves inhibition of mitochondrial complex I, leading to reduced oxidative phosphorylation (OXPHOS), decreased ATP production, and activation of AMP-activated protein kinase (AMPK) [1] [2]. Compared to its analogue metformin, this compound demonstrates significantly greater potency owing to its hydrophobic benzene ring, which enhances cellular uptake independent of organic cation transporters (OCT) [3].
Three-dimensional (3D) spheroid cultures provide a physiologically relevant model that mimics the avascular tumor microenvironment with inherent metabolic and proliferative gradients [4]. These models recapitulate critical in vivo features such as cell-cell interactions, nutrient diffusion limitations, and heterogeneous cellular populations that are absent in conventional 2D cultures [5]. The combination of this compound treatment with spheroid models enables researchers to investigate metabolic targeting strategies in a context that more closely resembles human tumors.
The diagram below illustrates the primary molecular mechanisms through which this compound exerts its antitumor effects in spheroid models:
The 3D architecture of spheroids creates unique microenvironments that influence this compound response:
The hanging drop method enables efficient formation of uniformly-sized spheroids compatible with high-throughput screening:
Protocol: PDMS-Based Hanging Drop Array [5]
Enhancement with Collagen: Supplementing culture medium with 500 μg/mL collagen-I significantly improves spheroid formation efficiency and compactness, particularly for breast cancer cell lines (MCF7, MDA-MB-231) [5].
Protocol: Ultra-Low Attachment Plate Method [6]
Table 1: this compound Treatment Conditions in Spheroid Models
| Cell Line | Spheroid Type | This compound Concentration | Treatment Duration | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Melanoma (SK-MEL-28, BTC#2) | 3D spheroids | 0.5-1 mM | 10 days | Significant reduction in spheroid size and viable cells | [6] |
| Neuroblastoma (SH-SY5Y) | 3D spheroids | 0.1-5 mM | 72 hours | Dose-dependent reduction in viability; G1 cell cycle arrest | [1] |
| Breast cancer (MCF7, MDA-MB-231) | Hanging drop spheroids | 1-5 mM | 48-72 hours | Reduced viability; distinct response vs 2D culture | [5] |
| DIPG (SU-DIPG17, HSJD-DIPG007) | 3D neurospheres | 0.625 mM | 72 hours | Radiosensitization; reduced hypoxia | [7] |
This compound demonstrates enhanced efficacy when combined with conventional therapies:
Table 2: Viability Assessment Methods in this compound-Treated Spheroids
| Method | Protocol | Advantages | Limitations | Compatibility |
|---|---|---|---|---|
| Alamar Blue | Add 10% (v/v) reagent to medium; incubate 3-5h; measure fluorescence (Ex 544/Em 590nm) | Non-destructive; temporal monitoring | Metabolic activity proxy, not direct viability | High [1] [4] |
| MTS Assay | Add 20% (v/v) reagent; incubate 2-4h; measure absorbance at 490nm | Simple protocol; compatible with HTS | Endpoint measurement only | Medium [6] |
| Trypan Blue Exclusion | Dissociate spheroids; count unstained viable cells with hemocytometer | Direct viable cell counting | Requires spheroid dissociation | Medium [6] |
| ATP-based Luminescence | Lyse spheroids; add substrate; measure luminescence | Highly sensitive; quantitative | Endpoint measurement; expensive | High |
Oxygen Consumption Rate (OCR) Measurements [1]
Immunofluorescence and Histological Analysis
The combination of This compound treatment with 3D spheroid cultures provides a physiologically relevant platform for investigating metabolic targeting strategies in cancer research. The protocols outlined here enable researchers to establish robust models for evaluating this compound's effects on viability, metabolism, and the tumor microenvironment. Particular attention should be paid to spheroid culture consistency, appropriate assessment methods, and validation of mechanism-specific endpoints to ensure reproducible and biologically meaningful results. As this compound continues to show promise in preclinical models, particularly in combination with targeted therapies and immunotherapy, these spheroid-based approaches will be invaluable for translational development.
This compound, a biguanide derivative with enhanced lipophilicity compared to metformin, has emerged as a promising anti-angiogenic agent with potent antitumor activity. While historically withdrawn from diabetes treatment due to lactic acidosis risk, this compound has gained significant research interest for oncology applications due to its multifaceted mechanisms of action and enhanced cellular uptake independent of organic cation transporters [1]. The compound exerts its anti-angiogenic effects through both direct actions on endothelial cells and indirect modulation of tumor microenvironment components, making it a valuable investigational agent for anti-angiogenic therapy development.
The molecular mechanisms underlying this compound's anti-angiogenic activity primarily involve AMPK activation through mitochondrial complex I inhibition, resulting downstream suppression of mTOR signaling and HIF-1α-VEGF pathways [2] [1]. Recent research has revealed additional AMPK-independent mechanisms, including induction of endoplasmic reticulum stress and modulation of tumor-derived exosomal microRNAs [3] [4] [1]. These diverse pathways converge to inhibit critical angiogenic processes including endothelial cell proliferation, migration, and tube formation, ultimately suppressing new blood vessel formation essential for tumor growth and metastasis.
Table 1: Molecular Mechanisms of this compound in Angiogenesis Inhibition
| Mechanism Category | Key Molecular Targets/Pathways | Biological Consequences | Experimental Evidence |
|---|---|---|---|
| Energy Sensing & Metabolic Regulation | AMPK activation, mTOR inhibition, mitochondrial complex I inhibition | Reduced cellular energy production, decreased protein synthesis, cell cycle arrest | [2] [1] |
| Hypoxia Response Pathway | HIF-1α degradation, VEGF downregulation | Suppression of hypoxia-induced angiogenic signaling | [2] |
| Exosomal miRNA Modulation | Increased miR-1246 & miR-205 in OSCC-derived exosomes | Inhibition of VEGFA in endothelial cells | [4] |
| ER Stress Induction | PERK-eIF2-ATF4 pathway, DDIT4 & NIBAN1 upregulation | Autophagic cell death independent of AMPK | [3] |
| Receptor Degradation | AMPK-mediated PDGFRβ degradation via c-Cbl lysosomal pathway | Enhanced sensitivity to targeted therapies | [5] |
This compound demonstrates significant effects on the tumor microenvironment beyond its direct actions on cancer cells. The drug reduces accumulation of myeloid-derived suppressor cells (MDSCs), particularly in melanoma models, thereby alleviating immunosuppression and enhancing CD8+ T cell infiltration [1]. This immunomodulatory effect creates an environment less conducive to angiogenesis and tumor progression. Additionally, this compound treatment influences intercellular communication by altering the composition of tumor-derived exosomes, which subsequently affects endothelial cell behavior and vascular formation [4] [1].
The anti-angiogenic efficacy of this compound extends across multiple cancer types, including oral squamous cell carcinoma, hepatocellular carcinoma, cholangiocarcinoma, and melanoma. Combination approaches with conventional chemotherapeutic agents, targeted therapies, and metabolic inhibitors have demonstrated enhanced anti-angiogenic effects while potentially mitigating lactic acidosis risk through careful dosing strategies [6] [1]. These findings position this compound as a promising candidate for anti-angicombination therapy regimens.
Table 2: Summary of this compound Efficacy in Angiogenesis Inhibition Across Cancer Models
| Cancer Type | Experimental Model | Key Angiogenesis Markers Affected | Effective Concentration | Reference |
|---|---|---|---|---|
| Oral Squamous Cell Carcinoma (OSCC) | CAL-27, SCC-9 cells; HUVEC tube formation | ↓VEGFA, ↑exosomal miR-1246, ↑exosomal miR-205 | 1 mM (in vitro) | [4] |
| Cholangiocarcinoma | KKU-156, KKU-452 cells; HUVEC tube formation | ↓HIF-1α, ↓VEGF, AMPK activation, mTOR inhibition | Study-dependent | [2] |
| Hepatocellular Carcinoma | Huh7, HepG2 cells; xenograft models | ↓PDGFRβ via AMPK-mediated degradation | Combination with lenvatinib | [5] |
| Colon Adenocarcinoma | HT29 cells; patient-derived organoids | Phospho-ERK inhibition, mutant p53 reduction | Combination with 2-DG | [6] |
| Melanoma | Murine models; clinical trials | ↓MDSC accumulation, enhanced CD8+ T cell infiltration | Clinical study | [1] |
Purpose: To evaluate the effect of this compound-treated cancer cell exosomes on endothelial tube formation capacity.
Materials:
Procedure:
Purpose: To assess the inhibitory effect of this compound-conditioned exosomes on HUVEC migration.
Materials:
Procedure:
Purpose: To evaluate the effect of this compound on endothelial cell migration in a two-dimensional model.
Materials:
Procedure:
Purpose: To evaluate this compound's anti-angiogenic activity in an in vivo model.
Materials:
Procedure:
Purpose: To assess this compound's effect on embryonic angiogenesis.
Materials:
Procedure:
Purpose: To identify this compound-regulated miRNAs in tumor-derived exosomes that mediate anti-angiogenic effects.
Materials:
Procedure:
Purpose: To evaluate expression changes in key angiogenesis-related proteins following this compound treatment.
Materials:
Procedure:
Successful implementation of this compound angiogenesis assays requires careful attention to several critical parameters:
Dosage Considerations: this compound exhibits varying effective concentrations across different cancer types (typically 0.5-2 mM in vitro). Preliminary dose-response studies (0.1-5 mM range) are recommended to establish optimal concentrations for specific experimental models [4] [3].
Treatment Duration: Anti-angiogenic effects typically require 24-72 hours treatment. Exosomal miRNA modifications generally need longer incubations (48 hours) compared to direct endothelial effects (24 hours) [4].
Exosome Characterization: Proper exosome validation is essential. Implement multiple characterization methods including TEM (size/morphology), NTA (size distribution), and Western blot (CD63, CD81, TSG101 markers) to confirm exosome identity and quality [4].
Cell Passage Considerations: Use low-passage HUVECs (passage 3-8) to maintain optimal tube formation capacity. Higher passages may exhibit reduced angiogenic potential.
Matrigel Polymerization: Inconsistent Matrigel polymerization can affect tube formation results. Always pre-chill tips and plates, work quickly on ice, and allow uniform polymerization at 37°C for 30-60 minutes before cell seeding.
Exosome Yield: Low exosome yield can impact experimental outcomes. Concentrate conditioned medium using ultrafiltration devices before exosome isolation and ensure adequate starting material (minimum 50 mL conditioned medium).
HUVEC Viability: this compound at high concentrations (>2 mM) may directly affect HUVEC viability, confounding angiogenesis-specific effects. Include viability assays (CCK-8, MTT) alongside angiogenesis readouts.
CAM Assay Variability: Embryonic development variations can affect CAM assay results. Include sufficient replicates (minimum 10 eggs per group) and randomize egg assignments to treatment groups.
This compound demonstrates multifaceted anti-angiogenic activity through diverse mechanisms including AMPK-dependent and independent pathways, exosomal miRNA regulation, and tumor microenvironment modulation. The experimental protocols outlined in this document provide comprehensive methodologies for investigating this compound's effects on angiogenesis across in vitro and in vivo systems. The combination of functional assays (tube formation, migration), molecular analyses (miRNA, protein expression), and in vivo models (Matrigel plug, CAM) enables robust characterization of anti-angiogenic properties.
These application notes highlight this compound's potential as a promising therapeutic candidate for anti-angiogenic cancer therapy, particularly in combination approaches. The detailed protocols and technical considerations should facilitate standardized investigation of this compound's angiogenesis inhibitory effects across different research settings, supporting future therapeutic development.
Phenformin, a biguanide derivative with enhanced metabolic targeting activity compared to metformin, demonstrates potent anti-cancer stem cell (CSC) activity across multiple cancer types. These application notes provide researchers and drug development professionals with standardized methodologies for investigating this compound's effects on CSCs, including detailed protocols for in vitro and in vivo models, mechanism of action studies, and combination therapy approaches. The documented dose-dependent efficacy against CSC subpopulations, coupled with emerging clinical trial data in melanoma, positions this compound as a promising candidate for overcoming therapy resistance and preventing tumor recurrence. These protocols emphasize rigorous experimental design and validation metrics to accelerate the translational development of this compound-based CSC-targeting strategies.
Cancer stem cells (CSCs) represent a minor subpopulation within tumors that possess self-renewal capacity, differentiation potential, and enhanced therapy resistance mechanisms. These cells contribute significantly to tumor recurrence, metastasis, and treatment failure across multiple cancer types [1]. The metabolic heterogeneity of CSCs and their reliance on mitochondrial oxidative phosphorylation (OXPHOS) presents a therapeutic vulnerability that can be exploited by metabolic-targeting agents like this compound [2]. As a more lipophilic derivative of metformin, this compound demonstrates superior cellular uptake and potent anti-tumor effects independent of organic cation transporters (OCTs), making it effective against cancer types with low OCT expression [3] [4].
Recent advances have elucidated this compound's multi-mechanistic actions against CSCs, extending beyond its classical AMPK activation to include mitochondrial complex I inhibition, ER stress induction, and immune microenvironment modulation [3] [5] [4]. The compound's ability to simultaneously target both bulk tumor cells and treatment-resistant CSC populations provides a compelling rationale for its therapeutic development. These application notes consolidate the current scientific evidence and provide standardized experimental protocols to facilitate rigorous investigation of this compound's anti-CSC activities across different cancer models.
This compound exerts its anti-CSC effects through multiple interconnected molecular pathways that disrupt essential survival mechanisms in these treatment-resistant cells. The compound's pleiotropic actions enable effective targeting of the plastic CSC population, which often evades single-target therapies.
Table 1: Key Molecular Targets of this compound in Cancer Stem Cells
| Target/Pathway | Biological Effect | Experimental Evidence | Cancer Models |
|---|---|---|---|
| Mitochondrial Complex I | Inhibits OXPHOS, reduces ATP production | Reduced oxygen consumption rate, increased AMP/ATP ratio | Melanoma, glioblastoma, breast cancer [2] [3] |
| AMPK/mTOR Pathway | Activates AMPK, inhibits mTOR signaling | Decreased p-S6, p-4EBP1; cell cycle arrest | Colorectal, prostate, ovarian cancers [6] [4] |
| CSC Marker Expression | Downregulates ALDH, SOX2, OCT4 | Flow cytometry, sphere formation assays | Melanoma, glioma, oral squamous cell carcinoma [2] [3] [5] |
| ER Stress Response | Induces PERK/eIF2α/ATF4 axis | Upregulation of DDIT4, NIBAN1; autophagic cell death | Oral squamous cell carcinoma [5] |
| miRNA Regulation | Modulates miR-124, let-7, exosomal miRNAs | Reduced HMGA2, SOX2; inhibition of self-renewal | Glioma, melanoma [3] [4] |
The efficacy of this compound against CSCs has been demonstrated through multiple experimental approaches across various cancer types:
Table 2: Quantitative Anti-CSC Effects of this compound Across Cancer Models
| Cancer Type | Experimental Model | Effective Concentration | Key Effects on CSCs | Timeframe |
|---|---|---|---|---|
| Melanoma | ALDH-high cells, 3D spheroids | 0.5-1 mM | 50-70% reduction in viability; decreased sphere size | 10 days [2] |
| Glioblastoma | Patient-derived GSCs | 1-3 mM | 60-80% reduction in sphere formation; miR-124 induction | 5-7 days [3] |
| Oral SCC | CAL-27, SCC-9 lines | 0.5-2 mM | IC50: 1.81-3.22 mM; ER stress induction | 12-24 hours [5] |
| Colorectal Cancer | Chemoresistant spheres | 1-5 mM | Reduced CD44, CD133 positivity; enhanced chemo-sensitivity | 5-7 days [6] |
Principle: CSCs are enriched using serum-free suspension culture that selects for cells with self-renewal capacity while suppressing differentiation.
Protocol:
Principle: this compound's effects on CSC viability are evaluated using metabolic assays and direct cell counting in both monolayer and 3D cultures.
Protocol:
Principle: this compound's effect on CSC invasiveness is evaluated using 3D spheroid invasion models that mimic the tumor microenvironment.
Protocol:
Principle: Evaluate this compound's effects on tumor growth, CSC frequency, and metastasis in immunocompromised mouse models.
Protocol:
Principle: Monitor this compound-associated toxicity, particularly lactic acidosis, which prompted its withdrawal from diabetes treatment.
Protocol:
This compound demonstrates synergistic interactions with multiple therapeutic modalities, enhancing efficacy against CSCs and overcoming resistance mechanisms:
The path toward clinical application of this compound for CSC targeting requires careful consideration of several factors:
The following diagram synthesizes the multi-faceted anti-CSC mechanisms of this compound, illustrating the interconnected molecular pathways that contribute to its efficacy:
Diagram 1: Multi-mechanistic targeting of cancer stem cells by this compound. The diagram illustrates this compound's cellular uptake and interconnected molecular pathways leading to anti-CSC outcomes.
The following workflow diagram outlines the key experimental approaches for evaluating this compound's anti-CSC activity:
Diagram 2: Experimental workflow for evaluating this compound's anti-CSC activity. The流程 encompasses in vitro characterization, functional assessment, and in vivo validation.
This compound represents a promising therapeutic agent for targeting the therapy-resistant CSC compartment across multiple cancer types. The protocols outlined in this document provide standardized methodologies for investigating its anti-CSC effects, with emphasis on mechanistic depth and translational relevance. As research in this area advances, key future directions include:
Phenformin, a biguanide derivative with higher lipophilicity and potency compared to metformin, has emerged as a promising therapeutic agent for oral squamous cell carcinoma (OSCC). Recent research has revealed that its anti-tumor activity operates through multiple molecular pathways, with endoplasmic reticulum (ER) stress induction playing a central role. The molecular mechanism begins when this compound triggers ER stress, leading to the activation of PERK (protein kinase R-like ER kinase), which phosphorylates the eukaryotic translation initiation factor eIF2α at serine 51. This phosphorylation event globally suppresses protein translation while selectively enhancing the translation of ATF4 (activating transcription factor 4), a key transcription factor in the integrated stress response. Subsequently, ATF4 upregulates the expression of downstream targets DDIT4 (DNA damage inducible transcript 4) and NIBAN1 (niban apoptosis regulator 1), which ultimately promotes autophagic and apoptotic cell death in OSCC cells. Importantly, this pathway operates independently of AMPK signaling, representing a novel mechanism of action for this compound in OSCC treatment [1].
The following table summarizes the key molecular components involved in this compound-induced ER stress in OSCC:
Table 1: Key Molecular Components in this compound-Induced ER Stress Pathway in OSCC
| Molecular Component | Full Name | Function in Pathway | Regulation by this compound |
|---|---|---|---|
| PERK | Protein kinase R-like ER kinase | ER stress sensor that phosphorylates eIF2α | Activated via ER stress induction |
| eIF2α | Eukaryotic translation initiation factor 2α | Translation initiation factor | Phosphorylated at serine 51 |
| ATF4 | Activating transcription factor 4 | Stress-responsive transcription factor | Translation selectively increased |
| DDIT4 | DNA damage inducible transcript 4 | Regulator of autophagy and apoptosis | Expression significantly induced |
| NIBAN1 | Niban apoptosis regulator 1 | Apoptosis and stress response regulator | Expression significantly induced |
| GRP78/BiP | Glucose regulated protein 78 | ER chaperone and master regulator of UPR | Dissociates from ER sensors during stress |
This compound demonstrates potent anti-tumor effects across multiple OSCC cell lines, with efficacy observed at significantly lower concentrations than its predecessor metformin. The following table summarizes key quantitative findings from recent studies:
Table 2: this compound Effects on OSCC Cell Viability and Death Mechanisms
| Parameter | CAL-27 Cells | SCC-9 Cells | Normal Gingival Epithelial Cells | Experimental Conditions |
|---|---|---|---|---|
| IC50 Value | 1.81 mmol/L | 3.22 mmol/L | Higher than OSCC cells | 72-hour treatment |
| Growth Inhibition Onset | Within 12 hours | Within 12 hours | Not reported | 1-2 mmol/L this compound |
| Apoptosis Induction | Concentration-dependent increase | Concentration-dependent increase | Not reported | 1-2 mmol/L for 24h |
| Autophagy Markers Upregulation | Significant increase in LC3-II, Beclin-1, p62 | Significant increase in LC3-II, Beclin-1, p62 | Not reported | 1 mmol/L at 4-6h |
| In Vivo Tumor Growth Inhibition | Significant reduction | Significant reduction | Not applicable | 150 mg/kg daily for 2 weeks |
The induction of ER stress pathway components follows a specific temporal sequence, with key markers showing significant upregulation at both transcriptional and translational levels:
Table 3: Expression Kinetics of ER Stress Pathway Components in OSCC After this compound Treatment
| Molecular Component | mRNA Upregulation | Protein Upregulation | Time of First Detection | AMPK Dependence |
|---|---|---|---|---|
| DDIT4 | Significant | Significant | 6-12 hours | Independent |
| NIBAN1 | Significant | Significant | 6-12 hours | Independent |
| ATF4 | Not reported | Significant | 4-8 hours | Independent |
| Phospho-eIF2α | Not applicable | Significant increase | 2-4 hours | Independent |
| Autophagy Markers | Yes (Beclin-1, p62, ATG7, ATG12, Lamp-1) | Yes (LC3-II, Beclin-1, p62) | 4-6 hours | Independent |
Purpose: To evaluate the anti-proliferative effects of this compound on OSCC cell lines.
Materials:
Procedure:
Purpose: To quantify this compound-induced apoptosis in OSCC cells.
Materials:
Procedure: Flow Cytometry with Annexin V/PI Staining:
Western Blot Analysis of Apoptosis Markers:
Purpose: To evaluate ER stress induction and autophagy activation in this compound-treated OSCC cells.
Materials:
Procedure: Gene Expression Analysis by qRT-PCR:
Protein Expression Analysis by Western Blot:
Immunofluorescence Confocal Microscopy:
Figure 1: Molecular Mechanism of this compound-Induced ER Stress in OSCC. This compound triggers ER stress, leading to PERK-mediated eIF2α phosphorylation and subsequent ATF4 translation. ATF4 upregulates DDIT4 and NIBAN1 expression, ultimately promoting autophagy and apoptosis. Notably, this pathway operates independently of AMPK signaling [1].
Figure 2: Experimental Workflow for Evaluating this compound-Induced ER Stress in OSCC. The comprehensive methodology encompasses in vitro cell-based assays, molecular analyses, and in vivo validation to thoroughly characterize this compound's mechanism of action and therapeutic potential [1].
The experimental data demonstrate that This compound effectively inhibits OSCC growth through ER stress-mediated pathways, with DDIT4 and NIBAN1 identified as novel downstream targets. Several technical considerations are essential for successful implementation of these protocols:
Concentration Optimization: this compound's effects are concentration-dependent, with significant growth inhibition observed starting at 0.5 mmol/L and maximal effects at 2 mmol/L in OSCC cells. The IC50 values vary between cell lines (1.81 mmol/L for CAL-27 vs. 3.22 mmol/L for SCC-9), necessitating preliminary concentration-range experiments for different OSCC models [1].
Temporal Dynamics: The ER stress response unfolds over time, with phospho-eIF2α detection as early as 2-4 hours post-treatment, ATF4 protein elevation at 4-8 hours, and DDIT4/NIBAN1 upregulation observed at 6-12 hours. Autophagy markers show significant increase within 4-6 hours. These kinetic patterns require appropriate time-course experiments to capture key molecular events [1].
AMPK-Independent Mechanism: A crucial finding is that this compound-induced DDIT4 and NIBAN1 expression occurs independently of AMPK signaling. This distinguishes this compound's mechanism from other biguanides and highlights the importance of including AMPK inhibition controls in experimental designs [1].
Metformin Comparison: this compound demonstrates significantly higher potency than metformin in OSCC models, with IC50 values approximately 20-fold lower than metformin (1.81-3.22 mmol/L for this compound vs. >10 mmol/L for metformin). This enhanced efficacy is attributed to this compound's lipophilicity and reduced reliance on organic cation transporters for cellular uptake [1] [3].
This compound represents a promising therapeutic candidate for OSCC treatment through its activation of the PERK-eIF2α-ATF4 axis and subsequent induction of DDIT4 and NIBAN1, leading to autophagic and apoptotic cell death. The detailed protocols provided in this document enable comprehensive investigation of this compound's mechanism of action and support further development of this compound for OSCC therapy. The AMPK-independent nature of this pathway reveals a novel mechanism that may be exploited for targeting OSCC cells resistant to conventional therapies.
The table below summarizes the core information on phenformin-associated lactic acidosis.
| Aspect | Description |
|---|---|
| Clinical History | Withdrawn from U.S./European markets in 1977 due to high incidence of lactic acidosis at therapeutic doses [1] [2]. |
| Risk Factor | Renal, hepatic, or cardiac insufficiency; drug interactions [1]. |
| Comparative Incidence | This compound: ~1 in 4,000 patients. Metformin: 1 in 40,000-80,000 patients [2]. |
| Mortality Rate | Historically reported around 42-50% in this compound-associated cases [3] [2]. |
| Primary Mechanism | Inhibition of mitochondrial complex I, leading to impaired oxidative phosphorylation and increased lactate production [4] [5]. |
Although withdrawn from the market as an antidiabetic, this compound is now studied for its potent anti-cancer effects, particularly in targeting cancer stem cells.
For researchers designing experiments with this compound, the following methodologies and considerations are critical.
This protocol is used to evaluate the potency of this compound in inhibiting the stem-like properties of cancer cells, a key area of its repurposing potential.
Lactic acidosis is a known on-target side effect of biguanides. Researchers exploring high-dose this compound studies should be aware of mitigation strategies.
Q: Why is this compound used in research if it was withdrawn from the market?
Q: What is the primary metabolic target of this compound in the cell?
Q: Are there any compounds that can be used to counteract this compound-induced lactic acidosis in a research setting?
This table summarizes key solubility data for planning your experiments [1] [2]:
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ~48 mg/mL (~198.6 mM) [2] | Hygroscopic; use fresh, dry DMSO for best results [1] [2]. |
| Water | ~12.5 mg/mL (~51.7 mM) [1] | Can be used for preparing stock solutions [1] [2]. |
| PBS | 2.5 mg/mL (10.34 mM) [1] | Requires ultrasonic treatment and warming to 60°C [1]. |
These workflows outline the core steps for preparing this compound HCl for in vitro and in vivo experiments.
For preparing a commonly used 0.5 mM working solution from your 10 mM DMSO stock for cell culture studies [3] [2]:
For oral administration in animal studies (e.g., 150 mg/kg in mice [3]), a clear solution can be prepared as follows [1] [2]:
This compound is a biguanide derivative known for its higher lipophilicity and more potent biological effects compared to Metformin [3]. In studies on oral squamous cell carcinoma (OSCC), the half-maximal inhibitory concentration (IC₅₀) of this compound was found to be 1.81-3.22 mM, whereas Metformin's IC₅₀ was over 10 mM, indicating this compound's significantly greater potency in these models [3].
Reported effective concentrations vary by cell type and experiment. In antiviral research, concentrations around 100 µM have been used in cytotoxicity assessments over 72 hours [4]. In cancer studies, OSCC cell lines were treated with 0.5 to 2 mM this compound, which inhibited cell growth within 12 hours of treatment [3]. You should determine the optimal concentration for your specific experimental system.
A cloudy solution indicates precipitation. You can try:
The core mechanism involves a shift in Phenformin's action. While it can induce cell death via complex I inhibition and metabolic stress, in some contexts, it strongly promotes ROS generation. NAC, as an antioxidant, scavenges these excess ROS, thereby rescuing the cells from this particular death pathway.
The table below summarizes the experimental evidence for this rescue effect:
| Cell Line / Model | This compound Effect | NAC Rescue Effect | Proposed Mechanism | Citation |
|---|---|---|---|---|
| LN229 Glioma Cells | Induced cell death | Significantly rescued cell death | NAC counteracts this compound-induced mitochondrial ROS | [1] |
| Granulocytic Myeloid-Derived Suppressor Cells | Inhibited cell function/viability | Attenuated by NAC | This compound induces ROS production | [2] |
The following diagram outlines a generalizable experimental workflow for studying this effect, based on the methodologies from the cited research:
Experimental Protocol Summary:
This compound can trigger cell death through multiple interconnected signaling pathways. NAC primarily intervenes in the ROS-mediated branch, as illustrated below.
Key Pathway Interpretations:
The following table summarizes the primary resistance mechanisms identified in current research and the corresponding experimental strategies to counteract them.
| Mechanism of Resistance | Proposed Solution / Combination Therapy | Key Signaling Pathways/Players Involved | Relevant Cancer Models |
|---|---|---|---|
| Upregulation of Receptor Tyrosine Kinases (RTKs) [1] | Combine with specific RTK inhibitors (e.g., Lenvatinib) [1]. | PDGFRβ, AMPK, c-Cbl, Lysosomal degradation [1]. | Hepatocellular Carcinoma (HCC) [1]. |
| Dependence on Lactate Production [2] | Combine with Lactate Dehydrogenase (LDH) inhibitor (Oxamate) [2]. | Mitochondrial Complex I, LDH, Reactive Oxygen Species (ROS), Glycolysis [2]. | Colon, Breast, Melanoma, Lung, Prostate Cancers [2]. |
| Activation of Pro-Survival & Pro-Fibrotic Pathways [1] | Target key nodes in the pathway (e.g., with CDK4/6 inhibitors) or upstream receptors [1]. | PDGFRβ, RAS/MEK/ERK pathway [1]. | Hepatocellular Carcinoma (HCC) [1]. |
| Alterations in Cancer Stem Cell (CSC) State [3] [4] | Employ drugs that target both bulk tumor and CSC populations [4]. | ALDH, SOX2, MITF [3] [4]. | Melanoma [4], Glioma [3]. |
| Compensatory Metabolic Pathways [2] | Provide an alternative energy source to bypass Complex I inhibition. | Mitochondrial Complex I, Electron Transport Chain [2]. | Colon Cancer [2]. |
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own investigations.
This protocol is based on research showing that phenformin can overcome lenvatinib resistance in HCC by degrading PDGFRβ [1].
1. Cell Viability and Synergy Assay (MTT Assay)
2. Colony Formation Assay
3. Mechanistic Validation via Western Blot and Co-Immunoprecipitation (Co-IP)
This protocol is for targeting metabolic adaptation and lactic acidosis, based on a study showing a synergistic anti-cancer effect [2].
1. Measuring Synergistic Cell Death
2. Metabolic Analysis (Lactate Production)
3. Complex I Rescue Experiment
The following diagrams illustrate the core mechanisms of action of this compound and two key resistance pathways identified in the search results, which you can use as a reference for your experiments.
Based on the current literature, here are the main insights for your work:
The table below summarizes the key safety data and side effects of phenformin from recent studies.
| Side Effect / Safety Concern | Frequency / Severity | Context / Combination Therapy | Source (Year) |
|---|
| Lactic Acidosis | - 2 cases in a trial of 18 patients (reversible) [1]
For researchers designing experiments with this compound, here are detailed methodologies from recent studies.
Study Focus: Enhancing the effects of Lenvatinib in Hepatocellular Carcinoma (HCC) [4] [5]
Key Finding: this compound inhibits proliferation and degrades PDGFRβ via AMPK activation.
In Vitro Combination Therapy Workflow:
Study Focus: Synergistic anti-cancer effect with Oxamate [6]
Key Finding: The combination simultaneously inhibits mitochondrial complex I and lactate dehydrogenase (LDH).
In Vitro Toxicity & Mechanism Workflow:
Q1: What is the primary safety concern when using this compound in preclinical or clinical studies? The primary risk is lactic acidosis [2] [1]. While this risk was historically high for long-term diabetes use, recent cancer trials manage it with lower doses (e.g., 50 mg twice daily) and short drug holidays [1]. The toxicity profile is considered acceptable in the context of short-term cancer treatment compared to chemotherapies [3].
Q2: How can the risk of lactic acidosis be mitigated in experimental models? A proven strategy is to co-administer an LDH inhibitor.
Q3: Why is this compound being investigated in oncology despite its safety risks, especially when Metformin has shown disappointing clinical results? this compound is significantly more potent than Metformin due to its chemical structure.
Q4: What are the key molecular mechanisms I should measure when studying this compound combinations? Your experimental readouts should focus on:
The following diagrams illustrate the primary anticancer mechanisms of this compound and the pathway leading to its main side effect, lactic acidosis, which is crucial for understanding its experimental and clinical behavior.
The table below summarizes the core concepts gathered from the search results, which can serve as a starting point for your research.
| Aspect | Summary of Available Information |
|---|---|
| Phenformin Context | A biguanide drug with renewed interest for metabolic disorders & cancer therapy; withdrawn historically due to safety concerns (e.g., lactic acidosis) but potential being re-evaluated [1] [2]. |
| Nanoparticle Rationale | Nanocarriers can protect therapeutic agents (like dsRNA or drugs), enhance cellular uptake, and promote endosomal escape for intracellular action [3]. Their stiffness can be tuned to balance uptake and escape efficiency [4]. |
| Proposed Benefits for Drug Delivery | Nanoparticles can improve drug bioavailability, enable controlled/sustained release, allow for targeted delivery to specific tissues, and reduce systemic side effects [5] [6] [7]. |
| Key Technical Consideration | The stiffness of nanoparticles is a critical parameter, involving a trade-off: softer particles may be taken up by cells more efficiently, while stiffer particles demonstrate enhanced endosomal escape [4]. |
To build the technical support center you envision, I suggest the following steps to gather the necessary depth of information:
The diagram below outlines a high-level, generic workflow for developing and testing a drug-loaded nanoparticle system. You can use this as a logical framework upon which to build your detailed protocols.
It's important to note the limitations of the immediate information at hand:
Q1: Our cell viability assays with phenformin are inconsistent. What could be the cause? Variations in this compound's effect on viability can stem from differences in metabolic dependencies between cell lines.
Q2: How do cancer cells adapt to this compound treatment, and how can we target these resistance mechanisms? Cancer cells can metabolically adapt, leading to reduced this compound efficacy. Key adaptations and solutions include:
Q3: We are combining this compound with a targeted therapy/immunotherapy. What should we monitor? this compound can synergize with various therapies by targeting the tumor microenvironment (TME) and energy stress pathways.
Table 1: Key Quantitative Data from this compound Studies
| Cell Line / Model | This compound Concentration / Dose | Key Effects | Experimental Context |
|---|---|---|---|
| Neuroblastoma (SH-SY5Y) [1] | 1 mM | ↓ Oxygen Consumption Rate (OCR); G1 cell cycle arrest; Induction of apoptosis | In vitro, 6-72 hour treatment |
| Melanoma (SK-MEL-28, BTC#2) [4] | 0.5 - 1 mM | ↓ Cell viability & proliferation; ↓ Spheroid growth & invasion; Induction of apoptosis | In vitro (2D & 3D models), 72hr (viability) |
| Oral Squamous Cell Carcinoma (OSCC) [5] | 1 - 2 mM (IC~50~ ~1.8-3.2 mM); 150 mg/kg (in vivo) | ↓ Cell proliferation; ↑ Apoptosis & Autophagy; ↓ Tumor growth in xenografts | In vitro & in vivo (mouse), 2 weeks |
| Diffuse Intrinsic Pontine Glioma (DIPG) [6] | 0.625 mM (in vitro); 125 mg/kg/day (in vivo) | ↓ OXPHOS; Radiosensitization; ↑ Survival in mouse models | In vitro & in vivo (mouse), 4 weeks |
Protocol 1: Assessing Bioenergetic Response to this compound using Seahorse XF Analyzer This protocol measures the direct impact of this compound on mitochondrial function and glycolysis in real-time.
Protocol 2: Evaluating Autophagic Cell Death Induction This protocol confirms if this compound's effect is mediated through autophagy, an important cell death mechanism in some cancers [5].
The following diagrams, generated using DOT language, illustrate the core mechanisms of this compound action and experimental strategies to investigate metabolic adaptation.
Diagram 1: Multimodal Antitumor Mechanisms of this compound. This map illustrates the direct (mitochondrial, ER stress) and indirect (TME) pathways through which this compound exerts its effects. Targeting the TME can synergize with immunotherapy [2] [3] [5].
Diagram 2: Metabolic Adaptation to this compound and Counter-Strategies. This workflow outlines common resistance mechanisms cancer cells employ after this compound-induced energy stress and suggests potential combination therapies to overcome them [2] [4] [7].
For researchers seeking to replicate or build upon these findings, here is a summary of key experimental models and methodologies from the literature.
Table 2: Key Experimental Models and Outcomes
| Study Focus | Experimental Model | Key Experimental Methodology | Reported Outcome |
|---|
| Potency & Cell Death [1] | MCF7 (breast), B16F10 (melanoma), CT26 (colon), A549 (lung), DU145 (prostate) cancer cell lines. | - Cell Viability: Trypan blue exclusion assay & flow cytometry (7AAD staining).
The anticancer effects of both this compound and metformin are primarily initiated through metabolic disruption. The following diagram illustrates the core signaling pathways involved.
This compound's superior potency stems from two key pharmacological advantages [3]:
For drug development professionals, the key considerations are:
Phenformin and metformin are both members of the biguanide class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus. While they share a common biguanide core structure, their distinct chemical substituents result in significant differences in their physicochemical properties, particularly lipophilicity, which in turn influences their pharmacological behavior and clinical profiles. This compound features a phenethyl group attached to the biguanide moiety, while metformin contains two methyl groups, making this compound considerably more lipophilic than its dimethylbiguanide counterpart.
Lipophilicity represents a fundamental physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For biguanide drugs, lipophilicity affects their ability to cross biological membranes, reach intracellular targets, and ultimately determine their therapeutic efficacy and toxicity profile. The comparative analysis of lipophilicity between this compound and metformin provides critical insights into why these structurally related compounds exhibit markedly different pharmacokinetic behaviors and clinical outcomes, including this compound's association with lactic acidosis that led to its withdrawal from many markets despite its potential therapeutic advantages in certain contexts.
Table 1: Fundamental Physicochemical Properties of this compound and Metformin
| Property | This compound | Metformin |
|---|---|---|
| Chemical Formula | C₁₀H₁₅N₅ | C₄H₁₁N₅ |
| Molecular Weight (g/mol) | 205.26 | 129.16 |
| Biguanide Substituent | Phenethyl | Dimethyl |
| Melting Point (°C) | 175-178 [1] | Not specified in sources |
| Water Solubility | 210 mg/mL [2] | Highly soluble |
| pKa Values | 2.7, 11.8 (at 32°C) [1] | Not specified in sources |
The fundamental structural differences between this compound and metformin underlie their divergent lipophilicity characteristics. This compound's phenethyl group introduces substantial aromatic character and hydrophobic surface area, thereby increasing its membrane permeability and tissue distribution capabilities. In contrast, metformin's dimethyl substituents maintain its highly polar nature, resulting in predominantly hydrophilic characteristics that limit its passive diffusion across biological membranes and necessitate active transport via organic cation transporters (OCTs), particularly OCT1 in the liver [3] [4].
This disparity in lipophilicity has profound implications for the pharmacokinetic behavior of these drugs. This compound's enhanced lipophilicity facilitates more extensive tissue distribution and mitochondrial accumulation, contributing to both its increased potency and elevated risk of toxic effects, particularly lactic acidosis. Metformin's lower lipophilicity restricts its tissue penetration, contributing to its superior safety profile and continued first-line status in type 2 diabetes management despite potentially reduced potency compared to this compound [1] [3].
Table 2: Experimental Lipophilicity Parameters of this compound and Metformin
| Lipophilicity Parameter | This compound | Metformin | Experimental Conditions |
|---|---|---|---|
| Theoretical logP | -0.83 [2] | Not specified | Calculated |
| Predicted logP (ALOGPS) | -0.72 [2] | Not specified | Computational prediction |
| Chromatographic RMW (RP-TLC) | Lower RMW value | Higher RMW value | RP2, RP18, RP18W plates with methanol, propan-1-ol, acetonitrile modifiers [5] [6] |
| Chromatographic logP (TLC-based) | Higher logP | Lower logP | Calculated from topological indices 0χν, 0χ, 1χν, M, Mν [5] |
| Relative Lipophilicity | Higher | Lower | Consistent across multiple measurement techniques |
Experimental determinations consistently confirm This compound's superior lipophilicity compared to metformin across multiple analytical methodologies. The chromatographic RMW parameter, determined through reversed-phase thin-layer chromatography (RP-TLC) under optimized conditions using RP2, RP18, and RP18W plates with various organic modifiers, demonstrates a systematically lower RMW value for this compound, indicating higher lipophilicity [5] [6]. This experimental approach has proven particularly valuable for accurately determining the lipophilicity parameters of biguanide derivatives, which typically exhibit poor lipophilicity overall but still show meaningful relative differences that influence their pharmacological behavior.
The topological indices approach (0χν, 0χ, 1χν, M, Mν) represents a novel computational method for predicting logP values that correlates well with experimental chromatographic determinations [5]. These calculated lipophilicity parameters demonstrate that this compound consistently exhibits higher lipophilicity values compared to metformin, regardless of the specific calculation method employed. This computational approach offers a cost-effective alternative to experimental measurements and may be particularly valuable in early drug development stages for predicting the lipophilicity of novel biguanide derivatives before synthetic efforts are undertaken.
The TLC experimental protocol for determining biguanide lipophilicity involves several systematic steps. First, stationary phase selection includes normal-phase (NP) systems with silica gel 60F254 plates with or without concentrating zones, silica gel 60/Kieselguhr F254 mixtures, and CN-modified silica, alongside reversed-phase (RP) systems including RP2, RP18, and RP18W plates [5]. The mobile phase composition varies significantly, incorporating methanol, acetonitrile, propan-1-ol, and acetone as organic modifiers in binary mixtures with water across a concentration range typically spanning from 40% to 90% organic modifier.
The experimental procedure begins with sample application, where metformin and this compound solutions are spotted onto the TLC plates. Chromatographic development then occurs in appropriately saturated chambers with the prepared mobile phases. Following development, retention factor (RF) measurement is performed by calculating the ratio of the compound migration distance to the solvent front distance. The RM value calculation then transforms these RF values using the equation RM = log(1/RF - 1) [5]. Finally, lipophilicity parameter (RMW) determination is accomplished by extrapolating the linear relationship between RM values and organic modifier concentration to 0% modifier, providing the RMW value as the intercept.
Chromatographic condition optimization proved essential for obtaining reliable lipophilicity parameters for these biguanide compounds [5]. The reversed-phase TLC systems consistently provided more reproducible results with fewer differences in RMW values between the two compounds compared to normal-phase systems. The most consistent results were obtained using RP2, RP18, and RP18W plates with methanol, propan-1-ol, and acetonitrile as organic modifiers, which demonstrated superior correlation coefficients (generally R ≥ 0.99) in the relationship between RM values and mobile phase composition [5] [6].
The validation of methodological approaches included comparative analysis using topological indices, which demonstrated good correlation with chromatographically determined lipophilicity parameters [5]. These molecular descriptors, derived from chemical structure theory, provide a complementary approach to traditional experimental methods and may offer advantages in terms of reproducibility and resource efficiency. The successful application of both experimental and computational approaches for determining biguanide lipophilicity provides researchers with multiple validated methods for characterizing these pharmaceutically important compounds.
The structural basis for the lipophilicity differences between this compound and metformin resides in their distinct substituents attached to the common biguanide pharmacophore. This compound's phenethyl group incorporates an aromatic benzene ring connected through a two-carbon alkyl chain to the biguanide nitrogen, creating an extended hydrophobic domain that significantly enhances membrane permeability and tissue partitioning. In contrast, metformin's dimethyl substituents represent minimal hydrophobic character, resulting in a molecule that is predominantly hydrophilic and heavily dependent on active transport mechanisms for cellular uptake.
The relationship between chemical structure and lipophilicity follows predictable patterns based on molecular topology. The topological indices employed in computational lipophilicity assessment (0χν, 0χ, 1χν, M, Mν) effectively capture these structural differences and translate them into quantitative predictions of physicochemical behavior [5]. These computational approaches demonstrate that the enhanced molecular complexity and aromatic character of this compound relative to metformin account for its superior lipophilicity, which in turn drives its distinct pharmacological profile.
Diagram 1: Structure-Property Relationship Pathway illustrating how structural differences between this compound and metformin translate into distinct lipophilicity profiles and ultimately different pharmacological behaviors
The systematic understanding of lipophilicity differences between this compound and metformin provides valuable insights for future drug development efforts. The quantitative lipophilicity data summarized in this review enables rational design strategies for novel biguanide derivatives with optimized membrane permeability and tissue distribution characteristics. Researchers can leverage this information to develop target-specific biguanide analogs with tailored lipophilicity profiles that maximize therapeutic efficacy while minimizing adverse effects, particularly the lactic acidosis risk associated with excessive mitochondrial accumulation.
The experimental methodologies detailed in this comparison provide robust protocols for characterizing new chemical entities. The TLC-based approaches, particularly when employing reversed-phase systems with appropriate stationary and mobile phases, offer accessible and reproducible techniques for lipophilicity assessment that can be implemented in most research settings [5] [6]. Additionally, the validation of topological indices for logP prediction provides computational tools that can complement experimental approaches and accelerate early-stage compound screening [5].
The lipophilicity-activity relationships defined for this compound and metformin have particular significance for ongoing research exploring the repurposing potential of these drugs, particularly in oncology [7] [8]. This compound's enhanced lipophilicity and consequent increased cellular uptake and mitochondrial inhibition potency have generated interest in its application as an anticancer agent, either alone or in combination therapies [7] [8]. The quantitative lipophilicity data presented here informs these investigations by providing fundamental physicochemical context for interpreting pharmacological observations and designing new experimental approaches.
Diagram 2: Lipophilicity Assessment Methodology and Research Applications illustrating experimental and computational approaches for determining biguanide lipophilicity and their implementation in various research contexts
The comprehensive comparison of this compound and metformin lipophilicity presented in this review demonstrates systematic differences in this fundamental physicochemical property that underlie their distinct pharmacological behaviors. The experimental data obtained through chromatographic techniques and supported by computational approaches consistently confirms this compound's superior lipophilicity compared to metformin, directly influencing its enhanced membrane permeability, tissue distribution, and mitochondrial accumulation. These factors contribute to both this compound's increased therapeutic potency and its elevated risk profile, particularly regarding lactic acidosis.
| Feature | Metformin | Phenformin |
|---|---|---|
| Chemical Nature | Hydrophilic [1] | Hydrophobic (more lipophilic) [1] [2] |
| Potency (Complex I Inhibition) | Weaker inhibitor [3] [1] | 30 to 100 times more potent than metformin [3] [1] |
| Key Structural Insight | Enters and gets trapped in Complex I's ubiquinone site in a state-dependent manner [4] | Occupies both the entrance and redox site of the ubiquinone channel like a classical competitive inhibitor [4] |
| Inhibition of NADH oxidation in SMPs | No inhibition [5] | Potent inhibition [5] |
| Effect on Mitochondrial NADH/NAD+ | Selective oxidation of the couple [5] | Causes the couple to become more reduced [5] |
| Primary Research Applications | Neuroprotection (ischemia) [6], Cancer (radiosensitization) [7], Diabetes research | Oncology (HCC, melanoma) [8] [9], Cancer metabolism |
Here is a closer look at the experimental evidence and methodologies that underpin the data in the table.
The core difference in potency is well-documented across various models.
This protocol is used to study the neuroprotective effects of biguanides [6].
This is a standard method for assessing mitochondrial function in live cells [7] [9].
The distinct properties of this compound and metformin lead to different research considerations:
The following diagram outlines a generalized experimental workflow for comparing the mitochondrial effects of this compound and metformin, integrating the protocols discussed.
The table below summarizes the key comparative characteristics of the three biguanides based on current scientific literature.
| Feature | Metformin | Buformin | Phenformin |
|---|---|---|---|
| Relative Antidiabetic Potency | Standard (Reference) | More potent than metformin [1] | Most potent; ~10x more potent than metformin in some cancer models [2] |
| Relative Anticancer Efficacy | Least efficient (at the same dose) [2] | Efficient [3] [2] | Most efficient (at the same dose) [2] |
| Primary Antidiabetic Mechanism | Suppresses hepatic gluconeogenesis [4] [5] | Associated with intestinal glucose excretion [6] | Inhibits glycerol-derived gluconeogenesis [2] |
| Molecular Targets | Mitochondrial Complex I [7] [4], AMPK [4] [5] | Mitochondrial Complex I [2] | Mitochondrial Complex I & IV [2] |
| Risk of Lactic Acidosis | Lowest [1] | Intermediate / Serious [2] | Highest [2] [1] |
| Risk of B12 Malabsorption | Highest (at the same dose) [2] | Lowest (at the same dose) [2] | Intermediate / Serious (at the same dose) [2] |
| Hydrophobicity | Least (Hydrophilic) [1] | Intermediate (Lyophobic) [2] | Highest (Most Lyophobic) [2] |
| Clinical Status | Widely approved and used [4] | Withdrawn in some countries; limited use [6] [1] | Withdrawn in most countries due to lactic acidosis risk [2] [1] |
For researchers, the specific experimental context and quantitative outcomes are critical.
Anticancer Efficacy in a Mammary Carcinogenesis Model: A key preclinical study compared the three biguanides during the post-initiation stage of mammary carcinogenesis in rats induced by MNU [3].
Molecular Mechanism Insights: The differing efficacies are linked to distinct perturbations in signaling pathways.
The diagram below illustrates the core experimental workflow used to generate the comparative efficacy data in the rat model.
All three biguanides share a common primary target but exhibit differences in their downstream effects and potency.
The following diagram maps the shared and distinct molecular pathways influenced by these drugs.
Phenformin is an antidiabetic biguanide that demonstrates potent anticancer activity. The table below summarizes its core advantages and a direct comparison with the more widely known biguanide, metformin.
| Aspect | This compound | Metformin | | :--- | :--- | :--- | | Potency | ~50-fold more potent than metformin in inhibiting mitochondrial complex I [1] | Less potent [1] | | Lipophilicity | High (due to benzene ring), enters cells more easily [2] [3] | Low [2] | | Cellular Uptake | Does not require Organic Cation Transporter 1 (OCT1), effective in tissues with low OCT1 [1] | Requires OCT1 for cellular entry [2] | | Primary Anticancer Mechanisms |
This compound employs multiple pathways to exert its antitumor effects, which can be both AMPK-dependent and AMPK-independent.
The following diagram illustrates the primary signaling pathways through which this compound exerts its antitumor effects.
A key strategy to enhance this compound's efficacy and overcome drug resistance is its use in combination with other agents. The table below outlines validated combinations from recent research.
| Combination Partner | Cancer Type | Proposed Mechanism of Synergy | Experimental Model | Key Findings / Outcome |
|---|---|---|---|---|
| Lenvatinib (Targeted therapy) | Hepatocellular Carcinoma (HCC) [7] | This compound induces AMPK-mediated degradation of PDGFRβ, overcoming a key mechanism of lenvatinib insensitivity [7]. | In vitro (Huh7, HepG2, SK-HEP1 cells); In vivo (xenograft model) [7] | Combination therapy considerably enhanced anticancer effects vs. monotherapy both in vivo and in vitro [7]. |
| Dalafenib/Trametinib (Targeted therapy) | Melanoma [2] | Overcomes resistance to BRAF/MEK inhibition; this compound downregulates ALDH and inhibits self-renewal of CSCs [2]. | Clinical Trial (Phase I) [2] | Reduction in tumor-infiltrating MDSCs; enhanced efficacy [2]. |
| Fenbufen (NSAID) | Broad-spectrum (in vitro) [1] | Dual-drug molecular salt (PHE-FEN) targets multiple signaling pathways; regulates solubility to potentially reduce side effects [1]. | In vitro (cytotoxicity assays) [1] | Promoted synergistic anticancer potential; regulated dissolubility [1]. |
| Anti-PD-1 (Immunotherapy) | Melanoma [2] | This compound selectively reduces myeloid-derived suppressor cells (MDSCs) in the TME, enabling enhanced CD8+ T cell infiltration [2]. | Preclinical murine model [2] | Combination showed a synergistic effect [2]. |
For researchers aiming to validate this compound's efficacy, here are methodologies from key studies.
In Vitro Cell Viability and Proliferation Assays [7] [5]
Analysis of Cell Death Mechanisms [5]
In Vivo Xenograft Tumor Models [7] [5]
Mechanism Investigation Techniques [7]
The experimental workflow for validating this compound's efficacy, from in vitro studies to in vivo confirmation, is summarized in the following diagram.
While this compound shows remarkable promise, several factors should be considered for its research and development.
The following table consolidates key experimental findings that demonstrate phenformin's enhanced potency relative to metformin.
| Biguanide | Experimental Context | Measured Outcome | Reported Potency (vs. Metformin) | Citation |
|---|---|---|---|---|
| This compound | H4IIE hepatoma cells | Inhibition of oxygen consumption | ~100-fold more potent | [1] |
| This compound | H4IIE hepatoma cells & primary hepatocytes | Signaling response & glucose production | Up to 1000-fold more potent | [1] |
| This compound | Oral squamous cell carcinoma (OSCC) cells (CAL 27, SCC-9) | Cell growth inhibition (IC50) | IC50: 1.81-3.22 mmol/L (vs. >10 mmol/L for metformin) | [2] |
| This compound | Various cancer cells (e.g., breast cancer SKBR3, 78617) | General anti-cancer activity | More potent, attributed to higher bioavailability and lipophilicity | [3] [4] |
To evaluate the potency of compounds like this compound, researchers use specific biochemical and cellular assays. Here are detailed methodologies for key experiments cited in the comparison:
Cellular Oxygen Consumption Rate (OCR)
Enzyme Activity in Isolated Mitochondria
Cell Viability/Proliferation Assays (e.g., MTT)
Clonogenic Survival Assay
This compound's primary mechanism is the inhibition of mitochondrial complex I. This initial trigger leads to a cascade of cellular events, both dependent on and independent of the energy sensor AMPK (AMP-activated protein kinase). The diagram below illustrates the key signaling pathways involved.
Diagram of this compound's Anticancer Signaling Pathways. This figure summarizes the primary mechanisms by which this compound exerts its antitumor effects, triggered by mitochondrial complex I inhibition. The canonical AMPK-dependent pathway leads to cytostatic outcomes, while the AMPK-independent ER stress pathway can trigger cell death.
The following table summarizes key quantitative findings from preclinical studies across various cancer types, highlighting Phenformin's performance relative to other treatments.
| Cancer Type | Model System | Treatment | Dosing Regimen | Key Efficacy Findings | Source |
|---|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Xenografts (PDX) Panel (12 models) | This compound | 50 mg/kg/day, ip, 4 weeks | Significant tumor growth inhibition (>30%) in 5 out of 12 PDXs; Prolonged tumor doubling time. [1] | |
| Metformin | 250 mg/kg/day, ip, 4 weeks | Significant tumor growth inhibition in 3 out of 12 PDXs. [1] | |||
| BPTES (GLS1 inhibitor) | 12.5 mg/kg/day, ip, 4 weeks | Significant tumor growth inhibition in 2 out of 8 PDXs. [1] | |||
| Breast Cancer (ER+/Triple-Negative) | MCF-7 & MDA-MB-231 Xenografts | This compound | 300 mg/kg/day in drinking water | Significant inhibition of tumor development and growth in both models; fewer mitotic figures vs. control. [2] | |
| MDA-MB-231 Xenografts | This compound vs. Metformin | 300 mg/kg/day each | This compound showed greater efficacy than metformin in inhibiting tumor growth. [2] | ||
| Oral Squamous Cell Carcinoma (OSCC) | CAL-27 & SCC-9 Cell Lines (in vitro) | This compound | Varying concentrations | IC50: 1.81 mM (CAL-27) and 3.22 mM (SCC-9). [3] | |
| Metformin | Varying concentrations | IC50: >10 mM for both cell lines. [3] | |||
| CAL-27 & SCC-9 Xenografts | This compound | 150 mg/kg/day, oral, 2 weeks | Significant reduction in tumor size and weight compared to control group. [3] | ||
| Melanoma | Preclinical Models | This compound + BRAF/MEK inhibitors | N/A | This compound enhanced efficacy of targeted therapies (e.g., dabrafenib/trametinib). [4] |
To ensure reproducibility and critical appraisal, here are the detailed methodologies from two pivotal studies.
This compound's potent antitumor effects are mediated through multiple, interconnected mechanisms. The diagram below illustrates the key signaling pathways involved.
The diagram above shows that this compound's effects extend beyond a single pathway. Key mechanistic insights include: